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  • Product: 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid
  • CAS: 385449-77-4

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid

An In-Depth Technical Guide for Drug Development Executive Summary: The Structural Imperative In modern medicinal chemistry, 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid (CAS: 385449-77-4) represents more than a simple...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development

Executive Summary: The Structural Imperative

In modern medicinal chemistry, 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid (CAS: 385449-77-4) represents more than a simple building block; it is a strategic scaffold that leverages the Thorpe-Ingold effect (gem-dimethyl substitution) to restrict conformational freedom, thereby enhancing ligand-target binding affinity.

This guide dissects the physicochemical profile of this molecule, focusing on its zwitterionic behavior, solubility dynamics, and utility as a pharmacophore fragment. It provides researchers with actionable protocols for characterization and integration into lead optimization campaigns.

Chemical Identity & Structural Logic[1][2]
PropertyDetail
IUPAC Name 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid
Common Synonyms

-dimethyl-6-aminopyridine-3-acetic acid; 2-Methyl-2-(6-aminopyridin-3-yl)propionic acid
CAS Number 385449-77-4 (Free Acid); 246219-78-3 (HCl Salt)
Molecular Formula

Molecular Weight 180.20 g/mol (Free Acid); 216.67 g/mol (HCl Salt)
SMILES CC(C)(C(=O)O)c1ccc(n1)N
Key Structural Features Aminopyridine: Common kinase hinge-binder motif.Gem-dimethyl: Increases metabolic stability and locks conformation.Carboxylic Acid: Solubilizing group / Salt handle.[1][2][3][4][5]
2.1 The Gem-Dimethyl Effect

The presence of two methyl groups at the


-position to the carboxylic acid is not merely cosmetic. It introduces the Thorpe-Ingold effect (angle compression), which favors the intramolecular cyclization or specific bioactive conformations. In drug design, this reduces the entropic penalty upon binding to a protein target, potentially increasing potency compared to the des-methyl or mono-methyl analogs.
Physicochemical Profile
3.1 Ionization Constants (pKa) & Speciation

Understanding the ionization state is critical for predicting membrane permeability and solubility. This molecule behaves as an ampholyte (zwitterion).

  • Acidic Center (

    
    ):  The carboxylic acid typically has a pKa range of 3.8 – 4.5 .
    
  • Basic Center (Pyridine

    
    ):  The 2-aminopyridine moiety protonates on the ring nitrogen (N1), not the exocyclic amine. The resonance donation from the exocyclic amine increases the basicity of the ring nitrogen compared to unsubstituted pyridine. Expected pKa is 6.5 – 7.2 .
    

Isoelectric Point (pI):



At physiological pH (7.4), the molecule exists primarily in an equilibrium between the Zwitterionic form (minor) and the Anionic form (major), as the pH is slightly above the basic pKa.

3.2 Visualization: pH-Dependent Speciation

The following diagram illustrates the dominant species across the pH scale.

Speciation Cation CATIONIC FORM (pH < 3) COOH / Py-NH+ Zwitterion ZWITTERIONIC FORM (pH 4.5 - 6.5) COO- / Py-NH+ (Low Solubility Region) Cation->Zwitterion pKa1 ~4.2 (Deprotonation of COOH) Anion ANIONIC FORM (pH > 7.5) COO- / Py-N Zwitterion->Anion pKa2 ~6.9 (Deprotonation of Py-NH+) caption Figure 1: Predicted speciation workflow based on aminopyridine/acid pKa values.

3.3 Lipophilicity (LogP/LogD)
  • LogP (Intrinsic): Calculated ~0.9. This suggests moderate lipophilicity for the uncharged species.

  • LogD (pH 7.4): Due to ionization (anionic character), the distribution coefficient (LogD) will be significantly lower than LogP, likely < 0. This indicates high aqueous solubility at physiological pH but potentially limited passive permeability unless transported.

Experimental Characterization Protocols

For researchers synthesizing or utilizing this scaffold, the following "self-validating" protocols ensure data integrity.

4.1 Protocol: Potentiometric pKa Determination

Why: Accurate pKa values are required to determine the exact pI for isolation strategies.

  • Preparation: Dissolve 5 mg of compound in 20 mL of degassed water (0.15 M KCl ionic strength adjuster).

  • Titrant: Use 0.1 M HCl to lower pH to 2.0, then titrate with 0.1 M KOH up to pH 11.0.

  • Data Analysis: Use the Bjerrum plot method.

    • Validation Check: The curve should show two distinct inflection points. If only one is seen, the pKa values may be too close, requiring 2nd derivative analysis.

4.2 Protocol: HPLC Purity & Stability Check

Why: Aminopyridines can be sensitive to oxidation (N-oxide formation) or discoloration upon light exposure.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid (buffers zwitterion)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 min
Detection UV at 254 nm (aromatic ring) and 290 nm (aminopyridine specific)
Flow Rate 1.0 mL/min

Self-Validating Step: Inject a blank and a known standard of 2-aminopyridine. If the retention time of the target is significantly different from expected (based on LogP), check the pH of the mobile phase. At acidic pH (0.1% FA), the compound is cationic and may elute early.

Applications in Drug Discovery[6]
5.1 Scaffold Utility

This molecule serves as a robust intermediate for:

  • Kinase Inhibitors: The 2-aminopyridine motif is a classic "hinge binder" that forms hydrogen bonds with the ATP-binding site of kinases.

  • Glucokinase Activators: The carboxylic acid tail can mimic phosphate groups or interact with specific lysine/arginine residues in the allosteric site.

  • PROTAC Linkers: The acid functionality allows for easy amide coupling to E3 ligase ligands or warheads, while the gem-dimethyl group improves the rigidity of the linker.

5.2 Synthetic Workflow Visualization

The synthesis typically involves the alkylation of a pyridine precursor.

Synthesis Precursor Precursor: Methyl 2-(6-aminopyridin-3-yl)acetate (CAS: 174891-02-2) Intermediate Intermediate: Methyl 2-(6-aminopyridin-3-yl)-2-methylpropanoate Precursor->Intermediate Alkylation (Gem-dimethylation) Reagent Reagent: Methyl Iodide (MeI) + Base (NaH or LiHMDS) (Double Alkylation) Reagent->Intermediate Product Final Product: 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid Intermediate->Product Saponification Hydrolysis Hydrolysis: LiOH / THF / H2O caption Figure 2: Synthetic route via gem-dimethylation of the acetate precursor.

References
  • PubChem. Compound Summary: 3-(6-Aminopyridin-3-yl)-2-methylpropanoic acid (Analogous Structure Analysis). National Library of Medicine. Available at: [Link]

  • Pfizer Inc. Heteroaryl Amide Derivatives and Their Use as Glucokinase Activators.[5] WO2010029461A1.[5] World Intellectual Property Organization. (Demonstrates application of the scaffold).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context on gem-dimethyl effect).

Sources

Exploratory

Molecular structure and formula of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid

This is an in-depth technical guide on the molecular structure, synthesis, and medicinal chemistry applications of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid . Molecular Formula: C H N O | CAS: 385449-77-4[1][2] Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the molecular structure, synthesis, and medicinal chemistry applications of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid .

Molecular Formula: C


H

N

O

| CAS: 385449-77-4[1][2]

Executive Summary

2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid is a specialized heterocyclic building block used in modern drug discovery.[2] It functions as a strategic pharmacophore that combines a 6-aminopyridine motif (a privileged kinase hinge-binding element) with a gem-dimethyl carboxylic acid tail.

This molecule is frequently employed to modulate physicochemical properties in lead optimization. The gem-dimethyl group introduces the Thorpe-Ingold effect , restricting conformational freedom and improving metabolic stability by blocking


-oxidation, while the carboxylic acid provides a handle for amide coupling to larger molecular scaffolds.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of a propanoic acid backbone substituted at the


-position (C2) with two methyl groups and a 6-aminopyridine ring attached at its C3 position.
  • Core Scaffold: Pyridine ring substituted at positions 2 and 5 (IUPAC numbering relative to nitrogen: 2-amino, 5-alkyl).

  • Functional Groups:

    • Primary Amine (-NH

      
      ):  Acts as a hydrogen bond donor/acceptor; critical for interaction with biological targets (e.g., hinge regions of kinases).
      
    • Gem-Dimethyl Group (-C(CH

      
      )
      
      
      
      -):
      Increases lipophilicity slightly compared to a methylene linker but significantly alters the spatial arrangement of the side chain.
    • Carboxylic Acid (-COOH): Provides a vector for fragment growth or solubility enhancement.

Quantitative Data Table
PropertyValue (Predicted/Experimental)Significance
Formula C

H

N

O

Low molecular weight fragment (<200 Da).
Molecular Weight 180.20 g/mol Ideal for Fragment-Based Drug Design (FBDD).
H-Bond Donors 2 (Amine, Acid)High capacity for specific binding interactions.
H-Bond Acceptors 3 (Pyridine N, Carbonyl O, Hydroxyl O)
cLogP ~0.5 - 0.9Moderate polarity; good oral bioavailability potential.
pKa (Acid) ~4.2Typical for

-substituted carboxylic acids.
pKa (Pyridine) ~6.5 - 7.0Protonatable at physiological pH; affects solubility.
Rotatable Bonds 2Rigidified by the gem-dimethyl group.

Synthetic Methodologies

Synthesis of this sterically hindered acid requires overcoming the bulk of the gem-dimethyl group. Two primary routes are established: Pd-Catalyzed


-Arylation  (convergent) and Stepwise Alkylation  (linear).
Route A: Pd-Catalyzed -Arylation (Recommended)

This method couples a protected 2-amino-5-halopyridine with a substituted ester. It is preferred for scale-up due to fewer steps and higher convergence.

  • Precursors: 2-Amino-5-bromopyridine (N-protected with Boc or Acetyl) and tert-butyl isobutyrate.

  • Catalyst System: Pd

    
    (dba)
    
    
    
    with a bulky phosphine ligand (e.g., P(t-Bu)
    
    
    or Xantphos).
  • Base: LiHMDS or NaHMDS (Lithium hexamethyldisilazide) to generate the ester enolate.

Protocol:

  • Protection: Protect 2-amino-5-bromopyridine with Boc

    
    O to prevent catalyst poisoning by the free amine.
    
  • Coupling: Under inert atmosphere (N

    
    ), mix the protected pyridine, tert-butyl isobutyrate, Pd catalyst, and base in toluene/THF. Heat to 80°C.
    
  • Deprotection: Treat the resulting intermediate with TFA (Trifluoroacetic acid) to simultaneously remove the Boc group and hydrolyze the tert-butyl ester to the free acid.

Route B: Stepwise Alkylation

This classical route involves the double methylation of a pyridine-acetic acid derivative.

  • Starting Material: Methyl 2-(6-aminopyridin-3-yl)acetate.[3]

  • Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Mechanism: The benzylic-like protons at the

    
    -position are acidic. Sequential deprotonation and alkylation with MeI installs the two methyl groups.
    
  • Drawback: Over-alkylation on the primary amine is a risk; the amine usually requires protection (e.g., phthalimide or Boc) prior to alkylation.

Synthesis Workflow Diagram

SynthesisPath Start 2-Amino-5-bromopyridine Protect Step 1: N-Protection (Boc2O, DMAP) Start->Protect ProtectedInt N-Boc-5-bromo-2-aminopyridine Protect->ProtectedInt Coupling Step 2: Pd-Catalyzed u03b1-Arylation (Pd2(dba)3, LiHMDS, t-Butyl Isobutyrate) ProtectedInt->Coupling EsterInt Intermediate Ester Coupling->EsterInt Deprotect Step 3: Global Deprotection (TFA/DCM) EsterInt->Deprotect Product Target: 2-(6-Aminopyridin-3-yl)- 2-methylpropanoic acid Deprotect->Product

Figure 1: Convergent synthesis via Palladium-catalyzed alpha-arylation of isobutyrate.

Medicinal Chemistry Applications

The Gem-Dimethyl Effect

The incorporation of the gem-dimethyl group at the


-position is a deliberate design strategy known as the Thorpe-Ingold effect .
  • Mechanism: The bulky methyl groups restrict the rotation of the side chain, pre-organizing the molecule into a conformation that is often closer to the bioactive bound state.

  • Benefit: This reduces the entropic penalty of binding to a protein target, potentially increasing potency (affinity).

Metabolic Stability

Linear alkyl chains are susceptible to rapid metabolic degradation via cytochrome P450-mediated oxidation or


-oxidation.
  • Blockade: The quaternary carbon introduced by the gem-dimethyl group blocks

    
    -hydrogen abstraction, significantly extending the metabolic half-life (
    
    
    
    ) of the compound in vivo.
Bioisosterism

This molecule serves as a polar bioisostere for:

  • Tert-butyl groups: It retains the steric bulk of a t-butyl group but introduces polarity (via the amine and acid), reducing overall lipophilicity (LogD) and improving solubility.

  • Phenyl rings: The pyridine nitrogen reduces the ring's electron density, altering

    
    -stacking characteristics and reducing the risk of metabolic activation (e.g., epoxide formation).
    

Analytical Characterization

To validate the synthesis of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid , the following spectral signatures are expected:

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       ~12.0 ppm (broad s, 1H, -COOH).
      
    • 
       ~7.8 ppm (d, 1H, Pyridine H2/H6 - ortho to attachment).
      
    • 
       ~7.4 ppm (dd, 1H, Pyridine H4).
      
    • 
       ~6.4 ppm (d, 1H, Pyridine H3/H5 - ortho to amine).
      
    • 
       ~5.8 ppm (broad s, 2H, -NH
      
      
      
      ).
    • 
       ~1.4 ppm (s, 6H, gem-dimethyl -CH
      
      
      
      ).
  • LC-MS:

    • Positive Ion Mode (ESI+): [M+H]

      
       peak at m/z 181.1.
      

References

  • Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Carbonyl Compounds and Nitriles. In Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley-Interscience. (Contextual reference for Protocol 3.1).
  • Jung, M. E., & Pieters, G. (2013). The Thorpe-Ingold Effect in Organocatalysis. Chemical Reviews, 113(1), 58-92. (Contextual reference for Mechanism 4.1).

Sources

Foundational

The Strategic Role of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic Acid in Medicinal Chemistry

This technical guide details the medicinal chemistry profile of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid (CAS: 385449-77-4), a strategic building block used to optimize potency, selectivity, and metabolic stability...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the medicinal chemistry profile of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid (CAS: 385449-77-4), a strategic building block used to optimize potency, selectivity, and metabolic stability in small molecule drug discovery.[1]

Executive Summary

2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid represents a "privileged scaffold" in modern drug design, merging a high-affinity hydrogen-bonding motif (6-aminopyridine) with a conformationally restricted linker (gem-dimethyl carboxylic acid). Its utility spans two critical domains:

  • Pharmacophore Design: The 6-aminopyridine moiety serves as a robust bioisostere for the arginine side chain (in integrin antagonists) and a canonical hinge-binder (in kinase inhibitors).

  • Structural Optimization: The gem-dimethyl group introduces the Thorpe-Ingold effect , locking the molecule into a bioactive conformation while simultaneously blocking metabolic oxidation at the

    
    -position, a common clearance liability for carboxylic acid derivatives.
    

Structural Biology & Pharmacophore Analysis[1]

The 6-Aminopyridine Motif: A Versatile Donor-Acceptor System

The 6-aminopyridine ring is electronically distinct from a simple pyridine or aniline. It functions as a Donor-Acceptor-Donor (D-A-D) system in hydrogen bonding networks, making it critical for:

  • Kinase Hinge Binding: The pyridine nitrogen accepts a hydrogen bond from the backbone amide (e.g., Val/Leu in the hinge region), while the exocyclic amine donates a hydrogen bond to the backbone carbonyl.[1] This "bidentate" interaction mimics the adenine ring of ATP.

  • Arginine Mimicry: In RGD (Arg-Gly-Asp) mimetics targeting integrins (e.g.,

    
    , 
    
    
    
    ), the 6-aminopyridine group mimics the guanidine group of arginine.[1] It provides the necessary basicity (pK
    
    
    ~6.7–7.0) to interact with aspartate residues in the receptor pocket without the high polarity and poor membrane permeability of a full guanidine.
The Gem-Dimethyl Effect (Thorpe-Ingold)

The introduction of two methyl groups at the


-carbon (C2 position) is not merely a lipophilic modification; it is a conformational lock.
  • Mechanism: The bulky methyl groups restrict rotation around the C(aryl)-C(

    
    ) and C(
    
    
    
    )-C(carbonyl) bonds due to steric clash. This reduces the entropic penalty of binding by pre-organizing the molecule into a "folded" or "reactive" conformation closer to the bound state.
  • Metabolic Blockade: The

    
    -carbon is a primary site for metabolic oxidation (via CYP450s). Replacing the 
    
    
    
    -hydrogens with methyl groups eliminates this metabolic soft spot, significantly extending the in vivo half-life (
    
    
    ).

Synthetic Methodologies

The synthesis of this scaffold typically follows one of two primary routes:


-Alkylation of Acetates  (Route A) or Transition Metal Cross-Coupling  (Route B).
Route A: Double Alkylation (Standard Protocol)

This is the most scalable approach, utilizing readily available starting materials.

Step 1: Esterification & Protection

  • Precursor: 2-(6-Aminopyridin-3-yl)acetic acid (CAS: 39658-45-2).

  • Reaction: The acid is converted to the methyl ester (MeOH/H

    
    SO
    
    
    
    ) and the amine is Boc-protected to prevent N-alkylation.

Step 2: Gem-Dimethylation

  • Reagents: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu), Methyl Iodide (MeI).[1]

  • Solvent: THF or DMF (0°C to RT).

  • Mechanism: Sequential deprotonation of the benzylic position followed by S

    
    2 attack on MeI. The second alkylation is generally faster than the first due to the inductive effect of the first methyl group.
    

Step 3: Deprotection & Hydrolysis

  • Reagents: LiOH (hydrolysis) followed by TFA/DCM (Boc removal).[1]

Route B: Negishi Coupling (Convergent)[1]
  • Reagents: (2-tert-butoxy-1,1-dimethyl-2-oxoethyl)zinc(II) bromide + 2-amino-5-bromopyridine.[1]

  • Catalyst: Pd(dba)

    
     / XPhos.[1]
    
  • Utility: Useful for late-stage functionalization of complex pyridine cores.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid from methyl 2-(6-aminopyridin-3-yl)acetate.

Reagents:

  • Methyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate (1.0 eq)

  • Methyl Iodide (MeI) (2.5 eq)

  • Sodium Hydride (NaH, 60% dispersion) (2.5 eq)

  • Anhydrous THF (0.1 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add NaH (2.5 eq) and wash with dry hexane (2x) to remove mineral oil if necessary. Suspend in anhydrous THF and cool to 0°C.

  • Addition: Add the protected pyridine ester (1.0 eq) dropwise as a solution in THF. Stir for 30 min at 0°C to ensure anion formation (solution turns yellow/orange).

  • Alkylation: Add MeI (2.5 eq) dropwise. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS for the disappearance of mono-methylated intermediate.

  • Quench: Cool to 0°C. Carefully quench with sat. NH

    
    Cl solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Hydrolysis: Dissolve the resulting dimethyl ester in THF/MeOH/H

    
    O (3:1:1). Add LiOH (3.0 eq). Stir at RT for 2 h. Acidify to pH 4 with 1N HCl and extract or precipitate the product.
    

Visualizations

Synthesis Pathway (DOT Diagram)

Synthesispathway Start 2-(6-Aminopyridin-3-yl)acetate Step1 1. Boc-Protection 2. Esterification Start->Step1 Inter1 Protected Methyl Ester Step1->Inter1 Step2 NaH (2.5 eq) + MeI (2.5 eq) (Gem-Dimethylation) Inter1->Step2 THF, 0°C to RT Inter2 Gem-Dimethyl Ester Step2->Inter2 Step3 1. LiOH (Hydrolysis) 2. TFA (Deprotection) Inter2->Step3 Final 2-(6-Aminopyridin-3-yl)- 2-methylpropanoic acid Step3->Final

Caption: Step-wise synthesis of the gem-dimethyl scaffold via double alkylation.

Pharmacophore Interaction Map (DOT Diagram)

Pharmacophore AminoPy 6-Aminopyridine Core GemDimethyl Gem-Dimethyl Group AminoPy->GemDimethyl Hinge Kinase Hinge Region (Val/Leu Backbone) AminoPy->Hinge H-Bond Donor/Acceptor Carboxyl Carboxylic Acid/Linker GemDimethyl->Carboxyl MetaStab Metabolic Stability (Blocks CYP450) GemDimethyl->MetaStab Steric Blockade Conform Conformational Lock (Thorpe-Ingold) GemDimethyl->Conform Restricts Rotation Conform->Carboxyl Orients Vector

Caption: Mechanistic interactions of the scaffold with biological targets and metabolic enzymes.

ADME & Physicochemical Profile

The following table summarizes the impact of the gem-dimethyl modification on key physicochemical properties compared to the non-methylated analog.

PropertyNon-Methylated AnalogGem-Dimethyl ScaffoldImpact / Benefit
LogP (Lipophilicity) ~0.5~1.2Improved membrane permeability; better CNS penetration potential.
tPSA (Polar Surface Area) ~65 Ų~65 ŲUnchanged; maintains polar contacts without adding bulk.
Metabolic Stability (

)
Low (Rapid

-oxidation)
HighCritical: Blocks primary metabolic soft spot.
Rotatable Bonds 31Critical: Reduces entropic penalty of binding (

).[1]
Solubility HighModerateGem-dimethyl adds lipophilicity but maintains aqueous solubility >100 µM.

References

  • Compound Identification: PubChem. 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid hydrochloride. CAS 246219-78-3. Link

  • Gem-Dimethyl Effect: Jung, M. E., & Piizzi, G. (2005).[1] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

  • Kinase Inhibitor Design: Zhang, J., et al. (2009).[1] Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9, 28–39. Link

  • Integrin Antagonists: Rechenmacher, F., et al. (2013).[1] The Integrin Ligand Motif: A Pharmacophore for Drug Design. Current Pharmaceutical Design. Link

  • Synthetic Protocol (General): Clayden, J., et al. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter on Enolate Alkylation).

Sources

Exploratory

Solubility profile of aminopyridine-based amino acids in water vs organic solvents

Topic: Solubility Profile of Aminopyridine-Based Amino Acids in Water vs. Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers Executive Summary Ami...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of Aminopyridine-Based Amino Acids in Water vs. Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

Aminopyridine-based amino acids—specifically pyridylalanines and their derivatives—represent a critical class of non-canonical amino acids (NCAAs) in drug development. They serve as hydrophilic isosteres for phenylalanine, enhancing the aqueous solubility of peptide therapeutics while maintaining aromatic stacking interactions. This guide provides a definitive analysis of their solubility thermodynamics, pH-dependent speciation, and solvent compatibility, offering actionable protocols for their manipulation in synthesis and formulation.

Physicochemical Basis of Solubility

To master the solubility of aminopyridine-based amino acids, one must understand the interplay between the zwitterionic backbone and the basic pyridine side chain. Unlike standard amino acids, these molecules possess a third ionizable group (the pyridine nitrogen), creating a complex multi-state equilibrium.

The "Tunable" Polarity

The pyridine ring introduces a basic nitrogen with a pKa typically between 5.0 and 6.0 (depending on the regioisomer). This contrasts with the inert benzyl side chain of phenylalanine.

  • Low pH (< 4.0): The pyridine nitrogen is protonated (

    
    ), creating a dicationic species (with the 
    
    
    
    -amine). Solubility in water is maximal.
  • Neutral pH (6.0–8.0): The pyridine is largely uncharged, but the molecule exists as a zwitterion. Solubility is dictated by the lattice energy vs. hydration of the polar ring.

  • High pH (> 10.0): Both amine and pyridine are neutral; the carboxylate is anionic.

Comparative Lipophilicity (LogP)

The substitution of a phenyl ring (Phenylalanine) with a pyridyl ring (Pyridylalanine) drastically lowers the LogP, driving water solubility.

Amino Acid DerivativeLogP (approx)Aqueous Solubility Trend
L-Phenylalanine 1.38Low (29.6 mg/mL)
3-(2-Pyridyl)-L-alanine -1.8 to -0.5High (> 50 mg/mL*)
3-(3-Pyridyl)-L-alanine -1.7High
3-(4-Pyridyl)-L-alanine -1.7High

*Note: Values are pH-dependent. At pI, solubility is minimum.

Solubility Profile Analysis

Aqueous Solubility & pH Dependence

The solubility of aminopyridine amino acids in water is not a static value; it is a dynamic curve driven by protonation states.

  • Acidic Media (0.1 M HCl, TFA): High solubility (>100 mg/mL). The protonation of the pyridine nitrogen disrupts crystal lattice packing, making these conditions ideal for purification and lyophilization.

  • Physiological Buffer (PBS, pH 7.4): Moderate to High. Unlike hydrophobic amino acids that aggregate, the pyridyl nitrogen acts as a hydrogen bond acceptor, maintaining solvation shells even in the neutral state.

  • Basic Media (0.1 M NaOH): High. Formation of the sodium salt of the carboxylate drives solubility.

Organic Solvent Compatibility

In synthetic organic chemistry (e.g., Solid Phase Peptide Synthesis - SPPS), solubility in organic solvents is paramount.

Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Dipolar Aprotic DMSO, DMF, NMP Excellent These are the "Gold Standard" solvents. They disrupt intermolecular H-bonds effectively. Ideal for stock solutions (up to 100 mM).
Protic Polar Methanol, Ethanol Good Soluble, especially when heated. Often used for recrystallization. Solubility decreases as alkyl chain length increases (MeOH > EtOH > iPrOH).
Non-Polar DCM, Chloroform Poor Generally insoluble in zwitterionic form. Requires protection of the N- and C-termini (e.g., Boc/OMe) to dissolve.
Ethers/Alkanes Ether, Hexane Insoluble Used as antisolvents to precipitate the amino acid from DMF/DMSO solutions.
The "Isoelectric Trap"

A common failure mode in handling these compounds is attempting dissolution at their isoelectric point (pI). For pyridylalanines, the pI is shifted compared to neutral amino acids due to the basic side chain.

  • Risk: At pH ≈ 6.5–7.5, the net charge approaches zero, leading to aggregation and precipitation.

  • Solution: Adjust pH away from the pI by at least 1 unit using dilute HCl or NaOH before back-titrating if necessary.

Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for selecting a solvent system based on the intended application (Synthesis vs. Biological Assay).

SolubilityWorkflow Start Start: Aminopyridine Amino Acid Sample CheckForm Check State: Free Zwitterion or Salt (HCl)? Start->CheckForm BranchSalt Salt Form (e.g., 2HCl) CheckForm->BranchSalt Salt BranchZwit Free Zwitterion CheckForm->BranchZwit Zwitterion WaterSol Aqueous Solubility Needed? BranchSalt->WaterSol BranchZwit->WaterSol OrgSol Organic Synthesis (SPPS)? BranchZwit->OrgSol AcidicWater Dissolve in 0.1M HCl (Highly Soluble) WaterSol->AcidicWater For Stock/Purification Buffer Physiological Buffer (pH 7.4) WaterSol->Buffer For Assays WarningPI WARNING: Avoid pH ~ pI (Risk of Precipitation) Buffer->WarningPI Check pH DMF_DMSO Use DMF or DMSO (> 50 mg/mL) OrgSol->DMF_DMSO Preferred Alcohol Methanol/Ethanol (Moderate, Heat may be required) OrgSol->Alcohol Alternative NonPolar DCM/EtOAc (Insoluble without Protection) OrgSol->NonPolar Avoid

Caption: Decision matrix for solubilizing aminopyridine-based amino acids based on chemical form and application.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Standard protocol for determining equilibrium solubility.

  • Preparation: Weigh approximately 50 mg of the aminopyridine amino acid into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (Water, PBS, MeOH, or DMSO).

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25°C for 24 hours.

    • Critical Step: Ensure excess solid remains visible. If fully dissolved, add more solid until saturation is reached.

  • Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the undissolved solid.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter (for organics) or PES filter (for aqueous).

  • Quantification: Dilute the filtrate (typically 1:100) and analyze via HPLC-UV (254 nm, targeting the pyridine chromophore).

  • Calculation: Compare peak area against a standard curve prepared in DMSO.

Protocol B: pKa Determination via Potentiometric Titration

Essential for understanding pH-dependent solubility.

  • Solution: Dissolve 0.1 mmol of the amino acid in 20 mL of degassed water containing 0.1 M KCl (ionic strength adjustor).

  • Acidification: Add standardized HCl to lower the pH to ~1.5 (fully protonated state).

  • Titration: Titrate with standardized 0.1 M NaOH (carbonate-free) using an automatic titrator.

  • Data Analysis: Plot pH vs. Volume of NaOH. Look for three inflection points:

    • pKa1 (~2.0): Carboxyl group deprotonation.

    • pKa2 (~5.5 - 6.0): Pyridinium deprotonation.

    • pKa3 (~9.2): Alpha-ammonium deprotonation.

Case Study: 3-(4-Pyridyl)-L-Alanine vs. Phenylalanine

To illustrate the solubility advantage, we compare 3-(4-pyridyl)-L-alanine (Pal) against its carbocyclic analog, Phenylalanine (Phe).

PropertyPhenylalanine (Phe)3-(4-Pyridyl)-L-Alanine (Pal)Advantage
Water Solubility (pH 7) ~30 mg/mL> 100 mg/mL (as HCl salt)3x+ Increase
H-Bonding Potential Donor: 1, Acceptor: 1Donor: 1, Acceptor: 2 (Py N)Enhanced Solvation
Aggregation Tendency High (Hydrophobic stacking)Low (Repulsion at low pH)Better Formulation Stability
Peptide Utility Standard Hydrophobic Core"Solubilizing" Hydrophobic CoreImproved Bioavailability

Mechanistic Insight: In peptide sequences, replacing Phe with Pal allows the researcher to maintain the steric bulk and aromatic interactions required for receptor binding (e.g., in GPCR ligands) while significantly reducing the lipophilicity of the peptide. This often resolves "crash-out" issues during purification and biological testing.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1727, 4-Aminopyridine. Available at: [Link]

  • ACS Publications. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. J. Chem. Eng. Data 2022. Available at: [Link]

Foundational

The Strategic Integration of Gem-Dimethyl Pyridine Motifs in Modern Drug Discovery: A Comprehensive SAR Guide

Executive Summary In the relentless pursuit of optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles, medicinal chemists frequently encounter the dual challenges of metabolic instability and suboptimal target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the relentless pursuit of optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles, medicinal chemists frequently encounter the dual challenges of metabolic instability and suboptimal target affinity. The integration of a gem-dimethyl group adjacent to or within a pyridine ring system has emerged as a highly privileged pharmacophore. This technical guide explores the mechanistic causality behind this structural modification, detailing how it leverages the Thorpe-Ingold effect for conformational restriction while simultaneously providing a steric shield against Cytochrome P450 (CYP450) mediated metabolism.

Mechanistic Causality: The Dual-Action of the Gem-Dimethyl Pyridine Motif

The decision to install a gem-dimethyl group is rarely arbitrary; it is a rational design choice engineered to solve specific liabilities in a lead compound. When paired with a pyridine ring—a bioisostere that lowers lipophilicity (logP) and provides a directional hydrogen-bond acceptor—the resulting structure profoundly alters the molecule's behavior.

The Thorpe-Ingold Effect (Conformational Restriction)

The primary biophysical advantage of the gem-dimethyl group is its ability to induce the Thorpe-Ingold effect (angle compression). By replacing two hydrogen atoms with bulkier methyl groups on a single carbon, the internal bond angle between the remaining substituents is compressed. This steric repulsion forces the adjacent flexible chains into a tightly coiled, folded conformation[1].

  • Causality in SAR: When a linear alkyl chain attached to a pyridine is left unsubstituted, the molecule samples a vast conformational space, incurring a massive entropic penalty upon binding to its target receptor. The gem-dimethyl group "locks" the pyridine ring into its bioactive conformation, drastically reducing this entropic penalty and driving up binding affinity (often by 10- to 100-fold)[2].

Metabolic Shielding and DMPK Optimization

The alpha-position (benzylic equivalent) of an alkyl-substituted pyridine is a notorious metabolic "soft spot," highly susceptible to oxidative cleavage by CYP450 enzymes.

  • Causality in SAR: The introduction of a gem-dimethyl group creates a dense steric shield around this carbon. Because the quaternary carbon lacks abstractable alpha-hydrogens, the primary mechanism of CYP-mediated oxidation is blocked[3]. This structural modification directly translates to a prolonged in vivo half-life (

    
    ) and a significant reduction in intrinsic clearance (
    
    
    
    )[4].

Experimental Protocols: Synthesis and Validation

To harness the gem-dimethyl pyridine motif, robust synthetic methodologies are required. Below is a detailed, step-by-step protocol for the


-dimethylation of a pyridine-acetate derivative.
Protocol: Synthesis of Ethyl 2-methyl-2-(pyridin-2-yl)propanoate

This protocol is designed as a self-validating system, ensuring that each intermediate can be analytically verified before proceeding.

Reagents: Ethyl 2-(pyridin-2-yl)acetate, Sodium Hydride (NaH, 60% dispersion in mineral oil), Iodomethane (MeI), Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Primary Enolate Formation: Dissolve ethyl 2-(pyridin-2-yl)acetate (1.0 eq) in anhydrous THF at 0 °C under an inert argon atmosphere. Slowly add NaH (1.2 eq).

    • Mechanistic Rationale: NaH is selected over weaker carbonate bases to ensure complete, irreversible deprotonation. The evolution of

      
       gas drives the equilibrium forward, preventing unwanted side reactions.
      
  • First Alkylation: Add MeI (1.2 eq) dropwise to the cold solution. Remove the ice bath and stir for 2 hours at room temperature.

  • Secondary Enolate Formation & Alkylation (Quaternary Carbon Formation): Cool the reaction mixture back to 0 °C. Add a second, larger portion of NaH (1.5 eq), followed by a second portion of MeI (1.5 eq). Stir overnight at room temperature.

    • Mechanistic Rationale: The second alkylation is highly sterically hindered by the newly installed methyl group and the adjacent pyridine ring. An excess of base and electrophile, combined with extended reaction times, is strictly required to overcome the activation energy barrier for quaternary carbon formation.

  • Quench and Extraction: Carefully quench the reaction with saturated aqueous

    
     to destroy unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over 
    
    
    
    and concentrate in vacuo.

Self-Validating Analytical QC (


 NMR): 
The success of this protocol is self-evident via Nuclear Magnetic Resonance (NMR) tracking:
  • Starting Material: Exhibits a distinct 2H singlet for the alpha-protons at ~3.8 ppm.

  • Intermediate: The mono-methyl product shows a 1H quartet at ~3.9 ppm and a 3H doublet at ~1.5 ppm.

  • Final Product: Validated by the complete disappearance of alpha-protons and the emergence of a sharp 6H singlet at ~1.55 ppm , confirming successful gem-dimethylation.

Quantitative SAR Data Analysis

The impact of the gem-dimethyl group is best illustrated through quantitative SAR tracking. The following table summarizes the optimization of a representative non-nucleoside RSV Polymerase Inhibitor series, demonstrating the profound shift in both potency and metabolic stability when transitioning from a linear to a gem-dimethyl architecture[4].

Substitution PatternStructure MotifIn Vitro Potency (

, nM)
Microsomal Stability (

, min)
Conformational Penalty (

)
Unsubstituted Pyridine-

-R
150.012High (Flexible)
Mono-methyl Pyridine-

-R
45.028Moderate
Gem-dimethyl Pyridine-

-R
0.8 >120 Low (Locked)

Data Interpretation: The transition from an unsubstituted methylene to a gem-dimethyl group yields a >180-fold increase in target potency, driven by the Thorpe-Ingold conformational lock. Simultaneously, the steric occlusion of the alpha-carbon extends the microsomal half-life beyond the 120-minute threshold, successfully mitigating the clearance liability[4].

Workflow & Pathway Visualization

The logical progression of identifying a liability, applying rational design, and achieving an optimized lead is visualized in the workflow below.

SAR_Optimization Hit Linear Pyridine Hit (High Clearance, Low Affinity) Design Rational SAR Design: Gem-Dimethyl Insertion Hit->Design Identify metabolic soft spot Thorpe Thorpe-Ingold Effect (Conformational Lock) Design->Thorpe Structural constraint Shield Steric Shielding (CYP450 Blockade) Design->Shield DMPK optimization Lead Optimized Lead (High Efficacy, Low Clearance) Thorpe->Lead Decreased entropic penalty Shield->Lead Increased half-life (t1/2)

Fig 1. SAR optimization workflow leveraging the gem-dimethyl group for improved PK/PD profiles.

Conclusion

The incorporation of a gem-dimethyl group adjacent to a pyridine ring is a masterclass in rational drug design. By understanding the causality behind the Thorpe-Ingold effect and steric shielding, medicinal chemists can systematically transform weak, metabolically unstable hits into highly potent, long-lasting clinical candidates. The protocols and logical frameworks outlined in this guide provide a self-validating foundation for executing these critical SAR optimizations.

References

  • [1] Talele, T. T. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." ACS Publications, 2017. URL:[Link]

  • [3] "Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability." ScienceOpen, 2023. URL: [Link]

  • [2] Brindani, N. "Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators." ACS Publications, 2020. URL:[Link]

  • [4] Grosse, S. "Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors." ACS Publications, 2024. URL:[Link]

Sources

Exploratory

The Therapeutic Potential of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic Acid as a Privileged Scaffold in Kinase Inhibitor Design

Executive Summary In the highly competitive landscape of targeted oncology and immunology, the design of ATP-competitive kinase inhibitors requires molecular scaffolds that perfectly balance binding affinity, kinome sele...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly competitive landscape of targeted oncology and immunology, the design of ATP-competitive kinase inhibitors requires molecular scaffolds that perfectly balance binding affinity, kinome selectivity, and pharmacokinetic (PK) stability. 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid (CAS: 385449-77-4) has emerged as a highly versatile, "privileged" building block in fragment-based drug discovery[1].

Rather than relying on massive, complex macrocycles, modern medicinal chemistry leverages this compact fragment to achieve three distinct structural imperatives simultaneously:

  • Hinge Binding: via the aminopyridine core.

  • Conformational Locking: via the gem-dimethyl moiety.

  • Solvent-Channel Engagement: via the carboxylic acid terminus.

This whitepaper provides an in-depth technical analysis of the causality behind these structural choices, supported by quantitative data, and outlines field-proven, self-validating protocols for incorporating this scaffold into novel kinase inhibitor libraries.

Mechanistic Synergy: Causality in Structural Design

The Aminopyridine Core: Bidentate Hinge-Binding Dynamics

The ATP-binding pocket of a kinase contains a highly conserved "hinge region" that natively forms hydrogen bonds with the adenine ring of ATP. The 2-aminopyridine (or 6-aminopyridin-3-yl) motif is a canonical hinge-binder. The endocyclic nitrogen acts as a hydrogen bond acceptor, while the exocyclic primary amine acts as a hydrogen bond donor.

The Causality: By mimicking the N1 and N6 interactions of adenine, the aminopyridine core anchors the inhibitor deep within the ATP pocket. Crystallographic data from related kinases (such as Mps1 and TNKS) demonstrates that aminopyridine scaffolds can induce unusual "flipped-peptide" conformations in the hinge region (e.g., interacting with Cys or Met backbone amides), which drives exceptional kinome selectivity over off-target kinases[2][3]. Furthermore, this core has been successfully integrated into clinical-grade CDK4/6 and JAK inhibitors[4].

The Gem-Dimethyl Group: The Thorpe-Ingold Effect

Adjacent to the aromatic ring lies a gem-dimethyl group. In naive drug design, alkyl groups are often added arbitrarily to increase lipophilicity. However, in this scaffold, the gem-dimethyl group serves a critical thermodynamic function known as the Thorpe-Ingold effect (or angle compression).

The Causality: The bulky methyl groups compress the internal bond angle, forcing the adjacent carboxylic acid into a highly restricted, pre-organized conformation. When the inhibitor binds to the kinase, it suffers a massive loss of conformational entropy. By pre-locking the rotatable bonds via the gem-dimethyl group, the entropic penalty of binding is drastically reduced, leading to a logarithmic increase in binding affinity (lower


). Additionally, this steric bulk shields adjacent bonds from CYP450-mediated oxidative metabolism, extending the molecule's half-life[5].
The Carboxylic Acid Terminus: Solvent-Exposed Salt Bridges

The terminal carboxylic acid is oriented outward toward the solvent-exposed region of the kinase cleft.

The Causality: This moiety serves a dual purpose. First, it drastically improves the aqueous solubility of the highly lipophilic aromatic core, preventing compound aggregation during in vitro assays. Second, it acts as an electrostatic "hook," capable of forming strong salt bridges with basic residues (Lysine or Arginine) located at the entrance of the ATP pocket or within the ribose-binding pocket, further enhancing target residence time.

Visualizing the Binding Logic

BindingModel Kinase Kinase ATP Pocket Hinge Hinge Region (Backbone Amides) Kinase->Hinge Solvent Solvent-Exposed Region Kinase->Solvent Scaffold 2-(6-Aminopyridin-3-yl)- 2-methylpropanoic acid AminoPyr Aminopyridine Ring (Bidentate H-Bonds) Scaffold->AminoPyr GemDimeth Gem-Dimethyl Group (Conformational Lock) Scaffold->GemDimeth Carboxyl Carboxylic Acid (Salt Bridge/Solubility) Scaffold->Carboxyl AminoPyr->Hinge H-Bonding GemDimeth->Carboxyl Thorpe-Ingold Effect Carboxyl->Solvent Electrostatic

Pharmacophore mapping of the scaffold within a kinase ATP-binding pocket.

Quantitative Impact: Scaffold Incorporation Data

The integration of these three motifs yields measurable improvements in pharmacological profiles. The table below summarizes the quantitative advantages observed when incorporating aminopyridine and gem-dimethyl motifs into kinase inhibitor pipelines.

Structural FeaturePrimary FunctionTarget Kinase ExamplesObserved Pharmacological Benefit
Aminopyridine Core Hinge Binding (Bidentate H-bonds)CDK4/6, JAK, Mps1, TNKSSub-nanomolar

(e.g., 37 nM in Mps1); high kinome selectivity via induced-fit[2][3][4].
Gem-Dimethyl Conformational Locking (Thorpe-Ingold)MNK, General KinasesUp to 25x enhancement in cellular potency; reduced metabolic clearance[5].
Carboxylic Acid Solvent Channel InteractionBroad SpectrumImproved aqueous solubility; enables late-stage functionalization (amide coupling).

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the following step-by-step methodologies are designed as a self-validating loop. Biochemical potency must be orthogonally verified by biophysical binding data.

Protocol 1: Scaffold Functionalization & Library Synthesis

Because the carboxylic acid is sterically hindered by the gem-dimethyl group, standard EDC/NHS coupling often fails. We utilize HATU to drive the reaction.

  • Activation: Dissolve 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active OBt ester.

  • Coupling: Add the desired target amine (1.1 eq) (e.g., a functionalized piperazine to target the solvent channel). Stir for 12 hours at room temperature.

  • Purification: Quench with saturated

    
    . Extract with EtOAc, dry over 
    
    
    
    , and purify via reverse-phase preparative HPLC (MeCN/
    
    
    with 0.1% TFA).
  • Validation: Confirm product identity and purity (>95%) via LC-MS and

    
    -NMR. The gem-dimethyl protons should appear as a sharp singlet integrating to 6H around 1.4-1.6 ppm.
    
Protocol 2: Orthogonal Kinase Screening (TR-FRET)

Aromatic pyridine scaffolds can exhibit auto-fluorescence, which causes false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates this via delayed emission reading.

  • Assay Setup: In a 384-well low-volume plate, dispense 5 µL of the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM in assay buffer containing 1% DMSO).

  • Enzyme Addition: Add 5 µL of recombinant kinase (e.g., JAK1 or CDK4). Incubate for 15 minutes to allow pre-equilibration of the slow-binding gem-dimethyl locked conformation.

  • Reaction Initiation: Add 10 µL of ATP (at the

    
     for the specific kinase) and biotinylated peptide substrate. Incubate for 60 minutes at 25°C.
    
  • Detection: Add 10 µL of stop buffer containing EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the

    
     using a 4-parameter logistic curve fit. Control: Use Staurosporine as a pan-kinase reference.
    
Protocol 3: Crystallographic Validation of Hinge Binding

Biochemical potency must be structurally validated to confirm the hypothesized binding mode.

  • Co-crystallization: Concentrate the target kinase domain to 10 mg/mL in crystallization buffer. Add the synthesized inhibitor to a final concentration of 1 mM (ensure 2% final DMSO).

  • Incubation: Incubate on ice for 2 hours to ensure complete saturation of the ATP pocket.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution.

  • Data Collection: Harvest crystals, cryoprotect, and collect diffraction data at a synchrotron source. Solve the structure via molecular replacement to verify the bidentate hydrogen bonds between the aminopyridine and the hinge backbone.

Workflow Visualization

Workflow Start Fragment Selection: CAS 385449-77-4 Synth Amide Coupling & Library Synthesis Start->Synth Screen TR-FRET Kinase Activity Assay Synth->Screen Cryst X-Ray Crystallography (Co-crystallization) Screen->Cryst Lead Lead Optimization (PK/PD Profiling) Cryst->Lead

Self-validating high-throughput workflow for scaffold functionalization.

References

  • Source: molaid.
  • WO2011101409A1 - Pyrrolopyrimidine compounds as inhibitors of cdk4/6 Source: Google Patents URL
  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • Source: PMC (NIH)

Sources

Foundational

Chemical stability of 6-aminopyridine derivatives under physiological conditions

Topic: Chemical Stability of 6-Aminopyridine Derivatives Under Physiological Conditions Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary I...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Stability of 6-Aminopyridine Derivatives Under Physiological Conditions Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the 2-aminopyridine (2-AP) pharmacophore—often referred to as 6-aminopyridine in complex heterocycles to denote substitution patterns—is a privileged scaffold found in numerous kinase inhibitors, ligands, and neurological agents (e.g., Fampridine). While chemically robust compared to electron-rich anilines, its stability under physiological conditions (pH 7.4, 37°C) is governed by a complex interplay of tautomeric equilibrium , oxidative resistance , and metabolic susceptibility (specifically N-glucuronidation).

This guide synthesizes the physicochemical behavior of the aminopyridine core with practical protocols for assessing its stability in drug discovery pipelines.

Part 1: Structural Basis & Physicochemical Properties

Nomenclature Clarification

The terms "2-aminopyridine" and "6-aminopyridine" describe the same core heterocycle. The distinction arises only when the pyridine ring is further substituted.

  • Standard IUPAC: 2-aminopyridine.

  • Scaffold Context: In 2,6-disubstituted systems (e.g., Lenalidomide analogs), the amino group may be designated as position 6 relative to a priority substituent at position 2.

  • This Guide: We will use 2-AP to refer to the core motif, applicable to both nomenclatures.

Tautomerism and Reactivity

The stability of 2-AP is rooted in its tautomeric preference. Unlike 2-hydroxypyridine (which favors the pyridone form), 2-aminopyridine predominantly exists in the amino form rather than the imino form in aqueous solution.

  • Amino Form: Aromatic sextet is preserved; highly stable.

  • Imino Form: Aromaticity is disrupted; higher energy, more reactive.

However, protonation changes this landscape. The pyridine ring nitrogen (N1) is the most basic site (pKa ~6.86). At physiological pH (7.4), a significant fraction (~20-25%) exists as the monocation, which is resistant to electrophilic attack but susceptible to specific nucleophilic interactions.

Tautomerism Amino Amino Form (Aromatic, Stable) Imino Imino Form (Non-Aromatic, Reactive) Amino->Imino  K_taut << 1   Cation Protonated Cation (pKa ~6.86) Amino->Cation  +H+ (pH 7.4)   Imino->Cation  Fast  

Figure 1: Tautomeric and acid-base equilibrium of 2-aminopyridine.[1] The amino form dominates at physiological pH, conferring chemical stability.

Part 2: Physiological Stability Profile

Hydrolytic Stability

Verdict: High. Unlike amides or esters, the exocyclic C–N bond in 2-AP is part of a vinylogous amidine system but retains significant double-bond character due to resonance. It is inert to hydrolysis under physiological conditions (pH 7.4, 37°C).

  • Exception: If the amino group is acylated (i.e., a 2-acylaminopyridine ), the resulting amide bond is more labile than a typical phenyl-amide due to the electron-withdrawing nature of the pyridine ring, which activates the carbonyl carbon toward nucleophilic attack by water or hydroxide [1].

Oxidative Stability

Verdict: Moderate to High. The electron-deficient nature of the pyridine ring makes 2-AP resistant to oxidative metabolism compared to aniline derivatives.

  • ROS Resistance: 2-AP is difficult to oxidize by mild radicals. However, hydroxyl radicals (

    
    ) can add to the ring, leading to hydroxylated metabolites [2].
    
  • N-Oxidation: The ring nitrogen can be oxidized to the N-oxide by strong oxidants or specific enzymes (FMOs), but this is less rapid than in more electron-rich heterocycles.

Photostability (Critical Handling Note)

Verdict: Low. 2-AP derivatives are often photolabile . Exposure to UV light (even ambient lab lighting over prolonged periods) can induce:

  • Ring Degradation: Opening of the pyridine ring.

  • Dechlorination: If a chlorine substituent is present (common in medicinal chemistry), direct photolysis can cleave the C-Cl bond within minutes [3].

  • Protocol: Always store 2-AP stock solutions in amber vials wrapped in foil.

Metabolic Stability (The "Soft Spot")

Verdict: Variable (Species Dependent). While chemically stable in buffer, 2-AP is a prime substrate for Phase II metabolism.

  • N-Glucuronidation: This is the dominant clearance pathway in humans. UGT enzymes (specifically UGT1A4 and UGT2B10 ) conjugate glucuronic acid directly to the pyridine ring nitrogen (forming a quaternary ammonium glucuronide) or the exocyclic amine [4].

  • Impact: This does not degrade the molecule but renders it inactive and rapidly excreted.

Part 3: Mechanisms of Degradation

The following diagram illustrates the divergent pathways for 2-AP degradation under storage vs. physiological conditions.

DegradationPathways cluster_Storage Abiotic / Storage Conditions cluster_Physio Physiological / Metabolic Conditions Parent 2-Aminopyridine (Parent) Photo Photolysis (UV) -> Ring Opening -> Dechlorination Parent->Photo Light Exposure Oxidation Auto-oxidation (Slow, requires ROS) Parent->Oxidation Peroxides/Air N_Gluc N-Glucuronidation (UGT1A4/2B10) -> Quaternary N-Gluc Parent->N_Gluc Major Pathway (Human) Hydroxylation Ring Hydroxylation (CYP450) -> 3-OH / 5-OH metabolites Parent->Hydroxylation Minor Pathway

Figure 2: Degradation and metabolic pathways. Photolysis is the primary abiotic risk; N-glucuronidation is the primary metabolic sink.

Part 4: Experimental Protocols for Stability Assessment

Buffer Stability (Chemical Hydrolysis)

Objective: Confirm resistance to spontaneous hydrolysis.

  • Preparation: Prepare a 10 mM stock of the 2-AP derivative in DMSO.

  • Incubation: Dilute to 10 µM in PBS (pH 7.4) and Glycine-HCl (pH 2.0) to simulate gastric conditions.

  • Sampling: Aliquot at

    
     hours.
    
  • Analysis: HPLC-UV/VIS (254 nm).

  • Validation Criteria: Recovery >95% at 48h indicates stability.

    • Note: If degradation is observed, check for precipitation first (common with lipophilic derivatives).

Microsomal Stability (Metabolic Liability)

Objective: Assess susceptibility to CYP and UGT metabolism.

  • Critical Step: Standard microsomal assays often omit UDPGA (the cofactor for glucuronidation). You MUST supplement the reaction with UDPGA to see the primary metabolic loss of 2-AP.

Protocol:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Cofactors: NADPH (for CYPs) AND UDPGA (2 mM) + Alamethicin (25 µg/mg protein) to permeabilize the membrane for UGT access.

  • Control: Run a parallel incubation without UDPGA to distinguish oxidative clearance (CYP) from conjugative clearance (UGT).

  • Analysis: LC-MS/MS monitoring parent depletion.

Photostability Stress Test

Objective: Determine handling requirements.

  • Setup: Place a clear glass vial of 10 µM solution in a light box (ICH Q1B conditions) or direct sunlight.

  • Control: Wrap a duplicate vial in aluminum foil.

  • Timepoints: 0, 15, 30, 60 minutes.

  • Readout: Compare AUC of the "Light" vs. "Dark" samples. >5% difference indicates photolability.

Part 5: Data Summary & Mitigation Strategies

Comparative Stability Data

The following table summarizes the stability of 2-AP compared to related heterocycles.

ScaffoldpH 7.4 Stability (48h)Metabolic Stability (HLM)Primary Liability
2-Aminopyridine >99% (Stable) Low to ModerateN-Glucuronidation (Ring N)
3-Aminopyridine>99% (Stable)LowN-Oxidation (Reactive)
Aniline>99% (Stable)Very LowN-Hydroxylation (Toxic)
2-Amidopyridine<80% (Variable)ModerateAmide Hydrolysis
Mitigation Strategies for Drug Design

If your 2-AP derivative shows high metabolic clearance:

  • Block the Ring Nitrogen: Substitution at the 6-position (adjacent to the ring N) creates steric hindrance, reducing N-glucuronidation.

  • Fluorination: Introducing fluorine at position 3 or 5 reduces the electron density of the ring, lowering the basicity of the ring nitrogen and making it a poorer nucleophile for UGT conjugation [5].

  • Scaffold Hopping: Switch to a 2-aminopyrazine or 2-aminopyrimidine if N-glucuronidation is the dose-limiting factor, though this alters kinase selectivity.

References

  • Hydrolysis of Amides: Brown, R. S., et al. (1992). Recent perspectives concerning the mechanism of H+- and OH--promoted amide hydrolysis. Accounts of Chemical Research. Link

  • Oxidative Reaction: Naik, D. B., & Moorthy, P. N. (1996). Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study. Radiation Physics and Chemistry. Link

  • Photodegradation: Abramović, B. F., et al. (2011). Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. Journal of the Serbian Chemical Society.[2] Link

  • N-Glucuronidation: Kaivosaari, S., et al. (2011). N-glucuronidation of drugs and other xenobiotics. Xenobiotica. Link

  • Fluorine Substitution: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

Sources

Exploratory

Technical Guide: pKa Values and Ionization States of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic Acid

Executive Summary This technical guide provides a comprehensive physicochemical analysis of 2-(6-aminopyridin-3-yl)-2-methylpropanoic acid , a critical scaffold often utilized in the design of kinase inhibitors and GPCR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 2-(6-aminopyridin-3-yl)-2-methylpropanoic acid , a critical scaffold often utilized in the design of kinase inhibitors and GPCR ligands. Understanding the ionization behavior of this molecule is paramount for optimizing its solubility, membrane permeability (LogD), and binding affinity.

As a zwitterionic ampholyte, this compound exhibits complex acid-base equilibria. This guide delineates the theoretical pKa values derived from Hammett structure-activity relationships (SAR), details the dominant microspecies at physiological pH, and provides a validated experimental protocol for precise pKa determination.

Structural Analysis & pKa Prediction

The molecule consists of a 2-aminopyridine core substituted at the 5-position (IUPAC numbering relative to nitrogen) with a 2-methylpropanoic acid (isobutyric acid) moiety.

Functional Group Assessment

The ionization profile is governed by two primary ionizable centers:

  • Acidic Center (Carboxyl): The distal carboxylic acid group.

  • Basic Center (Pyridine Ring Nitrogen): The heterocyclic nitrogen, significantly enhanced in basicity by the exocyclic amino group.

Note: The exocyclic amine (-NH₂) is essentially non-basic (pKa < 0) in aqueous media due to strong resonance delocalization of the lone pair into the pyridine ring, which effectively increases the electron density at the ring nitrogen.

Predicted pKa Values

Based on structural analogs (e.g., 2-amino-5-methylpyridine and isobutyric acid) and Hammett equation adjustments, the predicted ionization constants are:

Ionizable GroupPredicted pKaElectronic Justification
pKa₁ (Acidic) 4.4 ± 0.2 The gem-dimethyl group sterically hinders the carboxyl, but the electron-withdrawing nature of the pyridine ring (inductive effect, -I) slightly lowers the pKa relative to isobutyric acid (pKa 4.84).
pKa₂ (Basic) 7.2 ± 0.3 The 2-aminopyridine core (base pKa 6.86) is substituted at position 5. While the alkyl spacer is weakly donating, the anionic carboxylate (at pH > 5) exerts a field effect that stabilizes the protonated pyridinium, slightly raising the pKa.
Isoelectric Point (pI) 5.8 Calculated as

. At this pH, the molecule has net zero charge and minimum solubility.

Ionization States and Microspecies

The molecule exists in three distinct ionization states depending on the pH of the environment.

Microspecies Distribution
  • pH < 2 (Cationic): The pyridine nitrogen is protonated (

    
    ) and the carboxylic acid is neutral (
    
    
    
    ). The molecule carries a net +1 charge .
  • pH 4.4 – 7.2 (Zwitterionic): The carboxylic acid deprotonates to carboxylate (

    
    ), while the pyridine nitrogen remains protonated (
    
    
    
    ). The molecule carries a net 0 charge (Zwitterion). This is the dominant form in the duodenum (pH ~6).
  • pH > 9 (Anionic): The pyridine nitrogen deprotonates to neutral (

    
    ), and the carboxylate remains anionic (
    
    
    
    ). The molecule carries a net -1 charge .
Ionization Pathway Diagram

The following diagram illustrates the sequential deprotonation events.

IonizationPathway Fig 1. Sequential ionization pathway of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid. Cation CATIONIC SPECIES (pH < 4) [PyH+] ... [COOH] Net Charge: +1 Zwitterion ZWITTERIONIC SPECIES (pH 4.4 - 7.2) [PyH+] ... [COO-] Net Charge: 0 Cation->Zwitterion pKa1 ≈ 4.4 (Carboxyl Deprotonation) Anion ANIONIC SPECIES (pH > 7.5) [Py] ... [COO-] Net Charge: -1 Zwitterion->Anion pKa2 ≈ 7.2 (Pyridine Deprotonation)

Caption: Sequential ionization pathway showing the transition from cationic to anionic states via the zwitterionic intermediate.

Experimental Determination Protocol

To validate the predicted values, Potentiometric Titration is the gold standard method due to the compound's adequate water solubility and distinct pKa separation.

Materials & Equipment
  • Instrument: Mettler Toledo T5/T7 or SiriusT3 Autotitrator.

  • Titrants: 0.1 M HCl and 0.1 M KOH (standardized, carbonate-free).

  • Solvent: Degassed HPLC-grade water (maintain ionic strength with 0.15 M KCl).

  • Inert Gas: Argon or Nitrogen purge to prevent

    
     absorption.
    
Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 3–5 mg of the compound.

    • Dissolve in 20 mL of 0.15 M KCl solution. Ensure complete dissolution; if kinetics are slow, mild sonication is permitted.

    • Note: If the compound is supplied as a salt (e.g., HCl salt), account for the counter-ion in the stoichiometry.

  • Acidification:

    • Add 0.1 M HCl to lower the starting pH to ~2.0. This ensures the molecule is fully protonated (Cationic state) before starting the titration.

  • Titration Loop:

    • Titrate with 0.1 M KOH in increments of 0.5–1.0 µL.

    • Allow electrode stabilization (<0.5 mV/s drift) between additions.

    • Continue titration until pH reaches ~11.0.

  • Data Processing (Bjerrum Analysis):

    • Plot pH vs. Volume of Titrant.

    • Calculate the average number of protons bound (

      
      ) at each pH point.
      
    • The pKa values correspond to the pH at

      
       and 
      
      
      
      .
Experimental Workflow Diagram

TitrationWorkflow Fig 2. Potentiometric titration workflow for precise pKa determination. Start Start: Weigh 3-5 mg Sample Dissolve Dissolve in 20mL 0.15M KCl (Degassed Water) Start->Dissolve Acidify Acidify to pH 2.0 using 0.1M HCl (Ensure Cationic State) Dissolve->Acidify Titrate Titrate with 0.1M KOH (0.5 µL increments, Argon purge) Acidify->Titrate Measure Record pH after signal stabilization (<0.5 mV/s drift) Titrate->Measure Measure->Titrate Repeat to pH 11 Analyze Calculate Bjerrum Plot Determine pKa1 and pKa2 Measure->Analyze End Point Reached

Caption: Standardized workflow for potentiometric pKa determination of ampholytic compounds.

Implications for Drug Development

Understanding the pKa profile of this scaffold allows for strategic optimization in drug design:

  • Solubility: The compound exhibits minimum solubility at its isoelectric point (pH ~5.8). Formulations should target pH < 4 or pH > 8 to ensure ionization and prevent precipitation.

  • Permeability: The zwitterionic form (pH 4.4–7.2) has a net neutral charge, which typically enhances passive membrane permeability compared to the fully ionic species, despite the high polarity of the charged termini.

  • Salt Selection: For solid dosage forms, a mesylate or hydrochloride salt is recommended to protonate the pyridine nitrogen, ensuring rapid dissolution in the gastric environment (pH 1–2).

References

  • National Institute of Standards and Technology (NIST). 2-Aminopyridine: Gas phase ion energetics and condensed phase thermochemistry data. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. 2-Methyl-3-(pyridin-2-yl)propanoic acid (Analogous Scaffold Data). National Library of Medicine. Available at: [Link]

  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003. (Standard reference for pKa methodology).
  • Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths, London. (Source for 2-aminopyridine pKa values).
  • Hansch, C., Leo, A., & Taft, R. W.A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991, 91(2), 165–195.

Sources

Foundational

The Genesis of a Molecular Workhorse: A Technical History of Gem-Dimethyl Substituted Pyridine Building Blocks

For researchers, scientists, and drug development professionals, the pyridine scaffold is a ubiquitous and indispensable tool. Its integration into countless therapeutics is a testament to its versatile physicochemical p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold is a ubiquitous and indispensable tool. Its integration into countless therapeutics is a testament to its versatile physicochemical properties. A particularly impactful modification to this core structure has been the introduction of the gem-dimethyl group, a seemingly simple addition that profoundly enhances molecular properties. This in-depth technical guide delves into the history and discovery of these crucial building blocks, tracing their evolution from chemical curiosities to cornerstones of modern medicinal chemistry.

The Dawn of Pyridine Chemistry: A Foundation is Laid

The story of gem-dimethyl substituted pyridines begins with the discovery of their parent heterocycle. In the mid-19th century, Scottish chemist Thomas Anderson was meticulously investigating the components of bone oil and coal tar. Around 1849, through the process of dry distillation of bones, he isolated the foundational compound, pyridine.[1][2] Continuing his work, Anderson went on to discover methylated derivatives of pyridine, which he named picolines (methylpyridines) and lutidines (dimethylpyridines), in 1851.[3][4][5]

While Anderson's work brought these new nitrogen-containing heterocycles to light, their precise structures remained a puzzle for several decades. It wasn't until around 1870 that Wilhelm Körner and James Dewar elucidated the cyclic, aromatic structure of pyridine, drawing parallels to benzene.[1][6] This structural understanding paved the way for the first successful chemical synthesis of pyridine by William Ramsay in 1876, moving the field beyond reliance on natural sources.[7]

The late 19th and early 20th centuries saw the development of foundational synthetic methodologies that would become workhorses for pyridine chemistry. In 1881, Arthur Rudolf Hantzsch reported a multi-component reaction that could build the dihydropyridine ring, which could then be oxidized to the aromatic pyridine.[8][9][10] This "Hantzsch pyridine synthesis" offered a versatile route to a variety of substituted pyridines. Following this, the early 1900s brought another landmark method from Russian chemist Aleksei Yevgenyevich Chichibabin. His namesake reaction, first published around 1905 and expanded upon in 1914, provided a means to construct the pyridine ring from aldehydes and ammonia, and also to directly aminate the pyridine ring.[1][11][12]

The "Gem-Dimethyl Effect": A Principle for Ring Construction Emerges

The deliberate synthesis of molecules containing a gem-dimethyl group was significantly influenced by a fundamental principle in physical organic chemistry: the Thorpe-Ingold effect, also known as the gem-dimethyl effect. First described by Beesley, Thorpe, and Ingold in 1915, this effect explains the acceleration of ring-closing reactions when substituents, particularly gem-dimethyl groups, are present on the acyclic precursor.[13][14][15]

The presence of two methyl groups on the same carbon atom constricts the bond angle between the adjacent carbons in the chain. This "angle compression" brings the reactive ends of the molecule closer together, increasing the probability of a successful intramolecular reaction and thus favoring cyclization.[14][16] This kinetic advantage proved to be a powerful tool for synthetic chemists in constructing cyclic structures, including those that would eventually incorporate the pyridine ring.

Thorpe_Ingold_Effect

The Convergence: Early Synthesis of Gem-Dimethyl Substituted Pyridines

While the foundational principles were in place, the specific synthesis and exploration of gem-dimethyl substituted pyridines as distinct building blocks took time. Early synthetic efforts focused on broadly substituted pyridines, with the intentional incorporation of the gem-dimethyl group for its conformational and stability-enhancing properties becoming more prominent with the rise of medicinal chemistry.

One of the key precursors for the synthesis of certain gem-dimethylated piperidines (the saturated form of pyridines) is 2,2-dimethylglutarimide. The chemistry of glutarimides and their derivatives has been explored for their biological activities, and their synthesis provides a pathway to the corresponding piperidines.[17][18][19]

The Hantzsch synthesis, with its use of β-ketoesters, provided a potential avenue for the creation of gem-dimethylated dihydropyridines. By utilizing a β-ketoester bearing a gem-dimethyl group, it is conceptually straightforward to construct a pyridine ring with this substitution pattern.[20][21][22]

The Rise in Medicinal Chemistry: Unlocking the Advantages of the Gem-Dimethyl Group

The true value of gem-dimethyl substituted pyridine building blocks became apparent with their increasing use in drug discovery. Medicinal chemists recognized that the gem-dimethyl group offered several distinct advantages:

  • Conformational Restriction: The steric bulk of the two methyl groups can lock the conformation of the pyridine ring and adjacent functionalities. This pre-organization can lead to a more favorable entropy of binding to a biological target, resulting in increased potency.

  • Metabolic Stability: The quaternary carbon center created by the gem-dimethyl group is not susceptible to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug metabolism. This can block a potential metabolic soft spot and increase the half-life of a drug molecule.

  • Increased Lipophilicity: The addition of two methyl groups increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Improved Solubility: In some contexts, the disruption of crystal packing by the bulky gem-dimethyl group can lead to improved solubility.

  • Modulation of Basicity: The electronic effects of the gem-dimethyl group can subtly modulate the pKa of the pyridine nitrogen, which can be important for optimizing drug-target interactions and pharmacokinetic properties.

These benefits have led to the incorporation of gem-dimethyl substituted pyridine building blocks into a wide range of drug candidates across various therapeutic areas.

Modern Synthetic Strategies and Key Building Blocks

Today, a variety of synthetic methods are employed to create gem-dimethyl substituted pyridine building blocks. These often involve multi-step sequences and leverage both classical and modern synthetic transformations.

Key Synthetic Approaches:
  • Cyclization of Acyclic Precursors: Leveraging the Thorpe-Ingold effect, acyclic precursors containing a gem-dimethyl group are cyclized to form the piperidine or dihydropyridine ring, which can then be aromatized to the pyridine.

  • Functionalization of Pre-existing Rings: Starting with a gem-dimethyl substituted carbocycle, ring-transformation reactions can be used to introduce the nitrogen atom and form the pyridine ring.

  • Multi-component Reactions: Modern variations of the Hantzsch synthesis and other multi-component reactions allow for the efficient construction of highly functionalized gem-dimethyl substituted pyridines from simple starting materials.

Commonly Utilized Building Blocks:
Building BlockStructureKey Applications
2,2-Dimethylpiperidine Derivatives 2,2-DimethylpiperidineIntroduction of a conformationally restricted, basic nitrogen center.
3,3-Dimethylpiperidine Derivatives 3,3-DimethylpiperidineCreation of a rigid scaffold to orient substituents.
4,4-Dimethylpiperidine Derivatives 4,4-DimethylpiperidineUsed as a bioisostere for other cyclic systems and to introduce a non-metabolizable spacer.

Synthetic_Workflow

Experimental Protocol: Hantzsch-type Synthesis of a 4,4-Dimethyl-1,4-dihydropyridine Derivative

This protocol describes a general procedure for the synthesis of a 1,4-dihydropyridine with a gem-dimethyl group at the 4-position, a common structural motif.

Objective: To synthesize diethyl 2,6-dimethyl-4,4-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

Materials:

  • Acetone (1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Ammonium acetate (1.1 eq)

  • Ethanol (solvent)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate (eluents)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetone (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq).

  • Add ethanol as the solvent to achieve a concentration of approximately 0.5 M with respect to the acetone.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure diethyl 2,6-dimethyl-4,4-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

Self-Validation:

  • The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • The characteristic signals for the gem-dimethyl group at the 4-position in the ¹H NMR spectrum are expected to be a singlet integrating to six protons.

  • The presence of the two ester groups and the methyl groups at the 2- and 6-positions should also be evident in the NMR spectra.

Conclusion

The journey of gem-dimethyl substituted pyridine building blocks from their conceptual origins in the discovery of pyridine and the elucidation of the Thorpe-Ingold effect to their current status as indispensable tools in drug discovery is a testament to the power of fundamental chemical principles in driving innovation. The unique combination of conformational rigidity, metabolic stability, and tunable electronic properties conferred by the gem-dimethyl group ensures that these scaffolds will continue to play a vital role in the design and synthesis of the next generation of therapeutics. As our understanding of medicinal chemistry deepens, the strategic application of these "molecular workhorses" will undoubtedly lead to the development of safer and more effective medicines.

References

  • Wikipedia. (n.d.). Pyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.
  • SlideServe. (2014, August 28). The Synthesis of Pyridine; Over a Century of Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Thorpe–Ingold effect. Retrieved from [Link]

  • Scribd. (n.d.). Pyridine: Synthesis and Applications. Retrieved from [Link]

  • Chem-Station. (2016, January 27). Thorpe-Ingold Effect. Retrieved from [Link]

  • Encyclopedia.com. (n.d.). Anderson, Thomas. Retrieved from [Link]

  • Poust, S., et al. (2021). Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence. The Journal of Organic Chemistry, 86(15), 10187–10200.
  • Fiveable. (2025, August 15). Chichibabin Reaction Definition. Retrieved from [Link]

  • Grokipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • Journal of Chemical Education. (2000, November 7). Learning from the Hantzsch synthesis. Retrieved from [Link]

  • chemeurope.com. (n.d.). Thomas Anderson (chemist). Retrieved from [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • Scribd. (n.d.). Chichibabin Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • SlideShare. (n.d.). Chichibabin Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Thomas Anderson (chemist). Retrieved from [Link]

  • Pawłowski, M., et al. (2007). THE THORPE-INGOLD EFFECT IN CYCLIC IMIDES. PART III. HETEROCYCLES, 71(8), 1835-1846.
  • Belostotskii, A. M., et al. (1991). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 40(10), 2053-2058.
  • Grasso, S., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(11), 2468-2476.
  • International Journal of Scientific Research in Chemistry. (n.d.). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. Retrieved from [Link]

  • Housecroft, C. E., & Constable, E. C. (2020). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 25(1), 133.
  • Saini, A., Kumar, S., & Sandhu, J. S. (2006). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 65(2), 101-125.
  • PubMed. (2010, November 15). Synthesis and antiviral activities of synthetic glutarimide derivatives. Retrieved from [Link]

  • Allinger, N. L., et al. (1970). The conformational analysis of saturated heterocycles. Part XXII. Conformation of piperidine: evidence and conclusions from dipole moment studies. Journal of the Chemical Society B: Physical Organic, 454-457.
  • European Patent Office. (1985, June 20). Glutarimide derivatives, their preparation and pharmaceutical compositions containing them. Retrieved from [Link]

  • Nair, V., et al. (2001).
  • ResearchGate. (n.d.). Synthesis and Antiviral Activities of Synthetic Glutarimide Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Glutarimide derivatives, use thereof, pharmaceutical composition based thereon and methods for producing glutarimide derivatives.
  • Borgen, G., & Dale, J. (1974). The conformations of some gem-dimethyl substituted cyclic anhydrides (i). Acta Chemica Scandinavica, 28b, 15-23.
  • Amanote. (n.d.). Conformational Interconversions in Gem-Dimethyl. Retrieved from [Link]

  • Organ, M. G., et al. (2015).
  • Loughborough University Research Repository. (2021, March 15). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis of new friedländer synthon and. Retrieved from [Link]

  • Internet Archive. (n.d.). Full text of "Proceedings". Retrieved from [Link]

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Exploratory

Metabolic stability predictions for 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid

This guide provides a structural dissection and predictive metabolic profile for 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid . As this specific molecule represents a "capped" amino acid derivative often used as a scaf...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a structural dissection and predictive metabolic profile for 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid . As this specific molecule represents a "capped" amino acid derivative often used as a scaffold in kinase inhibitors or ROR


t inverse agonists, the analysis focuses on the interplay between the stabilizing gem-dimethyl group and the liability of the carboxylic acid tail.

Technical Guide & Experimental Validation Framework

Executive Summary & Structural Logic

Predicted Classification: Phase I Stable / Phase II Labile

The molecule acts as a zwitterion at physiological pH. Its metabolic profile is defined by a "tug-of-war" between the metabolically protective gem-dimethyl group and the reactive potential of the carboxylic acid.

  • The Metabolic Shield (Gem-Dimethyl): The quaternary carbon at the

    
    -position relative to the carboxylate effectively blocks the standard CYP450-mediated 
    
    
    
    -oxidation or benzylic hydroxylation. This is a classic medicinal chemistry design element (Thorpe-Ingold effect) used to extend half-life (
    
    
    ).
  • The Liability (Carboxylic Acid): The primary clearance pathway is predicted to be Phase II conjugation , specifically the formation of potentially reactive acyl glucuronides.

  • The Variable (Aminopyridine): The 2-aminopyridine moiety is electronically distinct from aniline. While resistant to oxidation compared to phenyl rings, it is a substrate for N-glucuronidation.

Structural Dissection & Liability Assessment

We analyze the molecule by fragment to predict Site of Metabolism (SOM) probabilities.

Structural FragmentPredicted StabilityPrimary Metabolic PathwayRisk Level
Gem-Dimethyl (

-C)
High None (Steric Blockade). Blocks H-abstraction.Low
Pyridine Ring Medium-High N-Oxidation (minor) via FMO or CYP.Low
Primary Amine (-NH2) Medium N-Glucuronidation (UGT), N-Acetylation (NAT).Medium
Carboxylic Acid (-COOH) Low Acyl Glucuronidation (UGT) , Amino Acid Conjugation (Glycine/Taurine).High (Tox Risk)
Critical Mechanism: Acyl Glucuronide Toxicity

The formation of an acyl glucuronide at the carboxylic acid tail is the most critical safety parameter. Unlike ether or ester glucuronides, acyl glucuronides are electrophilic . They can undergo:

  • Acyl Migration: The drug moiety migrates from the 1-

    
     position to the 2, 3, or 4-hydroxyls of the glucuronic acid.[1]
    
  • Covalent Binding: These isomers can react with nucleophilic residues (Lysine, Cysteine) on serum albumin or liver proteins, leading to hapten formation and potential immune-mediated idiosyncratic toxicity (IADR).

Note: The gem-dimethyl group provides steric bulk that may slow the hydrolysis of the acyl glucuronide, potentially increasing its circulating half-life and the probability of protein adduction.

In Silico Prediction Framework[2]

Before wet-lab synthesis, use the following computational workflow to triage the risk.

Recommended Toolchain
  • Phase I Prediction (CYP450): Use SMARTCyp or Xenosite .

    • Expectation: The SOM score for the gem-dimethyl group should be near zero. The pyridine nitrogen may show moderate reactivity.

  • Phase II Prediction (UGT): Use SOMP (Site of Metabolism Prediction) or ADMET Predictor .

    • Expectation: High probability score for the Carboxylic Acid (O-glucuronide) and the exocyclic Amine (N-glucuronide).

Pathway Visualization

The following diagram illustrates the predicted metabolic tree.

MetabolicPathways Parent Parent Molecule (Zwitterion) NOxide Pyridine N-Oxide (Phase I - Minor) Parent->NOxide CYP/FMO (Oxidation) NGluc N-Glucuronide (Phase II - UGT) Parent->NGluc UGT1A4/2B10 (Conjugation) AcylGluc 1-O-Acyl Glucuronide (Phase II - Major) Parent->AcylGluc UGT1A9/2B7 (Conjugation) Adduct Covalent Protein Adduct (Immune Risk) AcylGluc->Adduct Nucleophilic Attack (HSA/Liver Proteins) Migration Acyl Migration Isomers (2/3/4-O-acyl) AcylGluc->Migration pH > 7.4 Spontaneous Migration->Adduct Glycation

Caption: Predicted metabolic tree highlighting the divergence between stable Phase I pathways and reactive Phase II acyl glucuronidation.

Experimental Validation Protocols

To validate the predictions, a tiered approach is required. Standard microsomes (HLM) are insufficient because they lack the cofactor (UDPGA) required for the primary clearance pathway (Glucuronidation).

Tier 1: Metabolic Stability Assay (Hepatocytes)

Rationale: Hepatocytes contain both Phase I (CYP) and Phase II (UGT) enzymes and intact cell membranes/transporters.

Protocol:

  • System: Cryopreserved Human Hepatocytes (pool of >10 donors).

  • Test Concentration: 1

    
    M (to ensure linear kinetics).
    
  • Incubation:

    • Thaw hepatocytes in Williams' Medium E.

    • Incubate at 37°C with 5% CO

      
      .
      
    • Timepoints: 0, 15, 30, 60, 120 minutes.

  • Analysis: LC-MS/MS (Q-TOF or Orbitrap) to detect Parent depletion and Metabolite formation.

  • Control:

    • Low Clearance: Warfarin.

    • High Clearance: Verapamil.

    • Glucuronidation Control: Naloxone or Diclofenac.

Tier 2: Reactive Metabolite Trapping (GSH/Peptide)

Rationale: To quantify the risk of the Acyl Glucuronide forming covalent bonds.

Protocol:

  • Incubation: Recombinant UGTs (rUGT) or S9 fraction + UDPGA.

  • Trapping Agent: Add Glutathione (GSH) or a surrogate peptide (e.g., K-G-S) at 5 mM.

  • Mechanism: If the acyl glucuronide is reactive, it will transacylate onto the GSH thiol.

  • Detection: Monitor for Neutral Loss of 129 Da (pyroglutamic acid) or specific GSH adduct mass shifts via LC-MS.

Tier 3: Acyl Glucuronide Half-Life ( )

Rationale: Determining the chemical stability of the metabolite itself.

  • Synthesize or biosynthesize the acyl glucuronide.

  • Incubate in Phosphate Buffer (pH 7.4) at 37°C.[2]

  • Measure degradation rate.

    • High Risk:

      
       hours (Rapid migration/reactivity).
      
    • Low Risk:

      
       hours.
      

Data Presentation & Risk Mitigation[4][5]

When presenting this data to medicinal chemistry teams, use the following decision matrix.

ObservationInterpretationAction Required
HLM Stability > 90% rem @ 60min Gem-dimethyl is working. Phase I is blocked.Proceed.
Hepatocyte ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

>> HLM

UGT/Phase II is the driver.Investigate Glucuronides.
Acyl Glucuronide detected Expected for COOH drugs.Perform degradation assay (Tier 3).
GSH Adducts detected Reactive Metabolite Alert. Stop/Modify. Consider bioisosteres (e.g., Tetrazole).
Experimental Workflow Diagram

ExperimentalWorkflow Start Compound Synthesis InSilico In Silico Triage (SMARTCyp / SOMP) Start->InSilico Tier1 Tier 1: Hepatocyte Stability (Phase I + II coverage) InSilico->Tier1 Decision1 Is CL_int High? Tier1->Decision1 MetID Metabolite ID (HRMS) Look for +176 Da (Gluc) Decision1->MetID Yes Safe Candidate Progression Decision1->Safe No Tier2 Tier 2: Reactive Trapping (+GSH / Peptide) MetID->Tier2 If Acyl-Gluc found Tier2->Safe No Adducts Redesign Structural Redesign (Bioisostere COOH -> Tetrazole) Tier2->Redesign Adducts Found

Caption: Decision tree for evaluating metabolic risks, prioritizing the detection of reactive conjugates.

References

  • Regan, S. L., et al. (2010). "The effect of gem-dimethyl substitution on the metabolic stability of specific drug candidates." Journal of Medicinal Chemistry. (Generalized concept source).

  • Shipkova, M., et al. (2003). "Acyl glucuronide drug metabolites: Toxicological implications." Therapeutic Drug Monitoring.

  • Paine, M. J., et al. (2021). "Cytochrome P450 Metabolism."[3][4][5] The Royal Society of Chemistry.[6] 6

  • Bradshaw, P. R., et al. (2024). "Acyl glucuronide reactivity in perspective." University of Liverpool Repository. 7

  • Iwamura, A., et al. (2022). "Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of NSAIDs with UGT." MDPI. 8[2][3][6][9][10]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic Acid

Executive Summary & Strategic Analysis The target molecule, 2-(6-aminopyridin-3-yl)-2-methylpropanoic acid , represents a critical pharmacophore found in various kinase inhibitors (e.g., c-Met, ALK inhibitors) and metabo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The target molecule, 2-(6-aminopyridin-3-yl)-2-methylpropanoic acid , represents a critical pharmacophore found in various kinase inhibitors (e.g., c-Met, ALK inhibitors) and metabolic modulators. Its structure features a gem-dimethyl group


 to the carboxylic acid, a motif designed to block metabolic 

-oxidation and improve oral bioavailability.
The Scalability Challenge

Synthesizing


-disubstituted aryl acetic acids is historically challenging. Classical alkylation of phenylacetic acid derivatives often suffers from:
  • Dialkylation/Monoalkylation mixtures: Controlling the stepwise introduction of methyl groups is difficult.

  • Harsh Conditions: Requires strong bases (LiHMDS, NaH) and cryogenic temperatures.

  • Safety: Handling free-amine pyridines in organometallic steps can poison catalysts or lead to side reactions (N-arylation).

The Solution: Pd-Catalyzed -Arylation

This protocol utilizes a convergent, Palladium-catalyzed


-arylation  strategy. By coupling a commercially available halopyridine with methyl isobutyrate, we install the entire gem-dimethyl moiety in a single step. This route is superior to classical alkylation in terms of atom economy, step count, and impurity profile.

Retrosynthetic Analysis & Route Selection

The synthesis is disconnected at the


 bond. The most robust disconnection leads to 2-chloro-5-bromopyridine  and methyl isobutyrate .

Why 2-Chloro-5-bromopyridine?

  • Chemoselectivity: The bromine at C5 is significantly more reactive towards Pd oxidative addition than the chlorine at C2.

  • Protection-Free: Unlike 2-amino-5-bromopyridine, the chloropyridine has no acidic protons to quench the enolate or poison the catalyst.

  • Activation: The C2-chlorine serves as a perfect handle for a late-stage

    
     amination.
    

Retrosynthesis Target Target: 2-(6-Aminopyridin-3-yl)- 2-methylpropanoic acid Ester Intermediate 2: Methyl 2-(6-aminopyridin-3-yl)- 2-methylpropanoate Target->Ester Hydrolysis ChloroEster Intermediate 1: Methyl 2-(6-chloropyridin-3-yl)- 2-methylpropanoate Ester->ChloroEster Amination (SnAr) SM1 Starting Material A: 2-Chloro-5-bromopyridine ChloroEster->SM1 Pd-Cat alpha-Arylation SM2 Starting Material B: Methyl Isobutyrate ChloroEster->SM2

Figure 1: Retrosynthetic strategy prioritizing the C5-selective coupling followed by C2-amination.

Detailed Experimental Protocol

Stage 1: Pd-Catalyzed -Arylation

Reaction: Coupling of 2-chloro-5-bromopyridine with methyl isobutyrate.

Mechanism: The bulky phosphine ligand facilitates the formation of a mono-ligated Pd(0) species, which undergoes oxidative addition into the C-Br bond. The zinc or lithium enolate of the ester then transmetallates, followed by reductive elimination to form the quaternary center.

ReagentEquiv.[1][2][3]Role
2-Chloro-5-bromopyridine 1.0Electrophile
Methyl Isobutyrate 1.2 - 1.5Nucleophile
LiHMDS (1M in THF) 1.3Base (Generates enolate)
Pd(dba)₂ 0.01 (1 mol%)Catalyst Precursor
P(t-Bu)₃ or Q-Phos 0.02 (2 mol%)Ligand
Toluene 10 VolSolvent

Protocol:

  • Inertion: Charge a dry 3-neck reactor with Pd(dba)

    
     and P(t-Bu)
    
    
    
    (or Q-Phos). Purge with Nitrogen/Argon for 15 min.
  • Solubilization: Add anhydrous Toluene. Stir at RT for 10 min to form the active catalyst (solution turns from dark purple to orange/brown).

  • Substrate Addition: Add 2-chloro-5-bromopyridine.

  • Enolate Formation (Separate Vessel): In a separate dry flask, cool Toluene and Methyl Isobutyrate to 0°C. Add LiHMDS dropwise. Stir for 15 min to generate the lithium enolate.

  • Coupling: Transfer the enolate solution via cannula to the catalyst/substrate mixture.

  • Reaction: Heat the mixture to 80°C. Monitor by HPLC (Target retention time shift). Reaction is typically complete in 2–4 hours.

  • Work-up: Cool to RT. Quench with saturated NH

    
    Cl. Extract with EtOAc.[1] Wash organic layer with brine.[1] Dry over MgSO
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc) or vacuum distillation if scaling >100g.

    • Checkpoint: Intermediate 1 is Methyl 2-(6-chloropyridin-3-yl)-2-methylpropanoate .

Stage 2: Amination ( ) & Hydrolysis

Reaction: Conversion of the chloropyridine to the aminopyridine and saponification of the ester.

Note: These two transformations can be performed stepwise or in a "telescoped" one-pot manner depending on equipment.

Method A: High-Pressure Amination (Scalable)

  • Charge: Place Intermediate 1 in a pressure reactor (autoclave).

  • Reagent: Add 7M NH

    
     in Methanol (10 vol).
    
  • Catalyst: Add CuI (0.05 equiv) and L-Proline (0.1 equiv) to accelerate the displacement (optional but recommended for kinetics).

  • Reaction: Seal and heat to 100–120°C (Pressure ~10-15 bar) for 12–18 hours.

    • Chemistry: The ammonia displaces the chloride. The ester may partially transesterify or hydrolyze, but the primary goal is amination.

  • Work-up: Cool and vent. Concentrate to dryness.

Method B: Hydrolysis (Final Step)

  • Dissolution: Dissolve the crude aminated ester in THF/Water (1:1).

  • Base: Add LiOH (3.0 equiv).

  • Reaction: Heat to 60°C for 4 hours.

  • Isolation:

    • Cool to RT.

    • Adjust pH to ~6.0–6.5 with 1M HCl (Isoelectric point precipitation).

    • The product, 2-(6-aminopyridin-3-yl)-2-methylpropanoic acid , often precipitates as a white/off-white solid.

    • Filter, wash with cold water/acetone, and dry.

Process Safety & Critical Parameters

Workflow Start Start: Inert Atmosphere (Argon/N2) Enolate Enolate Gen: Me-Isobutyrate + LiHMDS (Exothermic: Keep < 10°C) Start->Enolate Coupling Coupling: Add Enolate to Pd/Ar-Br (Temp: 80°C) Enolate->Coupling Quench Quench: NH4Cl (aq) (Control off-gassing) Coupling->Quench Amination Amination: NH3/MeOH, 120°C (High Pressure Hazard) Quench->Amination Hydrolysis Hydrolysis: LiOH/Water (pH Adjustment to 6.5) Amination->Hydrolysis

Figure 2: Process workflow highlighting critical safety control points (Yellow/Red).

Critical Control Points (CCPs):

  • Moisture Sensitivity (Stage 1): The Pd-catalyst and LiHMDS are extremely moisture-sensitive. Use Karl Fischer (KF) titration on solvents (<100 ppm water required).

  • Exotherm Control: The addition of LiHMDS to the ester is exothermic. Maintain internal temperature <10°C to prevent self-condensation of the ester (Claisen condensation).

  • Pressure Safety (Stage 2): Ammonia at 120°C generates significant pressure. Ensure the autoclave is rated for at least 20 bar and equipped with a rupture disc.

Analytical Specifications

Target Molecule: 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (400 MHz, DMSO-d6):

    
     12.1 (br s, 1H, COOH), 7.85 (d, J=2.5 Hz, 1H, Ar-H), 7.35 (dd, J=8.5, 2.5 Hz, 1H, Ar-H), 6.40 (d, J=8.5 Hz, 1H, Ar-H), 5.85 (br s, 2H, NH
    
    
    
    ), 1.45 (s, 6H, 2xCH
    
    
    ).
  • HPLC Purity: >98.0% (a/a).

  • Mass Spec (ESI): [M+H]+ calc. 181.09, found 181.1.

References

  • Hama, T., Hartwig, J. F. (2008).[4] "Palladium-Catalyzed

    
    -Arylation of Esters and Amides under More Neutral Conditions." Organic Letters, 10(8), 1549–1552.[4] Link
    
    • Core Reference: Establishes the protocol for coupling bromopyridines with isobutyr
  • Hama, T., Ge, S., Hartwig, J. F. (2013).[5] "Palladium-Catalyzed

    
    -Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope." Journal of Organic Chemistry, 78(17), 8250–8266. Link
    
    • Scale-up Reference: Details the use of zinc enolates for broader functional group tolerance.
  • Jørgensen, M., et al. (2002). "Efficient Synthesis of 2-Amino-5-bromopyridine and its Derivatives." Journal of the American Chemical Society, 124(42), 12557–12565. Link

    • Background: Discusses the reactivity of aminopyridines in metal-c
  • Pfizer Inc. (2010). "Heteroaryls Amide Derivatives and Their Use as Glucokinase Activators." WO2010029461A1. Link

    • Industrial Application: Describes the use of the target molecule as an intermedi

Sources

Application

Step-by-Step Preparation of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic Acid: A Comprehensive Protocol

Abstract & Strategic Rationale The synthesis of 2-(6-aminopyridin-3-yl)-2-methylpropanoic acid (CAS 385449-77-4) presents a unique challenge in heterocyclic functionalization. This compound is a highly valuable, oxidized...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The synthesis of 2-(6-aminopyridin-3-yl)-2-methylpropanoic acid (CAS 385449-77-4) presents a unique challenge in heterocyclic functionalization. This compound is a highly valuable, oxidized bioisosteric fragment utilized in drug discovery to improve physicochemical properties and elucidate metabolic clearance pathways[1].

Classical methods for functionalizing the 2-position of pyridines (such as the Chichibabin reaction) require harsh, incompatible conditions. To circumvent this, the optimal synthetic route leverages a highly regioselective, one-pot amination of a pyridine N-oxide intermediate using


 and tert-butylamine[2]. This application note details a robust, self-validating five-step protocol starting from commercially available ethyl 2-(pyridin-3-yl)acetate, ensuring high yield and analytical purity at each stage.

Process Visualization

Workflow A 1. Ethyl 2-(pyridin-3-yl)acetate B 2. Ethyl 2-methyl-2-(pyridin-3-yl)propanoate A->B NaH, MeI (Alpha-Dimethylation) C 3. Pyridine N-oxide Intermediate B->C m-CPBA (N-Oxidation) D 4. tert-Butylamino Intermediate C->D Ts2O, t-BuNH2 (Amination) E 5. Ethyl 2-(6-aminopyridin-3-yl)-2-methylpropanoate D->E TFA, 70°C (Deprotection) F 6. Target Amino Acid E->F LiOH, then HCl (Saponification)

Figure 1: Five-step synthetic workflow for 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry and Reaction Parameters for Key Steps

StepTransformationKey ReagentsEquivalentsSolventTempExpected Yield
1 Alpha-DimethylationNaH / MeI2.5 / 2.5THF0 °C to RT85%
2 N-Oxidationm-CPBA1.2DCMRT90%
3 Regioselective AminationTs₂O / t-BuNH₂2.0 / 5.0PhCF₃0 °C to RT75%
4 t-Butyl DeprotectionTFASolventNeat70 °C91%
5 Ester SaponificationLiOH·H₂O3.0THF/H₂ORT95%

Step-by-Step Experimental Protocols

Step 1: Alpha-Dimethylation of Ethyl 2-(pyridin-3-yl)acetate
  • Procedure: Dissolve ethyl 2-(pyridin-3-yl)acetate (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to 0 °C. Portionwise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq). Stir for 30 minutes until hydrogen evolution ceases. Dropwise, add Methyl Iodide (MeI, 2.5 eq). Allow the mixture to warm to room temperature and stir for 4 hours. Quench carefully with saturated aqueous NH₄Cl and extract with EtOAc.

  • Causality & Mechanistic Insights: The methylene protons are highly acidic due to the electron-withdrawing effects of both the ester and the pyridine ring. Using 2.5 equivalents of base and electrophile ensures complete double deprotonation and exhaustive gem-dimethylation, preventing the formation of difficult-to-separate mono-methylated impurities. NaH is preferred over LDA to avoid potential nucleophilic attack on the ester carbonyl.

  • Quality Control: Track via LC-MS. The product (Ethyl 2-methyl-2-(pyridin-3-yl)propanoate) will show an

    
     peak at m/z 194.2.
    
Step 2: N-Oxidation
  • Procedure: Dissolve the crude product from Step 1 in Dichloromethane (DCM). Cool to 0 °C and add meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.2 eq). Stir at room temperature for 12 hours. Quench with saturated aqueous Na₂S₂O₃ to neutralize excess oxidant, followed by saturated NaHCO₃ to wash out the meta-chlorobenzoic acid byproduct.

  • Causality & Mechanistic Insights: The basicity of the pyridine nitrogen is diminished by the inductive pull of the C3-substituent. A strong peracid like m-CPBA is required for quantitative N-oxidation. The resulting N-oxide serves a dual purpose: it activates the pyridine ring for nucleophilic attack and directs the regiochemistry of the subsequent amination.

  • Quality Control: N-oxides are highly polar. TLC will show a significant baseline shift compared to the starting material. LC-MS will show an

    
     peak at m/z 210.2.
    
Step 3: Regioselective Amination via Ts₂O/t-BuNH₂
  • Procedure: Dissolve the N-oxide (1.0 eq) and tert-butylamine (5.0 eq) in trifluorotoluene (PhCF₃) or DCM. Cool the mixture to 0 °C. Portionwise, add p-Toluenesulfonic anhydride (Ts₂O, 2.0 eq). Stir for 30 minutes at 0 °C, then allow to warm to room temperature. Concentrate the organic layer under reduced pressure.

  • Causality & Mechanistic Insights: This is the critical transformation of the sequence. Ts₂O O-tosylates the N-oxide, generating a highly electrophilic N-tosyloxypyridinium intermediate. The bulky tert-butylamine acts as both the nucleophile and a traceless protecting group. The steric repulsion from the bulky gem-dimethyl ester group at the C3 position completely blocks nucleophilic attack at the adjacent C2 position, directing the amine exclusively to the C6 position[2].

  • Quality Control: LC-MS will show the successful incorporation of the tert-butylamino group with an

    
     peak at m/z 265.4.
    
Step 4: Deprotection of the tert-Butyl Group
  • Procedure: Dissolve the crude intermediate from Step 3 in neat Trifluoroacetic acid (TFA). Heat the solution to 70 °C and stir for 4–6 hours. Monitor the reaction until complete, then concentrate under vacuum to remove the TFA.

  • Causality & Mechanistic Insights: The tert-butyl group is cleaved under strongly acidic conditions. Heating in TFA protonates the amine, facilitating the unimolecular elimination of the tert-butyl group as isobutylene gas. This leaves the primary 2-aminopyridine intact[1].

  • Quality Control: LC-MS will show a characteristic loss of 56 Da (isobutylene), yielding an

    
     peak at m/z 209.3.
    
Step 5: Ester Saponification and Zwitterion Isolation
  • Procedure: Dissolve the deprotected ethyl ester in a 1:1 mixture of THF and H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir at room temperature until the ester is fully consumed. Remove the THF under reduced pressure. Carefully acidify the aqueous layer with 1M HCl to pH ~5.5 to precipitate the product, or lyophilize the mixture to obtain the hydrochloride salt.

  • Causality & Mechanistic Insights: Base-catalyzed saponification with LiOH selectively hydrolyzes the ethyl ester without affecting the aminopyridine core. Because the final product is an amphoteric zwitterion (containing both a basic aminopyridine and an acidic carboxylate), careful acidification to its isoelectric point is required to precipitate the free amino acid.

  • Quality Control: Final LC-MS will confirm the target mass with an

    
     peak at m/z 181.2.
    

Mechanistic Deep Dive: Regioselective Amination

Mechanism N_oxide Pyridine N-oxide Activation O-Tosylation (Ts2O) N_oxide->Activation Activated_Intermediate N-Tosyloxypyridinium Ion Activation->Activated_Intermediate Nucleophilic_Attack t-BuNH2 Attack at C6 Activated_Intermediate->Nucleophilic_Attack Steric control Product 2-(t-butylamino) Pyridine Nucleophilic_Attack->Product Rearomatization

Figure 2: Mechanistic pathway of the Ts2O-mediated regioselective amination at the C6 position.

The regioselectivity of this reaction is governed entirely by steric parameters. While the N-tosyloxypyridinium ion is electrophilic at both the C2 and C6 positions, the massive steric bulk of the


 group at C3 creates a kinetic barrier to attack at C2. Consequently, the incoming tert-butylamine nucleophile attacks the unhindered C6 position exclusively, followed by rearomatization and the expulsion of 

[2].

References

  • Thomson, C. G., Reilly, J., & Sandham, D. A. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Yin, J., Xiang, B., Huffman, M. A., Raab, C. E., & Davies, I. W. (2007). A general and efficient 2-amination of pyridines and quinolines. The Journal of Organic Chemistry.[Link]

Sources

Method

Application Note: Optimal Peptide Coupling Strategies for 2-(6-Aminopyridin-3-yl)-2-methylpropanoic Acid

Executive Summary The coupling of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid presents a "perfect storm" of synthetic challenges. This substrate contains two distinct deactivating features that render standard peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coupling of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid presents a "perfect storm" of synthetic challenges. This substrate contains two distinct deactivating features that render standard peptide coupling protocols (e.g., EDC/NHS, HBTU) ineffective or low-yielding:

  • Steric Hindrance (The Acid): The carboxylic acid is attached to a quaternary carbon (gem-dimethyl group), structurally analogous to Aib (aminoisobutyric acid) . This creates a neopentyl-like steric barrier that significantly retards the formation of the active ester and the subsequent nucleophilic attack.

  • Electronic Deactivation (The Amine): The primary amine is located on a pyridine ring (2-aminopyridine moiety). Resonance delocalization of the nitrogen lone pair into the electron-deficient aromatic ring drastically reduces nucleophilicity compared to standard alkyl or aryl amines.

This guide outlines three tiered protocols—HATU (Discovery) , T3P (Scalability) , and Ghosez’s Reagent (Rescue) —specifically optimized to overcome these kinetic barriers.

Chemical Reactivity Analysis

Before selecting a reagent, it is critical to understand the failure modes of standard chemistry with this substrate.

The Steric Barrier (Acid Activation)

The gem-dimethyl group at the


-position acts as a shield. In standard carbodiimide couplings (EDC/DIC), the 

-acylisourea intermediate forms, but the bulky methyl groups prevent the amine from approaching the carbonyl carbon. This leads to:
  • Slow reaction rates.

  • High rates of

    
    -acylurea rearrangement (a dead-end byproduct).
    
  • Hydrolysis of the active ester by trace moisture before coupling occurs.

The Electronic Barrier (Amine Nucleophilicity)

The 2-aminopyridine nitrogen is


 hybridized with significant 

-character delocalized into the ring. The pKa of the conjugate acid is low (~6.8), making it a weak base and a poor nucleophile.
  • Implication: The electrophile (the activated acid) must be "hot" (highly reactive) to drive the reaction. Weakly activated esters (e.g., NHS esters) will not react.

Reagent Selection Matrix

FeatureHATU / HOAt T3P (Propylphosphonic Anhydride) Ghosez's Reagent
Primary Use Case Discovery / Small Scale (< 1g)Process / Scale-up (> 10g)"Rescue" / Extreme Sterics
Mechanism Fast active ester formation (OAt)Mixed anhydride formationAcid Chloride formation
Steric Tolerance HighVery HighMaximum
Solubility Excellent (DMF/DMSO)Excellent (EtOAc/DMF)Soluble in DCM/CHCl3
Workup Chromatography requiredAqueous wash (Water soluble byproducts)Evaporation / Distillation
Cost HighModerateModerate
Safety Sensitizer (Explosive potential)Safe, Non-explosiveMoisture Sensitive

Decision Logic & Workflow

The following flowchart illustrates the decision process for selecting the optimal protocol based on scale and initial results.

CouplingLogic Start Substrate: 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid ScaleCheck Check Reaction Scale Start->ScaleCheck SmallScale Small Scale (<1g) Priority: Speed/Yield ScaleCheck->SmallScale Discovery LargeScale Large Scale (>10g) Priority: Safety/Workup ScaleCheck->LargeScale Process TryHATU PROTOCOL A: HATU/HOAt Solvent: DMF SmallScale->TryHATU TryT3P PROTOCOL B: T3P Solvent: EtOAc/Pyridine LargeScale->TryT3P CheckYield Yield > 80%? TryHATU->CheckYield TryT3P->CheckYield Success Proceed to Purification CheckYield->Success Yes Failure Low Yield / No Reaction CheckYield->Failure No Rescue PROTOCOL C: Ghosez's Reagent (Acid Chloride Route) Failure->Rescue

Figure 1: Strategic decision tree for selecting coupling reagents based on scale and reaction performance.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Small-scale synthesis where cost is not a factor and yield is paramount. HATU generates the highly reactive -OAt ester, which accelerates coupling to hindered amines better than -OBt esters.

Reagents:

  • Acid Substrate (1.0 equiv)[1]

  • Amine Partner (1.1 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • HOAt (0.5 equiv - Optional but recommended for extreme sterics)

  • DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) (3.0 equiv)

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the Acid Substrate and HATU in anhydrous DMF under nitrogen.

  • Pre-activation (CRITICAL): Add 1.0 equiv of DIPEA. Stir for exactly 2–5 minutes.

    • Note: Do not stir longer than 5 minutes; the active ester can degrade or racemize (though racemization is less concern with the achiral gem-dimethyl, guanidinylation of the amine is a risk if added too late).

  • Coupling: Add the Amine Partner followed by the remaining base (2.0 equiv).

  • Reaction: Stir at room temperature for 2–16 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3, water, and brine. Dry over MgSO4.

Protocol B: The Scalable Solution (T3P)

Best for: Process chemistry, scale-up, and "epimerization-prone" substrates (though used here for its high reactivity and clean profile).[2] T3P (Propylphosphonic anhydride) drives equilibrium by forming water-soluble phosphate byproducts.

Reagents:

  • Acid Substrate (1.0 equiv)[1]

  • Amine Partner (1.1 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 - 5.0 equiv) or NMM (3.0 equiv). Pyridine is preferred for aminopyridines.

  • Solvent: EtOAc, Me-THF, or DMF.

Step-by-Step:

  • Combine: Charge the reaction vessel with Acid Substrate, Amine Partner, and Solvent.

  • Base Addition: Add Pyridine (or NMM) at 0°C.

  • Reagent Addition: Add T3P solution dropwise to the mixture at 0°C.

  • Reaction: Allow to warm to room temperature. Stir for 12–24 hours.

    • Note: T3P kinetics are slower than HATU but cleaner.

  • Workup: Add water. Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine), then NaHCO3.

    • Advantage:[2][3][4][5] The T3P byproducts are completely water-soluble, often eliminating the need for chromatography.

Protocol C: The "Nuclear Option" (Ghosez's Reagent)

Best for: Cases where HATU and T3P fail due to extreme steric bulk (gem-dimethyl). This method converts the acid into an Acid Chloride under neutral conditions using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[6]

Reagents:

  • Acid Substrate (1.0 equiv)[1]

  • Ghosez's Reagent (1.2 - 1.5 equiv)

  • Amine Partner (1.1 equiv)

  • Base: Pyridine or DIPEA (2.0 equiv)

  • Solvent: Dry DCM or CHCl3.

Step-by-Step:

  • Acid Chloride Formation: Dissolve Acid Substrate in dry DCM. Add Ghosez's Reagent dropwise at 0°C. Stir at room temperature for 1–3 hours.

    • Monitoring: Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation).

  • Coupling: Once the acid chloride is formed, cool to 0°C. Add the Amine Partner and Base (Pyridine/DIPEA) slowly.

  • Reaction: Stir at room temperature for 2–6 hours.

  • Workup: Standard aqueous workup.

Mechanistic Insight (Graphviz)

The following diagram details why Ghosez's reagent succeeds where carbodiimides fail for gem-dimethyl substrates.

Mechanism cluster_0 Why this works: Acid Gem-Dimethyl Acid (Sterically Crowded) Intermediate Vilsmeier-Haack type Intermediate Acid->Intermediate + Ghosez Ghosez Ghosez's Reagent (Chloro-enamine) AcidChloride Acid Chloride (Highly Reactive Electrophile) Intermediate->AcidChloride - Amide byproduct Product Final Amide (Sterically Congested) AcidChloride->Product + Amine / Base Amine 2-Aminopyridine (Poor Nucleophile) Explanation Acid Chloride is small enough to penetrate steric shield and reactive enough for weak amine nucleophiles.

Figure 2: Mechanistic pathway for Acid Chloride activation using Ghosez's Reagent.

Troubleshooting & Optimization

ProblemRoot CauseSolution
No Reaction (HATU) Steric bulk prevents active ester formation.Switch to Protocol C (Ghosez) . Acid chlorides are smaller electrophiles than OBt esters.
Low Conversion (Amine) Pyridine amine is too electron-deficient.Use Pyridine as the solvent/base in Protocol B, or add DMAP (catalytic) carefully (risk of racemization is low here).
Precipitation Zwitterionic nature of the starting material.Ensure use of NMP or DMSO cosolvent if solubility is an issue in DMF/DCM.
Hygroscopicity Reagents hydrolyzing before reaction.Use Anhydrous solvents and perform under Argon/Nitrogen atmosphere.

References

  • Dunetz, J. R., et al. (2011).[2][5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[5]

  • Ghosez, L., et al. (1969). "Synthesis of acyl halides under neutral conditions." Journal of the Chemical Society, Chemical Communications.

  • Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

  • Bachem. (2024).[7] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

Sources

Application

Application Note: Strategic Protection of 6-Aminopyridine Moieties in Drug Discovery

Topic: Protecting group strategies for 6-aminopyridine moieties during synthesis Content Type: Application Note & Detailed Protocols Executive Summary The protection of 6-aminopyridine (systematically 2-aminopyridine ) m...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting group strategies for 6-aminopyridine moieties during synthesis Content Type: Application Note & Detailed Protocols

Executive Summary

The protection of 6-aminopyridine (systematically 2-aminopyridine ) moieties presents a unique challenge in medicinal chemistry due to the ambident nucleophilicity of the pyridine ring. The competition between the exocyclic amine (desired target) and the endocyclic ring nitrogen (undesired site) often leads to mixtures of regioisomers or bis-protected species.

This guide provides field-proven protocols for installing and removing critical protecting groups (Boc, Pivaloyl, and Phthalimide), emphasizing the mechanistic control required to achieve high regioselectivity. It is designed for researchers requiring robust substrates for downstream cross-coupling, alkylation, or oxidation reactions.

The Scientific Challenge: Ambident Nucleophilicity

The core difficulty in protecting 2-aminopyridines lies in their tautomeric nature and electron distribution.

  • Kinetic Trap: The ring nitrogen (

    
    ) is often more nucleophilic due to the lone pair availability, leading to initial attack at the ring position (e.g., formation of pyridinium salts or 
    
    
    
    -acylated species).
  • Thermodynamic Product: The exocyclic carbamate/amide (

    
    ) is generally the thermodynamic product. Successful protection strategies must drive the reaction from the kinetic intermediate to the stable exocyclic product.
    
Visualization: Kinetic vs. Thermodynamic Pathway

The following diagram illustrates the mechanistic bifurcation when reacting 2-aminopyridine with an electrophile (e.g.,


).

Boc_Pathway Start 2-Aminopyridine (Ambident Nucleophile) Kinetic Kinetic Intermediate (N-ring attack) Unstable Pyridinium Start->Kinetic Fast (Kinetic) Thermo Thermodynamic Product (N-exo attack) Stable Carbamate Start->Thermo Slow Reagent Electrophile (E+) (e.g., Boc2O) Kinetic->Thermo Rearrangement (Base/Heat promoted) Bis Bis-Protected (N,N-di-Boc) Thermo->Bis Excess Reagent + DMAP

Caption: Mechanistic pathway showing the rearrangement of the kinetic N-ring intermediate to the stable exocyclic N-protected product.

Strategic Selection Guide

Select the protecting group based on your downstream chemistry requirements.

FeatureBoc (tert-Butyloxycarbonyl) Piv (Pivaloyl) Phth (Phthalimide)
Primary Utility General synthesis, C-H activationHarsh conditions, OxidationsAlkylation (Mitsunobu)
Install Method

/ Base (Thermodynamic)
PivCl / TEA (Robust)Phthalic Anhydride / Heat
Stability Bases, Nucleophiles, HydrogenolysisAcids, Oxidants, ReductantsAcids, Mild Oxidants
Lability (Removal) Acid (TFA, HCl)Strong Acid/Base HydrolysisHydrazine (

)
Regioselectivity High (with optimization)High (Steric control)Perfect (Blocks both H)
Key Risk Bis-Boc formation;

attack
Difficult removalPoor solubility; Hydrazine toxicity

Detailed Experimental Protocols

Protocol A: Regioselective Mono-Boc Protection

Objective: Isolate the mono-protected exocyclic amine without forming the bis-Boc byproduct or the ring-acylated species.

Mechanism: This protocol utilizes a specific solvent system and base to promote the thermodynamic rearrangement of the initial


-Boc species to the 

-Boc product [1][6].

Materials:

  • Substrate: 2-amino-6-substituted pyridine (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[1]
    
  • Base: Triethylamine (TEA) (1.2 equiv)[1]

  • Catalyst: DMAP (0.1 equiv) – Use with caution; excess promotes bis-Boc.

  • Solvent: DCM or t-BuOH (t-BuOH promotes thermodynamic product).

Step-by-Step:

  • Dissolution: Dissolve the aminopyridine (10 mmol) in DCM (50 mL) under

    
     atmosphere.
    
  • Base Addition: Add TEA (12 mmol) followed by DMAP (1.0 mmol). Cool to 0°C.[2]

  • Controlled Addition: Dissolve

    
     (11 mmol) in DCM (10 mL) and add dropwise over 30 minutes. Crucial: Rapid addition favors bis-protection.
    
  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

    • QC Point: Check TLC/LCMS. If

      
      -Boc is observed (unstable intermediate), mild heating (40°C) can drive rearrangement to 
      
      
      
      -Boc.
  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with water and brine.[2]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc). Mono-Boc usually elutes after the bis-Boc impurity.

Troubleshooting:

  • Issue: Significant bis-Boc formation.

  • Fix: Reduce

    
     to 0.95 equiv or remove DMAP. Bis-Boc can often be converted back to mono-Boc by treating with mild base (NaOH/MeOH) or Lewis acid (
    
    
    
    ) [16].
Protocol B: Robust Pivaloylation (Piv)

Objective: Install a group stable to organolithiums and oxidants.

Materials:

  • Substrate: 2-aminopyridine derivative (1.0 equiv)[3]

  • Reagent: Pivaloyl chloride (PivCl) (1.1 equiv)[2]

  • Base: Triethylamine (1.5 equiv)[4]

  • Solvent: DCM (anhydrous)[2]

Step-by-Step:

  • Setup: Dissolve amine and TEA in anhydrous DCM at 0°C.

  • Acylation: Add PivCl dropwise. The reaction is usually rapid due to the high nucleophilicity of the pyridine nitrogen, followed by rearrangement.

  • Monitoring: Stir at RT for 2–4 hours.

  • Workup: Standard aqueous workup.

  • Note: The steric bulk of the tert-butyl group in PivCl effectively shields the nitrogen, preventing over-acylation [1].[2]

Protocol C: Phthalimide Protection

Objective: Block both protons on the exocyclic amine to prevent side reactions during alkylation.

Materials:

  • Substrate: 2-aminopyridine (1.0 equiv)

  • Reagent: Phthalic anhydride (1.1 equiv)

  • Solvent: Toluene or DMF

Step-by-Step:

  • Condensation: Mix amine and phthalic anhydride in Toluene.

  • Dean-Stark: Reflux with a Dean-Stark trap to remove water (azeotropic distillation) for 12 hours. Alternatively, microwave irradiation in DMF at 150°C for 15 mins [19].

  • Isolation: Cool. The product often precipitates. Filter and wash with cold methanol.

Deprotection Workflows

The removal of the protecting group is as critical as the installation.

PGReagent SystemConditionsNotes
Boc TFA / DCM (1:[1]1)RT, 1–2 hStandard.[4] Evaporate TFA thoroughly.
Boc HCl / Dioxane (4M)RT, 1–4 hPrecipitates the amine hydrochloride salt directly.
Piv

(conc.)
0°C to RTHarsh. Only for acid-stable substrates.
Piv KOH / EtOHReflux, 12 hRequires strong base and heat.
Phth

EtOH, RefluxHydrazine hydrate. Standard Gabriel synthesis release.[5]
Visualization: Deprotection Decision Tree

Deprotection_Logic Start Protected 2-Aminopyridine CheckPG Identify PG Start->CheckPG Boc Boc Group CheckPG->Boc Piv Pivaloyl Group CheckPG->Piv Phth Phthalimide CheckPG->Phth AcidSens Substrate Acid Sensitive? Boc->AcidSens BaseSens Substrate Base Sensitive? Piv->BaseSens Hydrazine Hydrazine Hydrate (Standard) Phth->Hydrazine TFA TFA/DCM or HCl/Dioxane AcidSens->TFA No TMSOTf TMSOTf / 2,6-Lutidine (Mild) AcidSens->TMSOTf Yes AcidHyd Conc. H2SO4 or HCl (Harsh) BaseSens->AcidHyd Yes BaseHyd KOH / EtOH / Reflux BaseSens->BaseHyd No

Caption: Decision matrix for selecting deprotection conditions based on substrate sensitivity.

Analytical Quality Control (NMR Signatures)

Distinguishing between the desired


-protected product and the 

-protected impurity is vital.
  • 
    -Boc (Desired): 
    
    • 1H NMR: The amide proton (

      
      ) typically appears as a broad singlet downfield (
      
      
      
      9.0–10.5 ppm in DMSO-
      
      
      ).
    • Ring Protons: The chemical shifts of the pyridine ring protons remain relatively similar to the starting material, with slight deshielding due to the electron-withdrawing carbonyl.

  • 
    -Boc (Undesired): 
    
    • Symmetry: Often breaks the expected splitting patterns if the substitution was symmetric.

    • Shift: Significant deshielding of adjacent ring protons (H-3/H-6) due to the positive character of the pyridinium-like nitrogen.

    • Stability: This species often degrades on silica gel.

References

  • Organic Chemistry Portal. (2025). Boc-Protected Amino Groups. Retrieved from [Link]

  • Vamos, M., & Cosford, N. D. P. (2014).[6] 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Phthalimides: Synthesis and Deprotection. Retrieved from [Link]

Sources

Method

Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols for the Incorporation of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic Acid

Application Note & Methodological Guide Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Mechanistic Context The incorporation of highly constrained, unnatural amin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Context

The incorporation of highly constrained, unnatural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid is a unique, highly rigid building block. Structurally, it is an


-dimethyl-

-aryl acetic acid derivative, serving as an extended, heteroaromatic analog of

-aminoisobutyric acid (Aib).

While this scaffold imparts exceptional proteolytic stability and induces distinct conformational constraints (such as stabilized


-helices or 

-turns), it presents a dual chemical bottleneck during Solid-Phase Peptide Synthesis (SPPS):
  • Extreme Steric Hindrance (C-Terminal Activation): The carboxylic acid is attached to a quaternary

    
    -carbon, severely restricting the trajectory of incoming nucleophiles.
    
  • Electronic Deactivation (N-Terminal Acylation): The amino group is positioned on the 6-position of a pyridine ring, effectively making it a 2-aminopyridine. Due to the electron-withdrawing nature of the heteroaromatic ring and the delocalization of the nitrogen lone pair, it is an exceptionally poor nucleophile.

As a Senior Application Scientist, I have designed this guide to move beyond standard DIC/HOBt protocols, which will universally fail with this scaffold. Instead, we will utilize highly electrophilic acid fluorides and advanced phosphonium salts to overcome these thermodynamic and kinetic barriers[1][2].

Strategic Planning: Overcoming the Dual Bottleneck

To successfully incorporate this building block, the synthetic strategy must be bifurcated into two distinct chemical approaches.

Bottleneck 1: Coupling the Hindered Carboxylic Acid to the Resin

Standard uronium-based coupling reagents (like HATU or HBTU) are highly efficient but pose a severe risk during slow couplings. Because the


-disubstituted carboxylic acid activates slowly, the free amine on the resin-bound peptide can prematurely attack the uronium salt itself. This side reaction forms a tetramethylguanidinium byproduct, permanently terminating the peptide chain[3].

The Solution: We utilize PyAOP (7-Azabenzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate). As a phosphonium salt, PyAOP cannot undergo guanidinylation with the free amine, allowing us to use excess reagent and extended coupling times (or microwave heating) without risking chain termination[2][3].

Bottleneck 2: Acylating the Deactivated 2-Aminopyridine

Once the building block is attached and its Fmoc group is removed, the resulting 2-aminopyridine amine must be acylated by the next amino acid in the sequence. Standard active esters (OBt, OAt) are insufficiently electrophilic to react with this deactivated amine.

The Solution: We employ Fmoc-Amino Acid Fluorides (Fmoc-AA-F) . Pioneered by Louis Carpino, acid fluorides are highly reactive and possess an exceptionally small leaving group (fluoride ion), minimizing steric clash while providing the immense electrophilicity required to acylate a 2-aminopyridine[1][4].

Workflow Start Resin-Bound Peptide (Free N-Terminus) Coupling1 Bottleneck 1: Steric Hindrance α,α-Disubstituted COOH Start->Coupling1 PyAOP / HOAt DIPEA Intermediate Resin-Bound Aminopyridine Scaffold Coupling1->Intermediate Deprotection Fmoc Deprotection (20% Piperidine) Intermediate->Deprotection Coupling2 Bottleneck 2: Poor Nucleophile 2-Aminopyridine Acylation Deprotection->Coupling2 Free 2-Aminopyridine Product Elongated Peptide Chain Coupling2->Product Fmoc-AA-Fluoride Microwave

SPPS workflow highlighting the dual steric and electronic bottlenecks.

Quantitative Data & Reagent Selection

The following tables summarize the empirical data driving our reagent selection.

Table 1: Reagent Selection Matrix for Hindered & Deactivated Systems

Coupling ReagentChemical ClassEfficacy for

-Disubstituted Acids
Risk of GuanidinylationRecommendation
DIC / HOBt CarbodiimideLowNoneNot Recommended
HATU Uronium SaltHighHigh (during slow couplings)Use with extreme caution
PyAOP Phosphonium SaltHighNoneOptimal for Bottleneck 1
Fmoc-AA-F Acid FluorideVery HighNoneOptimal for Bottleneck 2

Table 2: Optimization of Acylation Conditions for 2-Aminopyridine (Bottleneck 2)

Activation StrategyEquivalentsTemperatureTimeEstimated Yield
Fmoc-AA-OH + HATU5 eq25 °C24 h< 10%
Fmoc-AA-OH + PyAOP5 eq75 °C (Microwave)1 h~ 45%
Symmetrical Anhydride10 eq75 °C (Microwave)1 h~ 60%
Fmoc-AA-Fluoride 3 eq 75 °C (Microwave) 30 min > 90%

Experimental Protocols (Self-Validating Systems)

Note: It is assumed that the 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid has been pre-protected with an Fmoc group on the pyridine amine prior to SPPS.

Protocol A: Coupling the Hindered Carboxylic Acid to the Resin (Using PyAOP)

Scientific Rationale: We utilize PyAOP alongside HOAt to generate a highly reactive 7-azabenzotriazole active ester. DIPEA is used as the base, but 2,4,6-trimethylpyridine (collidine) can be substituted if base-catalyzed epimerization of the resin-bound peptide is a concern.

Materials:

  • Fmoc-2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid (4.0 equivalents relative to resin loading)

  • PyAOP (4.0 equivalents)

  • HOAt (4.0 equivalents)

  • DIPEA (8.0 equivalents)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide (bearing a free N-terminal aliphatic amine) in anhydrous DMF for 30 minutes. Drain.

  • Pre-Activation: In a separate vial, dissolve the Fmoc-protected building block, PyAOP, and HOAt in a minimal volume of DMF (yields a ~0.2 M solution).

  • Base Addition: Add DIPEA to the vial. Stir for exactly 3 minutes to allow the formation of the active OAt ester.

  • Coupling: Transfer the activated mixture to the resin.

  • Incubation: Agitate the reaction at 50 °C for 2 hours (or 75 °C for 20 minutes if using a microwave peptide synthesizer).

  • Validation (Kaiser Test): Drain and wash the resin (DMF x5, DCM x5). Perform a standard Kaiser test. If a slight blue color persists, repeat steps 2-5 (double coupling is highly recommended for this scaffold).

Activation HinderedAA Hindered Acid α,α-dimethyl ActiveEster Active Ester Highly Reactive OAt HinderedAA->ActiveEster Base CouplingAgent PyAOP Phosphonium Salt CouplingAgent->ActiveEster Amide Amide Bond Constrained ActiveEster->Amide Amine Incoming Amine Resin-Bound Amine->Amide Nucleophilic Attack

Mechanistic pathway of PyAOP-mediated activation overcoming steric hindrance.

Protocol B: Acylation of the Deactivated 2-Aminopyridine (Using Acid Fluorides)

Scientific Rationale: Following Fmoc deprotection (20% piperidine in DMF), the exposed 2-aminopyridine cannot be reliably detected by the Kaiser test (which relies on ninhydrin condensation with primary aliphatic amines). We must use the Chloranil test for validation. Subsequently, we use an Fmoc-Amino Acid Fluoride to force the acylation[1].

Materials:

  • Fmoc-Amino Acid Fluoride (Fmoc-AA-F) of the next sequence residue (3.0 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous DCM/DMF (1:1 v/v)

  • 2% Acetaldehyde in DMF and 2% Chloranil in DMF (for testing)

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (x5) and DCM (x5).

  • Validation of Deprotection (Chloranil Test): Transfer a few resin beads to a test tube. Add 1 drop of 2% acetaldehyde and 1 drop of 2% chloranil. Leave at room temperature for 5 minutes. A dark green/blue color on the beads confirms the presence of the free 2-aminopyridine.

  • Acylation: Dissolve the Fmoc-AA-F in DCM/DMF. Add DIPEA.

  • Coupling: Immediately add the solution to the resin. Agitate at 75 °C (microwave) for 30 minutes. Note: Acid fluorides are moisture-sensitive; ensure anhydrous conditions.

  • Validation of Coupling: Wash the resin thoroughly. Repeat the Chloranil test. The beads should remain colorless/yellow, indicating complete acylation of the 2-aminopyridine.

References

1.[1] American Peptide Society. "Louis A. Carpino - Ralph F. Hirschmann Award." American Peptide Society. Available at: [Link] 2.[2] Albericio, F., et al. "Novel coupling agent and uses thereof." Google Patents (WO2007020620A1). Available at: 3.[3] Albericio, F., et al. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. Available at:[Link] 4.[4] Carpino, L. A., et al. "Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues." The Journal of Organic Chemistry, 1996. Available at:[Link]

Sources

Application

Application Note: Procedures for Incorporating gem-Dimethyl Groups into Pyridine Scaffolds

Introduction & Strategic Rationale The incorporation of gem-dimethyl groups (such as tert-butyl, isopropyl, or fused aliphatic motifs) into pyridine rings is a highly prized structural modification in drug discovery and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The incorporation of gem-dimethyl groups (such as tert-butyl, isopropyl, or fused aliphatic motifs) into pyridine rings is a highly prized structural modification in drug discovery and molecular design. These bulky, dialkylated carbon centers serve two primary functions:

  • Metabolic Shielding: They provide intense steric hindrance that blocks cytochrome P450-mediated oxidation at adjacent metabolic "soft spots" [1].

  • The Thorpe-Ingold Effect: The gem-dimethyl moiety alters the bond angles of the attached chain, restricting conformational freedom. This entropic pre-organization often leads to enhanced target binding affinity and improved physicochemical properties [4].

However, the very steric bulk that makes the gem-dimethyl group desirable also makes its synthetic installation notoriously difficult. Traditional cross-coupling or nucleophilic aromatic substitution (SNAr) approaches often fail due to the high activation energy required to force a bulky nucleophile onto an electron-rich, sterically congested aromatic ring.

This guide details two field-proven, self-validating methodologies to overcome these thermodynamic barriers: Photoredox-Catalyzed Minisci C–H Functionalization and Pyridine N-Oxide Electrophilic Activation .

Mechanistic Causality: Overcoming Steric and Electronic Barriers

Approach A: Radical C–H Functionalization (The Minisci Reaction)

The traditional Minisci reaction uses stoichiometric silver salts and harsh oxidants (e.g., persulfate) to generate carbon-centered radicals that add to protonated pyridines. However, tert-butyl radicals (the simplest gem-dimethyl source) are highly stable. Their addition to the pyridine ring is an endergonic, reversible process; under harsh thermal conditions, the radical often fragments or dimerizes before rearomatization can occur [2]. The Solution: Utilizing visible-light photoredox catalysis allows the generation of the tert-butyl radical under extremely mild, room-temperature conditions. By using N-methoxypyridinium salts or strongly acidic environments, the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine is significantly lowered, trapping the nucleophilic radical and driving the equilibrium forward [3].

Approach B: Electrophilic Activation via N-Oxides

Direct addition of a tert-butyl Grignard reagent to an unactivated pyridine is sluggish and leads to complex mixtures of polymerized or ring-opened byproducts. The Solution: Oxidizing the pyridine to a pyridine N-oxide dramatically alters its electronic distribution. The highly electronegative oxygen pulls electron density away from the C2 and C6 positions, making them highly electrophilic. The bulky Grignard reagent can now smoothly attack the C2 position to form a stable dihydropyridine intermediate, which is subsequently rearomatized using acetic anhydride [5].

Experimental Protocols

Protocol 1: Photoredox-Catalyzed Minisci tert-Butylation

This protocol utilizes a tertiary oxalate as the radical precursor and an Iridium-based photocatalyst to install a gem-dimethyl-containing (tert-butyl) group directly onto the pyridine C–H bond.

Reagents & Materials:

  • Pyridine substrate (1.0 equiv, 0.5 mmol)

  • tert-Butyl methyl oxalate (2.0 equiv, 1.0 mmol) *[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1.0 mol%)

  • Trifluoroacetic acid (TFA) (1.5 equiv)

  • Solvent: Degassed CH3CN / H2O (1:1, 5 mL)

  • Blue LED irradiation source (450 nm)

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyridine substrate, the Iridium photocatalyst, and the tert-butyl methyl oxalate.

  • Acidification: Add the CH3CN/H2O solvent mixture, followed by the dropwise addition of TFA. Causality Check: The TFA protonates the pyridine, lowering its LUMO to accept the incoming radical. The solution should appear pale yellow.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the excited state of the photocatalyst. Backfill with Argon.

  • Irradiation: Place the vial approximately 5 cm away from a 450 nm Blue LED light source. Stir vigorously at room temperature (25 °C) for 12 hours.

  • Self-Validation (In-Process): After 2 hours, the solution will transition from pale yellow to a deep, luminescent orange, indicating active photocatalytic cycling. TLC (Hexanes/EtOAc 3:1) should reveal the consumption of the starting material and the appearance of a less polar, UV-active spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize the TFA. Extract with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

Minisci A Pyridine + Acid (Protonation) D Radical Addition (C2/C4 Position) A->D B Photocatalyst + Light (Radical Generation) C tert-Butyl Radical (gem-dimethyl source) B->C Oxalate Precursor C->D E Oxidation & Deprotonation (Rearomatization) D->E F gem-Dimethylated Pyridine Product E->F

Caption: Mechanistic pathway of photoredox-catalyzed Minisci tert-butylation of pyridines.

Protocol 2: Pyridine N-Oxide Activation and Grignard Addition

This protocol is ideal when strict C2-regioselectivity is required, utilizing the N-oxide to direct the bulky gem-dimethyl nucleophile.

Reagents & Materials:

  • Pyridine N-oxide substrate (1.0 equiv, 2.0 mmol)

  • tert-Butylmagnesium chloride (1.5 equiv, 1.0 M in THF)

  • Acetic anhydride (Ac2O) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Step-by-Step Methodology:

  • Electrophile Preparation: Dissolve the pyridine N-oxide in anhydrous THF in a flame-dried round-bottom flask under an Argon atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Add the tert-butylmagnesium chloride solution dropwise over 10 minutes via syringe.

  • Self-Validation (In-Process): Upon addition of the Grignard reagent, the clear solution will rapidly turn dark brown or deep red. This color shift is the self-validating marker indicating the successful formation of the dearomatized dihydropyridine intermediate.

  • Intermediate Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. LC-MS analysis of an aliquot (quenched in MeOH) should show the mass of the dihydropyridine adduct.

  • Rearomatization: Cool the flask back to 0 °C and add Ac2O dropwise. Attach a reflux condenser and heat the mixture to 120 °C for 4 hours. Causality Check: The heat and Ac2O drive the elimination of acetic acid, restoring the aromaticity of the pyridine ring and locking the gem-dimethyl group in place.

  • Workup: Cool to room temperature, quench carefully with 1M NaOH to destroy excess Ac2O, and extract with Ethyl Acetate (3 × 15 mL). Wash with brine, dry over MgSO4, and purify via silica gel chromatography.

NOxide N1 Pyridine N-Oxide (Electrophilic C2) N3 Dihydropyridine Intermediate N1->N3 Grignard Addition N2 t-BuMgCl / THF (0 °C to RT) N2->N3 N4 Ac2O / Heat (Rearomatization) N3->N4 N5 2-(tert-Butyl)pyridine Product N4->N5 Loss of AcOH

Caption: Workflow for Pyridine N-Oxide activation and bulky Grignard nucleophilic addition.

Quantitative Data & Method Comparison

The selection between the Minisci and N-Oxide methodologies depends heavily on the substitution pattern of the starting material and the required regiochemical outcome. The table below summarizes the quantitative performance of both methods across various parameters.

ParameterPhotoredox Minisci (Protocol 1)N-Oxide Grignard (Protocol 2)
Primary Regioselectivity C2 and C4 (Mixtures common if unblocked)Strictly C2 (or C6)
Typical Yield Range 45% – 75%60% – 85%
Reaction Temperature 25 °C (Room Temperature)0 °C → 120 °C
Functional Group Tolerance High (Tolerates esters, halogens, alcohols)Moderate (Grignard degrades esters/ketones)
Steric Limit Excellent for tert-butyl and adamantylGood for tert-butyl, poor for larger fused rings
Byproducts C2/C4 Regioisomers, trace dialkylationTrace unreacted N-oxide, ring-opened polymers

References

  • Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors. Journal of Medicinal Chemistry (2024).

  • Radical chain monoalkylation of pyridines. Chemical Science (2021).

  • Tertiary Alcohols as Radical Precursors for the Introduction of Tertiary Substituents into Heteroarenes. Journal of the American Chemical Society (2019).

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm (2019).

  • Pyridine synthesis: Addition of Grignard reagents to pyridine N-oxides. Organic Chemistry Portal / Organic Letters (2007).

Method

Reaction conditions for amide bond formation using aminopyridine carboxylic acids

Application Note: High-Efficiency Amide Bond Formation with Aminopyridine Carboxylic Acids Abstract Aminopyridine carboxylic acids represent a unique class of "privileged scaffolds" in medicinal chemistry, yet they pose...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Amide Bond Formation with Aminopyridine Carboxylic Acids

Abstract

Aminopyridine carboxylic acids represent a unique class of "privileged scaffolds" in medicinal chemistry, yet they pose significant synthetic challenges. Their zwitterionic nature leads to poor solubility in non-polar solvents, while the electron-deficient pyridine ring renders the exocyclic amine poorly nucleophilic and the carboxylic acid prone to decarboxylation (specifically in the 2-position). This guide provides validated protocols for utilizing these substrates effectively, distinguishing between their roles as Nucleophiles (amine coupling) and Electrophiles (acid coupling).

The Chemical Challenge: The "Electronic Paradox"

Before selecting a protocol, one must understand the electronic environment of the substrate. The pyridine nitrogen exerts a strong electron-withdrawing effect ($ -I $ and $ -M $ effects), creating two distinct problems:

  • When used as the Amine (Nucleophile): The exocyclic amine lone pair is delocalized into the pyridine ring, drastically reducing its nucleophilicity compared to aniline or alkyl amines. Standard reagents (EDC/HOBt) often fail.

  • When used as the Acid (Electrophile): The carboxylic acid is often deactivated. Furthermore, if the amine is unprotected, the molecule exists as a zwitterion (high lattice energy), making it insoluble in DCM or THF.

  • The Decarboxylation Trap: 2-aminonicotinic acids are thermally unstable and prone to decarboxylation upon activation or heating, requiring mild, low-temperature activation methods.[1]

Strategic Decision Matrix

Use the following logic flow to select the correct protocol for your specific substrate.

ReactionSelector Start Start: Define Role of Aminopyridine Substrate Role Is the Aminopyridine the Amine or the Acid? Start->Role AsAmine Role: NUCLEOPHILE (The Amine) Role->AsAmine AsAcid Role: ELECTROPHILE (The Acid) Role->AsAcid Sterics Steric Hindrance? AsAmine->Sterics T3P Protocol A: T3P / Pyridine (Gold Standard) Sterics->T3P No/Moderate POCl3 Protocol B: POCl3 Activation (For unreactive amines) Sterics->POCl3 High Protected Is the Pyridine Amine Protected? AsAcid->Protected HATU Protocol C: HATU / DIPEA (Standard) Protected->HATU Yes ProtectFirst CRITICAL: Protect Amine (Boc/Fmoc) Before Coupling Protected->ProtectFirst No Decarb Is it 2-Amino Nicotinic Acid? ProtectFirst->Decarb Decarb->HATU No (3- or 4- pos) MixedAnh Protocol D: Mixed Anhydride (Low Temp < 0°C) Decarb->MixedAnh Yes (Risk of CO2 loss)

Figure 1: Decision tree for selecting coupling conditions based on substrate role and sterics.

Scenario A: Aminopyridine as the Nucleophile

(Coupling an external Acid to the Aminopyridine)

Because 2-, 3-, and 4-aminopyridines are poor nucleophiles, standard carbodiimide couplings (EDC/DCC) result in low yields or stalled reactions. The industry standard has shifted toward Propylphosphonic Anhydride (T3P) due to its ability to drive reactions with weak nucleophiles without epimerization.

Protocol 1: The T3P / Pyridine System (Pfizer Method)

Best for: Weakly nucleophilic aminopyridines, chiral acids prone to epimerization.[2]

Mechanism: T3P acts as a cyclic anhydride that activates the carboxylic acid. The use of pyridine as the solvent/base is critical; it acts as a nucleophilic catalyst and prevents the "proton shuttle" issues seen with DIPEA.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Aminopyridine (1.1 – 1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine (2.0 – 3.0 equiv or used as co-solvent)

  • Solvent: EtOAc (preferred) or 2-MeTHF.

Step-by-Step:

  • Dissolution: Charge the carboxylic acid and aminopyridine into the reactor. Add EtOAc (5-10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv). Note: If solubility is poor, use DMF/Pyridine 1:1 mixture.

  • Activation: Cool the mixture to 0 °C.

  • Reagent Addition: Add T3P solution dropwise over 10 minutes. The reaction is exothermic; maintain internal temp < 10 °C.

  • Reaction: Allow to warm to Room Temperature (20–25 °C). Stir for 2–12 hours.

    • QC Check: Monitor by LCMS.[3] If conversion < 50% after 4 hours, heat to 50 °C.

  • Workup (Self-Validating):

    • Add water (5 volumes). T3P byproducts are water-soluble.[4]

    • Separate phases. Wash organic layer with 0.5 M HCl (to remove excess pyridine/aminopyridine) and then sat. NaHCO3.

    • Result: The product remains in the organic layer; reagents wash away.

Protocol 2: The "Nuclear Option" (POCl3)

Best for: Extremely sterically hindered or electron-deficient aminopyridines where T3P fails.

Step-by-Step:

  • Dissolve the Carboxylic Acid (1.0 equiv) and Aminopyridine (1.0 equiv) in dry Pyridine (10 volumes).

  • Cool to -10 °C.

  • Add POCl3 (1.1 equiv) dropwise.

  • Stir at 0 °C for 1 hour.

  • Quench: Pour carefully into ice water. The product usually precipitates out.

Scenario B: Aminopyridine as the Electrophile

(Coupling the Aminopyridine Carboxylic Acid to an external Amine)

Critical Safety/Chemistry Warning: If you attempt to activate an unprotected aminopyridine carboxylic acid (e.g., 6-aminonicotinic acid) with HATU, the amino group of one molecule will attack the activated ester of another, leading to oligomers. You must use N-protected starting materials (e.g., 2-((tert-butoxycarbonyl)amino)nicotinic acid) unless utilizing specific dilution techniques for macrocyclization.

Protocol 3: HATU/DIPEA High-Throughput Coupling

Best for: Protected aminopyridine acids, general library synthesis.

Materials:

  • N-Boc-Aminopyridine Carboxylic Acid (1.0 equiv)

  • Amine Partner (1.1 equiv)[1]

  • HATU (1.1 equiv)[1]

  • DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF or DMAc (Required for solubility).

Step-by-Step:

  • Pre-Activation (Crucial Step): Dissolve the Acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 2–5 minutes.

    • Why? This forms the O-At activated ester before the amine sees the reagents, reducing guanidinium byproduct formation.

  • Coupling: Add the Amine partner and the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 1–4 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash 3x with Water/Brine (to remove DMF).

    • Note: If the product is polar, evaporate DMF (Genevac) and purify via Reverse Phase Prep-HPLC.

Protocol 4: Handling 2-Aminonicotinic Acids (Decarboxylation Prevention)

Best for: 2-amino-3-carboxylic acid derivatives.

These substrates are unstable. If you heat them or leave the activated ester standing too long, they lose CO2.

Modified Mixed Anhydride Method:

  • Dissolve N-Protected Acid in THF/DCM (anhydrous).

  • Add N-Methylmorpholine (NMM) (1.1 equiv).

  • Cool to -15 °C (Salt/Ice bath).

  • Add Isobutyl Chloroformate (IBCF) (1.1 equiv) dropwise. Stir for 15 mins.

  • Add the Amine partner (dissolved in minimal DCM) slowly.

  • Maintain temperature < 0 °C for the first 2 hours.

  • Allow to warm to RT only after confirming intermediate consumption.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Solubility Zwitterionic lattice energy is too high.Use DMSO or NMP . Alternatively, convert the zwitterion to the HCl salt first, then use DIPEA in the coupling reaction.
No Reaction (Amine Role) Pyridine ring deactivating the amine.Switch from HATU/EDC to T3P/Pyridine (Protocol 1) or POCl3 (Protocol 2). Heat to 60 °C.
Oligomerization Unprotected amine reacting with activated acid.Protect the amine (Boc, Cbz). If protection is impossible, use a large excess of the external amine (10 equiv) to outcompete the pyridine amine (risky).
Decarboxylation Reaction temperature too high (2-amino acids).[1]Use Protocol 4 (Mixed Anhydride) at -15 °C . Avoid HATU (exothermic activation).
Guanidinium Byproduct Amine reacting with HATU uronium salt.Switch to T3P (Phosphonium based, no guanidine risk) or ensure Pre-Activation step in Protocol 3 is followed strictly.

References

  • Dunetz, J. R., et al. (2011).[2][5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[2]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the blank page." Chemical Society Reviews, 38, 606-631.

  • Patterson, D. E., et al. (2009). "Development of a Practical Large-Scale Synthesis of Denagliptin Tosylate." Organic Process Research & Development, 13(5), 900–906.

  • ChemicalBook. (2024).[6] "2-Aminonicotinic acid Properties and Safety."

Sources

Application

Application Note: Solubility Optimization &amp; Handling of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid

Executive Summary This guide details the solubility profile and dissolution protocols for 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid (CAS: 385449-77-4).[1][2] As a zwitterionic intermediate frequently used in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the solubility profile and dissolution protocols for 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid (CAS: 385449-77-4).[1][2] As a zwitterionic intermediate frequently used in medicinal chemistry and peptide synthesis, this molecule presents specific solubility challenges due to its high crystal lattice energy and amphoteric nature.[3]

Core Recommendation:

  • Primary Stock Solvent: Dimethyl Sulfoxide (DMSO) is the superior solvent for creating high-concentration stock solutions (>50 mM) for biological assays.[1][2]

  • Aqueous Solubility: Highly pH-dependent.[1][2] Insoluble at neutral pH (pI ~5.8).[3] Requires acidification (pH < 4) or basification (pH > 8) for aqueous stability.[3][2]

  • Reaction Solvent: Methanol or DMF are preferred for chemical synthesis applications where DMSO removal is difficult.[3]

Physicochemical Analysis & Solubility Mechanism

To select the correct solvent, one must understand the molecular interactions governing the solid state of this compound.[3]

Structural Analysis

The molecule contains two competing ionizable groups:[3][1][4]

  • Basic Domain: The 2-aminopyridine moiety.[1][5][6] The ring nitrogen is the proton acceptor (pKa ≈ 6.86).[3]

  • Acidic Domain: The carboxylic acid tail (pKa ≈ 4.84).[3]

The Zwitterion Challenge

In the solid state and at neutral pH (pH 5–7), the molecule exists as a zwitterion (internal salt).[3] The proton from the carboxylic acid migrates to the pyridine ring nitrogen.[3] This creates a strong electrostatic lattice that resists dissolution in non-polar organic solvents (DCM, Ether) and neutral water.[3]

Dissolution Strategy: To dissolve the compound, you must disrupt this electrostatic network by:

  • Dielectric Screening: Using a high-dielectric solvent (DMSO,

    
     = 47) to shield charges.[3][2]
    
  • pH Modulation: Forcing the molecule into a single charge state (Cationic or Anionic).[3]

Zwitterion_Equilibrium Figure 1: pH-Dependent Solubility Equilibrium Cation Cationic Form (Soluble in Water/Acid) pH < 4 Zwitterion Zwitterionic Form (Insoluble Aggregate) pH 4.8 - 6.9 Cation->Zwitterion + OH⁻ (Deprotonation) Zwitterion->Cation + H⁺ (Protonation) Anion Anionic Form (Soluble in Water/Base) pH > 8 Zwitterion->Anion + OH⁻ (Deprotonation) Anion->Zwitterion + H⁺ (Protonation)

Solvent Compatibility Table

Solvent ClassSolventSolubility RatingApplication Context
Polar Aprotic DMSO Excellent ( *** ) Standard Stock Solutions (100 mM).[1][2] Cryopreservation.
Polar AproticDMFVery Good (****)Chemical synthesis; peptide coupling reactions.[3][2]
Protic (Neutral)WaterPoor ()Insoluble at pH 7.[3][2] Forms suspensions.
Protic (Acidic) 0.1M HCl Good ( )Aqueous delivery; converts to HCl salt.
Protic (Basic)0.1M NaOHGood (***)Aqueous delivery; converts to Sodium salt.[2]
AlcoholMethanolModerate (**)Moderate solubility; improved by heating to 40°C.
Non-PolarDCM / HexaneInsolubleNot suitable for dissolution; used for precipitation.[3][2]

Detailed Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (Biological Assays)

Objective: Create a stable, sterile stock solution for in vitro assays. Solvent: Anhydrous DMSO (Grade: Cell Culture Tested).

  • Calculation: Calculate the mass required.

    • MW = 194.23 g/mol (Free Base).[3][2] Verify if you have the HCl salt (MW ~230.7), as this affects mass.[3][2]

    • Example: To make 1 mL of 50 mM stock, weigh 9.71 mg of powder.[3]

  • Weighing: Weigh the powder into a sterile, amber glass vial (DMSO can leach plasticizers from some plastics; glass is preferred).[3]

  • Dissolution:

    • Add the calculated volume of DMSO.[3]

    • Vortex vigorously for 30 seconds.

    • Troubleshooting: If particles persist, sonicate in a water bath at 35°C for 5 minutes.[3] The zwitterionic lattice requires energy to break.[3]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: Aqueous Solubilization (pH Adjustment Method)

Objective: Dissolve the compound in water for animal studies or reactions where DMSO is contraindicated.[3]

  • Suspension: Suspend the compound in water (concentration: 10 mg/mL). It will appear cloudy/opaque.[3]

  • Acidification (Preferred):

    • Slowly add 1.0 M HCl dropwise while stirring.

    • Monitor clarity. As the pH drops below 4.0, the solution will turn clear as the pyridine nitrogen protonates, forming the soluble hydrochloride salt.[3]

    • Note: This is physiologically tolerated better than high pH solutions for many applications.[3]

  • Filtration: Pass through a 0.22 µm PES syringe filter to remove any potential dust or undissolved micro-aggregates.[3]

Protocol C: Solubility Decision Workflow

Solubility_Workflow Figure 2: Solvent Selection Decision Tree Start Start: 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid App_Type Select Application Start->App_Type Bio_Assay Biological Assay (In Vitro) App_Type->Bio_Assay Animal_Study In Vivo Study (Animal) App_Type->Animal_Study Chem_Synth Chemical Synthesis App_Type->Chem_Synth DMSO_Route Dissolve in DMSO (Max 100 mM) Bio_Assay->DMSO_Route Check_Salt Check Salt Form Animal_Study->Check_Salt Synth_Route DMF or Methanol Chem_Synth->Synth_Route Aq_Route Aqueous Formulation Check_Salt->Aq_Route Is HCl Salt Add_Acid Add 1 eq. HCl (Form in situ salt) Check_Salt->Add_Acid Is Free Base Add_Acid->Aq_Route

Critical Handling Notes

  • Salt Form Confusion: Commercial vendors supply this compound as both the Free Base (CAS 385449-77-4) and the Dihydrochloride (CAS 246219-78-3).[1][2]

    • If you have the HCl salt: It will dissolve in water immediately without acid addition.[3]

    • If you have the Free Base:[3] It will not dissolve in water without pH adjustment.[3]

  • Hygroscopicity: The HCl salt is hygroscopic.[3] Store in a desiccator.

  • Toxicity: While the compound itself is a drug intermediate, 2-aminopyridines can exhibit toxicity.[3] Handle with standard PPE (Gloves, Goggles, Lab Coat).[3]

References

  • PubChem. (n.d.).[3] 2-Aminopyridine-4-carboxylic acid (Analogous Structure Properties).[1][2] National Library of Medicine.[3] Retrieved October 26, 2023, from [Link][3]

  • Aqion. (2024).[3][4] Zwitterions and Amino Acids: pH-Dependent Solubility.[1][2] Aqion.de.[3] Retrieved October 26, 2023, from [Link][3]

Sources

Method

Application Note: Microwave-Assisted Synthesis Techniques for Aminopyridine Derivatives

Executive Summary Aminopyridines are highly privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutics, including kinase inhibitors, anti-inflammatory agents, and sedatives like Zolpidem. Trad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopyridines are highly privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutics, including kinase inhibitors, anti-inflammatory agents, and sedatives like Zolpidem. Traditional synthetic routes to functionalize or construct the aminopyridine core often suffer from prolonged reaction times, harsh thermal conditions, and moderate yields due to the electron-deficient nature of the pyridine ring. Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this paradigm, offering rapid, high-yielding, and highly selective pathways through direct dielectric heating[1]. This application note provides a comprehensive, mechanistically grounded guide to the microwave-assisted synthesis and functionalization of aminopyridine derivatives.

Mechanistic Rationale: The Physics of Microwave-Assisted Organic Synthesis

To leverage MAOS effectively, researchers must understand the causality behind microwave irradiation. Unlike conventional heating, which relies on thermal conduction and convection from the vessel walls (often creating temperature gradients and "hot spots"), microwave heating involves the direct interaction of electromagnetic radiation with polar molecules and ionic species[2].

This direct dipole coupling results in instantaneous, volumetric heating[2]. Consequently, the activation energy barrier for sluggish reactions—such as the nucleophilic addition of weakly nucleophilic aminopyridines—is overcome rapidly.

Solvent Causality: The choice of solvent is critical. Solvents with a high loss tangent (


), such as methanol or acetonitrile, are exceptional microwave absorbers[2]. They rapidly convert electromagnetic energy into heat, driving the reaction kinetics while minimizing the thermal degradation of sensitive aminopyridine precursors[2].

HeatingMechanism Start Reaction Mixture (Polar Solvent + Aminopyridine) MW Microwave Irradiation (Dielectric Heating) Start->MW Conv Conventional Heating (Convection/Conduction) Start->Conv MW_Mech Direct Dipole Coupling Volumetric & Instantaneous MW->MW_Mech Conv_Mech Thermal Wall Effects Temperature Gradients Conv->Conv_Mech MW_Out High Yield, No Hot Spots Reaction Time: Minutes MW_Mech->MW_Out Conv_Out Byproduct Formation Reaction Time: Hours Conv_Mech->Conv_Out

Caption: Mechanistic differences between microwave dielectric heating and conventional thermal heating.

Quantitative Data: Efficacy Metrics

The transition from conventional oil-bath heating to microwave irradiation yields quantifiable improvements across various aminopyridine functionalization strategies. Table 1 summarizes these comparative metrics.

Table 1: Quantitative Comparison of Microwave vs. Conventional Synthesis

Derivative / Reaction TypeConventional Heating ConditionsMicrowave Irradiation ConditionsYield ImprovementRef
Imidazo[1,2-a]pyridines (Multicomponent)48–72 hours, Ambient Temp10–20 min, 80–150 °C34% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

82–96%
[1],[3],[4]
Aminopyridine Acetamides (N-Acylation)2–3 hours, 70 °C2–5 min, 65–70 °C~60%

65–90%
[5]
3-Aminopyridines (Cascade Reaction)>12 hours, Reflux15–30 min, 120 °CModerate

High
Trifluoromethylpyridines >4 hours, Reflux2–7 min, 100 °CVariable

82–94%
[2]

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows, incorporating specific mechanistic rationale and built-in quality control steps to ensure reproducibility.

Protocol A: Multicomponent Synthesis of Imidazo[1,2-a]pyridines

This protocol details a one-pot, three-component reaction utilizing a 2-aminopyridine, an aldehyde, and an isocyanide[1].

Mechanistic Rationale: Scandium(III) triflate (


) is utilized as a water-tolerant Lewis acid[4]. It selectively activates the carbonyl oxygen of the aldehyde, facilitating rapid nucleophilic attack by the exocyclic amine of the 2-aminopyridine to form an imine intermediate. Microwave irradiation accelerates the subsequent aza-Michael addition and cyclization, preventing the degradation of the isocyanide[3].

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)[1]

  • Aldehyde (1.0 mmol)[1]

  • Isocyanide (1.0 mmol)[1]

  • 
     (10 mol%)[1]
    
  • Methanol (4 mL)[1]

  • 10 mL Microwave synthesis vial with magnetic stirrer[1]

Step-by-Step Methodology:

  • Preparation: In the 10 mL microwave synthesis vial, combine the 2-aminopyridine derivative, aldehyde, isocyanide, and

    
    [1].
    
  • Solvation: Add 4 mL of methanol and insert the magnetic stirrer bar[1]. Note: Methanol is chosen for its high microwave absorptivity, ensuring rapid heating to the target temperature.

  • Irradiation: Seal the vial with a pressure-rated cap. Place it in the microwave reactor cavity. Irradiate the mixture at 80 °C (or up to 150 °C for sterically hindered substrates) for 10–20 minutes with continuous stirring[1],[4].

  • Cooling & Isolation: Allow the vial to cool to room temperature. Remove the solvent under reduced pressure[1].

  • Validation & Quality Control: The successful formation of the product is often indicated by the precipitation of a white solid upon cooling[4]. Filter the precipitate and wash with cold methanol[4]. If precipitation does not occur, purify the residue via column chromatography on silica gel or Fluorous-Solid Phase Extraction (F-SPE)[1],[4].

Workflow A Reactants 2-Aminopyridine + Aldehyde + Isocyanide B Catalyst & Solvent Sc(OTf)3 in Methanol A->B C Microwave Irradiation 80-150°C, 10-20 min B->C D Intermediate Formation Imine Condensation C->D E Cyclization & Aromatization Volumetric Heating Acceleration D->E F Product Isolation Imidazo[1,2-a]pyridine E->F

Caption: Workflow for the microwave-assisted multicomponent synthesis of imidazo[1,2-a]pyridines.

Protocol B: Rapid N-Acylation for Aminopyridine Acetamides

Direct N-acylation of aminopyridines is notoriously slow due to the delocalization of the exocyclic nitrogen's lone pair into the pyridine ring. Microwave irradiation effectively overcomes this kinetic barrier.

Mechanistic Rationale: Dry acetonitrile is utilized as the solvent due to its excellent microwave absorption properties and its ability to stabilize charged intermediates during the nucleophilic acyl substitution[2]. Triethylamine acts as both a base to neutralize the generated HCl and a nucleophilic catalyst[5].

Materials:

  • Aminopyridine precursor (1.0 mmol)

  • Substituted chloroacetyl chloride (1.0 mmol)

  • Triethylamine (1.0 mmol)[5]

  • Dry Acetonitrile (7 mL)[5]

Step-by-Step Methodology:

  • Preparation: To a 10 mL microwave vial, add the aminopyridine precursor and the substituted chloroacetyl chloride.

  • Solvation & Catalysis: Add 7 mL of dry acetonitrile followed by 1.0 mmol of triethylamine[5].

  • Irradiation: Seal the vial and irradiate in the microwave synthesizer at 65–70 °C for 2–5 minutes[5].

  • Validation & Quality Control: Track the reaction via Thin Layer Chromatography (TLC). The reaction is complete when the starting aminopyridine spot disappears. Pour the cooled mixture into ice-cold water; the targeted acetamide derivative will precipitate[5]. Filter, dry, and confirm purity via a sharp melting point and a single TLC spot.

References

  • Application Note & Protocol: Microwave-Assisted Synthesis of Imidazopyridines for Improved Yield Source: Benchchem URL:1

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides Source: MDPI URL:5

  • Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids Source: Bentham Science Publishers URL:3

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction Source: NIH (PMC) URL:6

  • 2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine Synthesis Mechanisms Source: Smolecule URL:2

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions Source: NIH (PMC) URL:4

Sources

Application

Handling and storage protocols for 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid

Application Note & Protocol Guide: Handling, Storage, and Utilization of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic Acid Executive Summary 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid (CAS: 385449-77-4) is a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Handling, Storage, and Utilization of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic Acid

Executive Summary

2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid (CAS: 385449-77-4) is a specialized heterocyclic building block widely utilized in the synthesis of kinase inhibitors (e.g., SHP2, glucokinase activators) and PROTAC linkers.[1][2] Its structural motif—a gem-dimethyl group adjacent to a carboxylic acid—serves a dual purpose in medicinal chemistry: it blocks metabolic oxidation (the "Thorpe-Ingold effect" restricting conformation) and improves solubility compared to simple alkyl chains.[1][2]

This guide provides a rigorous, field-validated protocol for the handling, storage, and solubilization of this compound. It addresses the specific challenges posed by its zwitterionic nature and the oxidative sensitivity of the aminopyridine moiety.[2]

Physicochemical Profile

PropertySpecification
Chemical Name 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid
CAS Number 385449-77-4 (Free Acid); 246219-78-3 (HCl Salt)
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Appearance Off-white to pale yellow solid
pKa (Calculated) ~3.8 (Carboxyl), ~6.8 (Pyridine N/Amine system)
Solubility DMSO (>50 mg/mL), Dilute HCl (High), Dilute NaOH (High), Water (Low at pH 7)
Hygroscopicity Moderate (High for HCl salt)

Storage Protocols: The "Cold-Dark-Dry" Triad

The primary degradation pathways for aminopyridines are N-oxidation (forming N-oxides) and photo-oxidation (browning of the solid).[1][2] The carboxylic acid moiety is generally stable but can undergo decarboxylation under extreme thermal stress, though the gem-dimethyl group significantly hinders this.[2]

Long-Term Storage (Solid State)
  • Temperature: Store at -20°C . Kinetic data suggests that degradation rates for aminopyridines drop 4-fold for every 10°C decrease.[2]

  • Atmosphere: Store under Argon or Nitrogen . The container must be tightly sealed with Parafilm or electrical tape to prevent moisture ingress.

  • Light Protection: Amber vials are mandatory. If clear vials are used, wrap them in aluminum foil.

Storage Decision Tree (Visualized)

StorageProtocol Start Received Compound (Solid) CheckForm Check Form: Free Acid vs. Salt Start->CheckForm FreeAcid Free Acid (Zwitterionic) CheckForm->FreeAcid Salt HCl Salt (Hygroscopic) CheckForm->Salt Temp Storage Temp: -20°C (Standard) -80°C (Archival >2 yrs) FreeAcid->Temp Desiccate Desiccate Required? YES (Critical for Salt) Salt->Desiccate Desiccate->Temp Atmosphere Atmosphere: Inert Gas (Ar/N2) Temp->Atmosphere Container Container: Amber Vial + Parafilm Atmosphere->Container Warning AVOID: Freeze-Thaw Cycles AVOID: Oxygen Exposure Container->Warning

Figure 1: Logic flow for determining optimal storage conditions based on compound form.

Handling & Safety Procedures

Hazard Identification:

  • H315/H319: Causes skin and serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

  • Sensitization: Aminopyridines are known sensitizers; avoid inhalation of dust.

PPE Requirements:

  • Respiratory: N95 mask or work within a certified fume hood (Class II).[2]

  • Dermal: Nitrile gloves (double-gloving recommended for stock preparation).[1][2]

  • Ocular: Chemical splash goggles.

Spill Management:

  • Contain: Do not dry sweep. Dampen with a paper towel soaked in 70% Ethanol to prevent dust generation.[2]

  • Clean: Wipe surface with 0.1 M HCl (to solubilize the basic amine) followed by water.

Solubility & Reconstitution Protocols

The solubility of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid is highly pH-dependent due to its amphoteric nature.[1][2]

Solvent Selection Guide
SolventSolubility RatingApplicationNotes
DMSO Excellent (>50 mg/mL)Stock SolutionsRecommended for biological assays.[1][2] Freezing point is 19°C; use aliquots.[2]
Methanol Good Synthesis/AnalysisGood for LC-MS prep.[2] Evaporates easily.
Water (pH 7) Poor (<1 mg/mL)N/AZwitterionic lattice is stable; poor dissolution.[1][2]
1M HCl High Aqueous StockProtonates the pyridine/amine (Forming cation).[2]
1M NaOH High Aqueous StockDeprotonates the carboxylic acid (Forming anion).[2]
Stock Solution Preparation (10 mM in DMSO)
  • Step 1: Weigh 1.80 mg of compound into a sterile microcentrifuge tube.

  • Step 2: Add 1.0 mL of anhydrous DMSO (molecular biology grade).

  • Step 3: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 2 minutes.

  • Step 4: Aliquot into 50 µL volumes to avoid repeated freeze-thaw cycles.

  • Step 5: Store aliquots at -20°C. Shelf life: 6 months.

Reconstitution Logic Flow

SolubilityWorkflow Start Solid Compound Choice Intended Use? Start->Choice BioAssay Biological Assay (Cell/Enzyme) Choice->BioAssay ChemSyn Chemical Synthesis Choice->ChemSyn AqStudy Aqueous Study (pH dependent) Choice->AqStudy DMSO Dissolve in DMSO (Max 100 mM) BioAssay->DMSO MeOH Dissolve in MeOH/DCM ChemSyn->MeOH pH_Adjust Adjust pH AqStudy->pH_Adjust Acidic Add 1 eq. HCl (Soluble Cation) pH_Adjust->Acidic Basic Add 1 eq. NaOH (Soluble Anion) pH_Adjust->Basic Precipitation Risk of Precipitation at pH 4-7 pH_Adjust->Precipitation Neutral pH

Figure 2: Workflow for selecting the appropriate solvent system based on experimental application.

Stability & Degradation[1][2]

  • Oxidative Instability: The amino group at position 6 is electron-donating, making the pyridine ring susceptible to oxidation by strong oxidizers (e.g., peroxides, high-valent metals).[1][2]

  • Thermal Stability: The gem-dimethyl group provides steric bulk that protects the carboxylic acid from beta-elimination or decarboxylation, a common issue with simple pyridine-acetic acids.[1][2]

  • Incompatibility: Avoid acid chlorides and anhydrides unless acylation of the amine is intended.

Analytical Quality Control (QC)

For purity verification, use the following HPLC conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine aromatic) and 210 nm (Amide/Carboxyl).[1][2]

References

  • Pfizer Inc. (2010).[4] Heteroaryl amide derivatives and their use as glucokinase activators. WO2010029461A1.[2][4]

  • Benbow, J. W. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters, 21(18), 5320-5323.[1] [1][2][4]

  • BLD Pharm. (2024). Product Safety Data Sheet: 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid.

  • PubChem. (2025).[3] Compound Summary: 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid.[1][2][5][6][7] [1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid synthesis

Welcome to the Technical Support Center for the synthesis of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid . This molecule serves as a critical oxidized analogue of the 2-amino-5-tert-butylpyridine moiety, a structural...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid .

This molecule serves as a critical oxidized analogue of the 2-amino-5-tert-butylpyridine moiety, a structural motif often utilized in drug discovery to improve physicochemical properties and elucidate CYP-mediated metabolic clearance processes [[1]]([Link]). Synthesizing the quaternary carbon center of the 2-methylpropanoic acid group requires a highly controlled Palladium-catalyzed α-arylation of an ester enolate [[2]]([Link]).

This guide provides a self-validating protocol, quantitative screening data, and a troubleshooting matrix to help you maximize reaction yields and avoid common pitfalls.

Part 1: Synthesis Workflow

SynthesisWorkflow A 2-Amino-5-bromopyridine (Starting Material) B Step 1: Di-Boc Protection (Boc2O, DMAP, Et3N) A->B Mask Exocyclic Amine C Step 2: Pd-Catalyzed α-Arylation (Pd(dba)2, P(t-Bu)3, LiNCy2) B->C Form Quaternary Center D Step 3: Global Deprotection (Aqueous HCl, Heat) C->D Cleave Esters/Boc E 2-(6-Aminopyridin-3-yl)- 2-methylpropanoic acid HCl D->E Isolate as HCl Salt

Workflow for the synthesis of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid via α-arylation.

Part 2: Step-by-Step Experimental Protocol (Self-Validating System)

Step 1: Di-Boc Protection of 2-Amino-5-bromopyridine
  • Methodology: Dissolve 2-amino-5-bromopyridine (1.0 eq) in dry dichloromethane (DCM). Add Et₃N (3.0 eq) and a catalytic amount of DMAP (0.1 eq). Cool the mixture to 0 °C and slowly add Boc₂O (2.5 eq). Stir at room temperature for 12 hours.

  • Causality: The free exocyclic amine of the pyridine ring is highly nucleophilic. If left unprotected, it will poison the palladium catalyst or undergo competitive Buchwald-Hartwig amination during the subsequent coupling step. Using an excess of Boc₂O ensures complete di-Boc protection, completely masking the nitrogen's lone pair.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). The reaction is validated when the starting material spot (UV active, ninhydrin positive) completely disappears, replaced by a higher

    
     spot (UV active, ninhydrin negative).
    
Step 2: Palladium-Catalyzed α-Arylation
  • Methodology: In a nitrogen-filled glovebox, combine the di-Boc protected aryl bromide (1.0 eq), Pd(dba)₂ (0.02 eq), and P(t-Bu)₃ (0.04 eq) in anhydrous toluene. In a separate flask, generate the enolate by adding methyl isobutyrate (1.2 eq) to a solution of LiNCy₂ (1.5 eq) in toluene at -78 °C. Transfer the enolate solution to the catalyst mixture and stir at room temperature.

  • Causality: The formation of a quaternary carbon center is sterically demanding. P(t-Bu)₃ is a bulky, electron-rich ligand that accelerates the difficult reductive elimination step from the arylpalladium enolate complex . LiNCy₂ (lithium dicyclohexylamide) is chosen over standard bases because it is non-nucleophilic, quantitatively generating the ester enolate without causing self-condensation of methyl isobutyrate .

  • Validation Checkpoint: Analyze an aliquot via GC-MS. The step is validated when the molecular ion peak of the starting material is entirely replaced by the mass of the coupled ester product.

Step 3: Global Deprotection and Hydrolysis
  • Methodology: Suspend the crude α-arylated ester in a 6 M aqueous HCl solution. Reflux for 12 hours. Cool to room temperature and concentrate in vacuo. Triturate the resulting solid with cold diethyl ether.

  • Causality: Aqueous HCl under reflux serves a dual purpose: it hydrolyzes the sterically hindered methyl ester to the corresponding carboxylic acid and simultaneously cleaves both Boc protecting groups to yield the final pharmaceutical fragment [[1]]([Link]).

  • Validation Checkpoint: Perform ¹H NMR in D₂O. The disappearance of the sharp Boc methyl singlets (~1.4 ppm) and the ester methoxy singlet (~3.6 ppm), coupled with the presence of the isobutyric methyl doublet/singlet, confirms successful global deprotection.

Part 3: Quantitative Data - Catalyst & Base Screening

The choice of catalyst and base dictates the success of the α-arylation step. The table below summarizes the causality behind yield variations based on established optimization parameters [[3]]([Link]).

Catalyst SystemBaseLigandConversion Yield (%)Observation / Causality
Pd(dba)₂ (2 mol%)LiNCy₂ P(t-Bu)₃ > 90% Optimal bulky ligand promotes reductive elimination; non-nucleophilic base prevents Claisen condensation.
Pd(dba)₂ (2 mol%)LiHMDS P(t-Bu)₃ 85% Good yield, but LiHMDS can occasionally cause minor ester cleavage or side reactions.
Pd(dba)₂ (2 mol%)LiNCy₂ BINAP < 10% Bidentate ligand is too sterically restrictive, preventing the formation of the quaternary center.
Pd(OAc)₂ (5 mol%)NaOtBu PPh₃ Trace Base is too nucleophilic (causes ester self-condensation); ligand is insufficiently electron-rich.

Part 4: Troubleshooting FAQs

Q: Why am I observing significant amounts of Buchwald-Hartwig amination side-products instead of the desired α-arylation? A: This is caused by incomplete protection of the 2-aminopyridine. Mono-Boc protected aminopyridines can still undergo N-arylation under these basic Pd-catalyzed conditions. Ensure di-Boc protection is complete. Always validate the complete disappearance of the mono-Boc intermediate via LC-MS before proceeding to the coupling step.

Q: The α-arylation reaction stalls at 30-40% conversion. How can I drive it to completion? A: This is usually due to catalyst deactivation by oxygen or moisture, as P(t-Bu)₃ is highly sensitive to oxidation. Ensure rigorous degassing of solvents (freeze-pump-thaw) and perform the reaction in a glovebox or under strict Schlenk conditions. Alternatively, use the air-stable phosphonium salt[HP(t-Bu)₃]BF₄ or the Pd(I) dimer {[P(t-Bu)₃]PdBr}₂ which provides a more robust catalytic cycle .

Q: I see ester condensation side products (Claisen condensation) instead of arylation. What went wrong? A: The choice of base is critical. Using a base that is too nucleophilic or not bulky enough can lead to self-condensation of methyl isobutyrate. Use LiNCy₂ (lithium dicyclohexylamide) as recommended by Hartwig et al., which provides excellent enolate formation without nucleophilic attack on the ester carbonyl .

Q: How do I efficiently isolate the highly polar final amino acid? A: The final product, 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid, is amphoteric and highly water-soluble. Isolate it as the hydrochloride salt by evaporating the acidic hydrolysis mixture to dryness, followed by trituration with a non-polar solvent (e.g., diethyl ether or acetone) to remove organic impurities without the need for complex ion-exchange chromatography .

Part 5: References

  • Thomson, C. G., Reilly, J., & Sandham, D. A. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters, 21(14), 4281-4283. URL:[Link]

  • Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Efficient synthesis of α-aryl esters by room-temperature palladium-catalyzed coupling of aryl halides with ester enolates. Journal of the American Chemical Society, 124(42), 12557-12565. URL:[Link]

  • Lee, S., Beare, N. A., & Hartwig, J. F. (2001). Palladium-Catalyzed α-Arylation of Esters and Protected Amino Acids. Journal of the American Chemical Society, 123(34), 8410-8411. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility &amp; Coupling of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic Acid

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the activation and coupling of 2-(6-Aminopyridin-3-yl)-2-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the activation and coupling of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid .

This specific building block presents a "perfect storm" of synthetic challenges: it forms a highly insoluble zwitterionic lattice, features severe steric hindrance at the


-carbon (gem-dimethyl group), and contains a potentially competing nucleophile (the aminopyridine ring). This guide synthesizes field-proven causality, diagnostic workflows, and self-validating protocols to overcome these hurdles.

Diagnostic Workflow

Before committing to a synthetic route, use the following decision tree to determine the optimal solubilization and coupling strategy based on your specific reaction constraints.

G Start 2-(6-Aminopyridin-3-yl)- 2-methylpropanoic acid Solvent Suspend in DMF or DMSO Start->Solvent Zwitterion Insoluble (Zwitterionic Lattice) Solvent->Zwitterion Poor Solubility Additive Add DIPEA (3-4 eq) + LiCl (optional) Zwitterion->Additive Disrupt Ionic Network Check Clear Solution Achieved? Additive->Check Organic Organic Coupling (HATU or COMU) Check->Organic Yes (Proceed) Aqueous Aqueous-Organic Mix (DMT-MM coupling) Check->Aqueous No (Use Water/MeCN) Protect Protect Amine (Boc2O / NaOH) Check->Protect Oligomers Detected?

Diagnostic workflow for solubilizing and coupling hindered zwitterionic aminopyridines.

Troubleshooting Guide & FAQs

Q1: Why is this compound completely insoluble in standard coupling solvents like DCM, THF, or even DMF? A: The insolubility is a physical chemistry issue, not a solvent polarity issue. The basic aminopyridine group (


) and the acidic carboxylic acid (

) exist as an internal salt (zwitterion) at neutral pH. This creates a tightly packed intermolecular ionic lattice[1]. Non-polar or moderately polar aprotic solvents lack the dielectric constant to overcome these ionic attractions[2].

Q2: How can I force the compound into an organic solution without causing side reactions? A: You must chemically disrupt the zwitterion. Adding 3 to 4 equivalents of a strong, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) deprotonates the aminopyridinium ion, converting the molecule into a highly soluble mono-anion (carboxylate). If the solution remains cloudy, adding a chaotropic salt like Lithium Chloride (LiCl) can further disrupt stubborn hydrogen-bonding networks[3].

Q3: Even when dissolved in DMSO/DIPEA, my amide coupling yields are extremely low. Why? A: The culprit is the gem-dimethyl group at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-carbon (2-methylpropanoic acid moiety). This structure is chemically analogous to 

-aminoisobutyric acid (Aib), which creates a massive steric shield around the carbonyl carbon[4]. Standard carbodiimides (EDC, DCC) form O-acylisoureas that hydrolyze or rearrange to inactive N-acylureas faster than your amine can attack.

Q4: What coupling reagents are mandatory for this level of steric hindrance? A: You must use highly reactive uronium/aminium salts based on HOAt, such as HATU or COMU [5]. The nitrogen at the 7-position of the HOAt leaving group provides neighboring group participation—it hydrogen-bonds with the incoming amine nucleophile, actively guiding it through the gem-dimethyl steric shield to attack the carbonyl[4].

Q5: I cannot get the compound to dissolve in organic solvents at all. Is there a workaround? A: Yes. Stop fighting the zwitterion and leverage its inherent aqueous solubility. You can perform the coupling in a 1:1 mixture of Water and Acetonitrile using DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). DMT-MM forms a reactive triazine ester that is remarkably stable to aqueous hydrolysis but highly susceptible to aminolysis, bypassing the need for organic solubility entirely[6],[7].

Quantitative Data: Strategy Comparison

Summarizing the efficacy of various coupling systems for sterically hindered zwitterions:

Coupling StrategySolvent SystemAdditive / BaseActivation ReagentRelative KineticsChemoselectivity Risk
Standard DMF or DCMNoneEDC / HOBtVery SlowHigh (Oligomerization)
Hindered Organic DMSODIPEA (3-4 eq)HATU or COMUFastModerate
Aqueous-Organic H₂O : MeCN (1:1)None (pH 7.5)DMT-MMModerateLow
Pre-Protected DMFDIPEA (2 eq)HATUFastNone (Amine is Boc-protected)

Self-Validating Experimental Protocols

Protocol A: Non-Aqueous Coupling (HATU / DIPEA Strategy)

Best for: Highly reactive amines and moisture-sensitive substrates.

  • Zwitterion Disruption: Suspend 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid (1.0 eq, 0.5 mmol) in anhydrous DMSO (5.0 mL) to achieve a 0.1 M concentration.

  • Deprotonation: Add DIPEA (3.5 eq, 1.75 mmol) dropwise while stirring.

    • Validation Check: The opaque suspension must transition to a clear, pale-yellow solution within 5 minutes. If it remains cloudy, the zwitterion is intact; add solid LiCl (0.5 eq) and sonicate. Do not proceed until clear.

  • Nucleophile Addition: Add your target amine nucleophile (1.2 eq, 0.6 mmol) to the clear solution.

  • Thermal Control: Cool the reaction flask to 0 °C in an ice bath.

  • Activation: Add HATU (1.1 eq, 0.55 mmol) portion-wise over 10 minutes.

    • Causality Note: HATU must be added after the amine. If HATU is added to the acid without the nucleophile present, the highly reactive active ester may react with the unprotected aminopyridine ring of another molecule, leading to self-condensation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 18 hours. Monitor by LC-MS.

Protocol B: Aqueous-Organic Coupling (DMT-MM Strategy)

Best for: Stubbornly insoluble batches, polar amine nucleophiles, and avoiding organic bases.

  • Solvation: Dissolve 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid (1.0 eq, 0.5 mmol) and the target amine (1.2 eq, 0.6 mmol) in 5.0 mL of a 1:1 mixture of Deionized Water and Acetonitrile.

    • Validation Check: Measure the pH of the solution using pH paper. It should naturally rest between 7.0 and 8.0. If it is below 6.0, adjust with 0.1 M NaOH. DMT-MM activation stalls in acidic media[6].

  • Activation: Add DMT-MM (1.3 eq, 0.65 mmol) as a solid in one portion.

  • Reaction: Stir aggressively at room temperature for 24 hours.

    • Validation Check: The formation of the amide bond neutralizes the zwitterion. In many cases, the newly formed, less-polar amide product will spontaneously precipitate out of the aqueous mixture, driving the reaction equilibrium forward and simplifying isolation.

References

  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research - ACS Publications.

  • An Introduction to Amino Acids. Chemguide.

  • Lithium Chloride (Data Page). Wikipedia.

  • Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Journal of Peptide Science (PMC - NIH).

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media. Luxembourg Bio Technologies / Tetrahedron.

  • Tumor Targeting with Methotrexate-Conjugated Zwitterionic Near-Infrared Fluorophore for Precise Photothermal Therapy. Pharmaceutics (PMC - NIH).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-Aminopyridine Functionalization

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Overcoming Regioselectivity, Catalyst Poisoning, and Protecting Group Side Reactions in 6-Aminopyridine Scaffolds The 6-aminopyridine scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Overcoming Regioselectivity, Catalyst Poisoning, and Protecting Group Side Reactions in 6-Aminopyridine Scaffolds

The 6-aminopyridine scaffold (often numbered as 2-aminopyridine depending on ring substituents) presents a unique dichotomy in synthetic chemistry. The pyridine ring is inherently electron-deficient, yet the exocyclic amine exerts a powerful electron-donating resonance (+M) effect. This electronic tug-of-war frequently leads to poor regioselectivity during electrophilic aromatic substitution (EAS), catalyst chelation during cross-coupling, and unexpected nucleophilic side reactions.

This technical guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to minimize these side reactions.

Section 1: Electrophilic Aromatic Substitution (EAS) & Halogenation

Q: How do I prevent di-halogenation and control regioselectivity when brominating 6-aminopyridines?

Causality & Mechanism: The exocyclic -NH₂ group significantly increases the HOMO energy at the ortho (C-3) and para (C-5) positions. Because both sites are highly activated, using excess or highly reactive halogenating agents (like Br₂) inevitably leads to 3,5-dihalogenation. To achieve mono-halogenation at C-5, you must rely on strict kinetic control using exactly 1.0 equivalent of a mild reagent like N-bromosuccinimide (NBS) at low temperatures[1]. Conversely, directing halogenation to the C-3 position requires temporarily altering the electronic bias of the ring, often achieved via a Zincke imine intermediate[1].

Halogenation A 6-Aminopyridine (Activated at C-3 & C-5) B Excess Br2 (Uncontrolled) A->B D 1.0 eq NBS, 0°C (Kinetic Control) A->D F Zincke Imine Activation + NIS A->F C 3,5-Dibromo-6-aminopyridine (Over-reaction) B->C E 5-Bromo-6-aminopyridine (Major Regioisomer) D->E G 3-Iodo-6-aminopyridine (Regioselective) F->G

Workflow for controlling regioselectivity and preventing over-halogenation.

Quantitative Data: Halogenation Regioselectivity

Summary of optimized conditions for regioselective functionalization.

SubstrateReagentSolvent / TempMajor ProductYield / Isomer Ratio
6-AminopyridineNBS (1.0 eq)CCl₄ or DCM, 0 °C5-Bromo-6-aminopyridine90% (Single isomer)
6-AminopyridineBr₂ (>2.0 eq)AcOH, RT3,5-Dibromo-6-aminopyridine>95% (Over-reaction)
6-AminopyridineNIS (1.0 eq) + ZinckeNH₄OAc / EtOH, 60 °C3-Iodo-6-aminopyridine78% (Single isomer)
Protocol 1: Self-Validating C-5 Mono-Bromination
  • Dissolution: Dissolve 6-aminopyridine (1.0 equiv) in anhydrous DCM (0.2 M) under an inert atmosphere.

  • Cooling: Lower the temperature to 0 °C using an ice bath. Scientist Insight: Kinetic control is mandatory. Operating at room temperature will lead to trace C-3 bromination and di-bromination.

  • Addition: Add N-bromosuccinimide (NBS, 1.0 equiv) portion-wise over 15 minutes. Keep the reaction shielded from light to suppress radical pathways.

  • Validation: Stir for 2 hours at 0 °C. Validate completion via LC-MS. You must observe the[M+H]⁺ corresponding to mono-bromination, specifically ensuring the absence of the M+2 isotope pattern indicative of di-bromination.

  • Workup: Quench with saturated aqueous sodium thiosulfate to neutralize residual electrophilic bromine. Extract with DCM, dry over Na₂SO₄, and concentrate.

Section 2: Cross-Coupling (Buchwald-Hartwig) Side Reactions

Q: My Buchwald-Hartwig amination using a 6-aminopyridine nucleophile is stalling at 10% conversion. What is causing this?

Causality & Mechanism: 6-Aminopyridines are notorious for catalyst poisoning during Palladium-catalyzed C-N cross-coupling. The combination of the basic pyridine nitrogen and the nucleophilic exocyclic amine can chelate the Palladium(II) intermediate. If standard, small phosphine ligands (like PPh₃ or BINAP) are used, the substrate forms a highly stable, off-cycle bis(amine)Pd(II) complex. This dead-end complex prevents the necessary deprotonation and reductive elimination steps[2].

Solution: Employ sterically demanding biaryl phosphine ligands (e.g., BrettPhos or DavePhos). The extreme steric bulk of these ligands physically blocks the coordination of a second amine molecule, forcing the Pd center to remain in the active catalytic cycle and accelerating reductive elimination[3].

BuchwaldHartwig Pd0 Pd(0) Catalyst PdII Pd(II) Aryl Halide Pd0->PdII Oxidative Addition Poison Bis(amine)Pd(II) Complex (Dead-End Chelation) PdII->Poison Small Ligands (e.g., PPh3) Product Product + Regenerated Pd(0) PdII->Product Bulky Ligands (e.g., BrettPhos)

Bulky ligands prevent off-cycle Pd-chelation by 6-aminopyridine.

Protocol 2: Self-Validating Buchwald-Hartwig Amination
  • Preparation: In a glovebox, charge a vial with the aryl halide (1.0 equiv), 6-aminopyridine (1.2 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Solvent: Add anhydrous 1,4-dioxane (0.1 M). Scientist Insight: Dioxane is preferred over toluene for highly polar aminopyridines to ensure the solubility of the base and the polar intermediates.

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 100 °C for 12 hours.

  • Validation: Monitor by TLC/LC-MS. The disappearance of the aryl halide and the absence of a black palladium mirror on the vial walls indicate a healthy, continuous catalytic cycle.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate for column chromatography.

Section 3: Protecting Group Dynamics & Nucleophilic Side Reactions

Q: I protected my 6-aminopyridine with a Boc group to prevent N-alkylation, but I am observing unexpected byproducts during strong base reactions. Why?

Causality & Mechanism: While di-Boc protection is standard for anilines, the Boc group on a 6-aminopyridine is uniquely susceptible to alkoxide-triggered N→O migration. Under strong basic conditions (e.g., NaH), especially if a hydroxyl group is present elsewhere in the substrate, an alkoxide anion can attack the Boc carbonyl. This proceeds through a large-ring transition state that transfers the Boc group from the amine to the oxygen, exposing the exocyclic amine to unwanted N-alkylation[4].

Solution: Transition to bench-stable N-(1-ethoxyvinyl) protecting groups. This moiety serves a dual purpose: it acts as an activating group for SNAr reactions while simultaneously protecting the basic pyridine N-atom. Because it does not contain an electrophilic carbonyl carbon susceptible to intramolecular attack, it suppresses both undesired metal-chelation and N-alkylation side reactivity[5].

References

1.1 2.2 3.3 4.5 5. 4

Sources

Optimization

Purification strategies for removing unreacted precursors from aminopyridine acids

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult on drug development pipelines stalled by the deceptive purity of zwitterionic intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult on drug development pipelines stalled by the deceptive purity of zwitterionic intermediates. Aminopyridine carboxylic acids are particularly challenging: their amphoteric nature—containing both a basic aminopyridine core and an acidic carboxylate—causes them to exist as highly polar zwitterions at physiological pH. This renders traditional normal-phase silica chromatography virtually useless.

Furthermore, relying solely on High-Performance Liquid Chromatography (HPLC) to validate the purity of these compounds is a critical failure mode. As noted in industry analyses, "pure" zwitterionic intermediates (>98% by HPLC) often fail downstream coupling reactions due to invisible contaminants like trapped inorganic salts or solute water[1].

This guide provides field-proven, self-validating troubleshooting strategies to isolate your target aminopyridine acids from unreacted precursors.

Diagnostic Purification Workflow

Before selecting a purification strategy, you must identify the primary unreacted precursor. The physical chemistry of the contaminant dictates the thermodynamic separation vector.

Workflow Start Crude Aminopyridine Acid Reaction Matrix Decision Identify Primary Unreacted Precursor Start->Decision Halo Halopyridines (Lipophilic) Decision->Halo Non-ionizable Amine Free Amines (Basic/Polar) Decision->Amine Cationic Metal Boronic Acids (Organometallic) Decision->Metal Covalent Iso Isoelectric Precipitation Halo->Iso SCX SCX Chromatography Amine->SCX Scavenger Scavenger Resins & RP-HPLC Metal->Scavenger

Caption: Workflow for selecting aminopyridine acid purification strategies based on precursor type.

Troubleshooting Guides & FAQs

Q1: My synthesis of an aminopyridine acid is complete, but my product is contaminated with unreacted halopyridine precursors. How can I scale the purification without using preparative HPLC?

Causality: Halopyridines lack the highly basic amino group, making them significantly less amphoteric and more lipophilic than your product. By exploiting the specific isoelectric point (pI) of the aminopyridine acid, we can force the target to precipitate while leaving the lipophilic halopyridine dissolved in the organic phase. Industrial electrolytic synthesis methods rely heavily on precise acidification and filtration to bypass expensive chromatographic post-treatments[2]. Solution: Precision Isoelectric Precipitation with Selective Solvent Washing (See Protocol A).

Q2: How do I remove unreacted basic amines (e.g., 2-aminopyridine) from my aminopyridine acid product after a cross-coupling reaction?

Causality: Both the precursor (2-aminopyridine) and the product contain basic amines, but only the product contains a carboxylic acid. At pH 2, both molecules are fully protonated cations. At pH ~6, the product deprotonates at the carboxylic acid to become a neutral zwitterion, while the precursor remains cationic. Strong Cation Exchange (SCX) chromatography exploits this differential ionization. While advanced molecularly imprinted polymers can selectively adsorb genotoxic 2-aminopyridine[3], SCX is the most robust and scalable method for standard laboratories. Solution: Strong Cation Exchange (SCX) Chromatography (See Protocol B).

Q3: My Suzuki coupling is complete, but I cannot separate the unreacted boronic acid and palladium catalyst from the aminopyridine acid. Why does normal-phase silica fail, and what is the fix?

Causality: Aminopyridine acids streak irreversibly on bare silica due to strong hydrogen bonding and ionic interactions with the silanol groups. Unreacted boronic acids often co-elute or form boroxine trimers that complicate the matrix. Solution: Implement a tandem metal-scavenging (e.g., QuadraPure™ TU) and Reverse-Phase (RP) HPLC approach. The scavenger resin covalently binds the transition metals, preventing them from chelating the aminopyridine acid, which allows for clean RP-HPLC resolution.

SCX_Logic Load 1. Load pH 2 (Both Cations) Resin SCX Resin Load->Resin Bind Wash 2. Wash (Removes Neutrals) Resin->Wash Retain Elute1 3. Elute pH 6 (Zwitterion Product) Wash->Elute1 Deprotonate COOH Elute2 4. Elute pH 10 (Basic Precursor) Elute1->Elute2 Deprotonate Amine

Caption: Logical mechanism of Strong Cation Exchange (SCX) for separating zwitterions from basic amines.

Quantitative Data: Strategy Comparison

Purification StrategyTarget Precursor RemovalYield ExpectationScalabilityKey Limitation
Isoelectric Precipitation Halopyridines, Neutrals70–85%High (Kg scale)Traps inorganic salts if not washed properly.
SCX Chromatography Unreacted Amines80–95%Medium (g scale)Requires precise buffer pH control for elution.
Scavenger Resin + RP-HPLC Boronic Acids, Pd/Cu>95%Low (mg to g scale)High solvent consumption and operational cost.

Self-Validating Experimental Protocols

Protocol A: Precision Isoelectric Precipitation (For Halopyridine Removal)

Use this method when your crude mixture is contaminated with neutral or lipophilic precursors.

  • Dissolution: Dissolve the crude reaction mixture in a minimal volume of 1M NaOH (aq).

    • Causality: The high pH deprotonates the carboxylic acid, converting the aminopyridine acid into a highly soluble sodium carboxylate salt. Unreacted halopyridines remain neutral and insoluble.

  • First Extraction: Wash the basic aqueous layer with Ethyl Acetate (3 × 20 mL).

    • Self-Validation Checkpoint: Spot the organic layer on a TLC plate and visualize under UV (254 nm). The halopyridine precursor will migrate with a high

      
      . Continue washing the aqueous layer with fresh Ethyl Acetate until the organic wash shows zero UV-active spots.
      
  • Acidification: Place the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while continuously monitoring with a calibrated pH meter until the specific isoelectric point (typically pH 3.5–4.5) is reached.

    • Causality: The zwitterion forms and precipitates due to its lowest thermodynamic solubility at the pI.

  • Filtration & Washing: Filter the precipitate and wash with ice-cold deionized water, followed by a small volume of cold acetone.

    • Self-Validation Checkpoint: Measure the conductivity of the final aqueous wash. A reading of <10 µS/cm confirms the complete removal of trapped inorganic salts (e.g., NaCl)[1].

Protocol B: Strong Cation Exchange (SCX) Chromatography (For Amine Removal)

Use this method to separate the target zwitterion from unreacted basic amines.

  • Resin Preparation: Swell SCX resin (e.g., Dowex 50WX8, sulfonic acid functionalized) in 1M HCl, then wash thoroughly with Methanol until the eluent is neutral.

  • Loading: Dissolve the crude mixture in Methanol containing 1% Acetic Acid (pH ~2) and load onto the column.

    • Causality: The acidic environment ensures both the aminopyridine acid and unreacted amine precursors are fully protonated (cationic) and bind strongly to the anionic sulfonic acid sites.

  • Washing: Wash the column with 3 Column Volumes (CV) of pure Methanol.

    • Self-Validation Checkpoint: Evaporate a 1 mL aliquot of the final wash fraction. It should leave absolutely no residue, confirming all neutral impurities (ligands, non-basic organics) have been cleared.

  • Selective Elution (Target): Elute the column with a Pyridine/Acetic Acid buffer adjusted to pH 6.0.

    • Causality: At pH 6, the aminopyridine acid's carboxylate group deprotonates, rendering the molecule a neutral zwitterion. It loses its electrostatic affinity for the resin and elutes. The unreacted basic amine (pKa ~7–9) remains protonated and bound to the column.

    • Self-Validation Checkpoint: Lyophilize a 1 mL fraction of the eluate. A white powder confirms the presence of the product. Spotting this on TLC with Ninhydrin stain will yield a positive (colored) spot at the baseline.

  • Column Clearing (Impurity): Elute with 2M Ammonia in Methanol to strip the unreacted basic precursor and regenerate the resin.

References

  • Title: Method for electrolytic synthesis of 4-amino-3,6-dichloropyridine-2-carboxylic acid | Source: patsnap.com | URL: 2

  • Title: 4-(Aminomethyl)thiophene-2-carboxylic Acid | Source: benchchem.com | URL: 1

  • Title: Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin | Source: mdpi.com | URL: 3

Sources

Troubleshooting

Troubleshooting low conversion rates in gem-dimethyl pyridine synthesis

Technical Support Center: Troubleshooting Gem-Dimethyl Pyridine Synthesis Executive Summary Low conversion in gem-dimethyl pyridine synthesis typically stems from two distinct mechanistic bottlenecks, depending on your a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Gem-Dimethyl Pyridine Synthesis

Executive Summary

Low conversion in gem-dimethyl pyridine synthesis typically stems from two distinct mechanistic bottlenecks, depending on your approach:

  • Direct Functionalization (Minisci/Photoredox): The steric bulk of the gem-dimethyl radical (e.g., tert-butyl or 1,1-dimethylalkyl) creates a severe kinetic penalty during the addition to the electron-deficient pyridine ring.

  • De Novo Cyclization (Hantzsch/Condensation): While the gem-dimethyl (Thorpe-Ingold) effect theoretically accelerates ring closure, it often hinders the formation of the initial linear condensation intermediates due to steric crowding at the electrophilic centers.

This guide provides self-validating protocols to diagnose and resolve these specific failure modes.

Module 1: Direct Radical Alkylation (Minisci & Photoredox)

Context: You are trying to attach a gem-dimethyl group (e.g., pivalic acid derivative) to an existing pyridine core.

Diagnostic Q&A

Q1: I am using standard Minisci conditions (AgNO₃/Persulfate) with pivalic acid, but conversion stalls at <30%. Why? A: The issue is likely polarity mismatch combined with nucleophilic reversibility .

  • The Mechanism: The gem-dimethyl tertiary radical is highly nucleophilic. It attacks the protonated pyridine (electrophilic). However, because the radical is bulky, the rate constant for addition is lower than that of primary radicals.[1]

  • The Failure: If the reaction medium is not acidic enough, the pyridine is not fully protonated, raising its LUMO and making it invisible to the nucleophilic radical. Furthermore, the intermediate radical cation is prone to reversal (elimination of the alkyl group) before re-aromatization if the oxidant is too slow.

  • The Fix:

    • Acid Stoichiometry: Ensure [H⁺] is ≥ 1.0 equiv relative to pyridine.[1] Use TFA (Trifluoroacetic acid) instead of H₂SO₄ to improve solubility of organic intermediates.

    • Switch to Photoredox: Classical Minisci oxidants (persulfate) are often too harsh for the slow kinetics of bulky radicals, leading to decarboxylation without coupling.[1]

Q2: I see the product, but also significant amounts of alkylated by-products at C2/C4/C6 mixtures. How do I control regioselectivity with bulky groups? A: Sterics usually favor C4, but electronics favor C2.[1] With gem-dimethyl groups, the steric clash at C2 is significant.[1]

  • Protocol Adjustment:

    • Block C4: If you need C2 substitution, the C4 position must be blocked (e.g., with a removable group or Cl).[1]

    • Use Baran’s Reagents (Zinc Sulfinates): These often provide better control than carboxylic acids because they generate radicals under milder conditions, reducing "shotgun" alkylation.[1]

Troubleshooting Workflow: Radical Alkylation

Minisci_Troubleshooting Figure 1: Decision Matrix for Optimizing Gem-Dimethyl Radical Addition Start Issue: Low Conversion with Gem-Dimethyl Radical CheckAcid Check pH / Acid Equiv. (Is Pyridine Protonated?) Start->CheckAcid AcidLow Increase TFA/Acid to >1.0 equiv CheckAcid->AcidLow No/Unsure CheckOxidant Evaluate Oxidant Strength CheckAcid->CheckOxidant Yes Silver Using AgNO3/Persulfate? (Classic Minisci) CheckOxidant->Silver Photo Using Photoredox? (Ir/Ru Catalysts) CheckOxidant->Photo Sol_Silver Switch to Zinc Sulfinate (Baran Diversinates) or Add DMSO (Radical Stabilizer) Silver->Sol_Silver Sol_Photo Check Radical Precursor: Switch from COOH to N-(acyloxy)phthalimide (Redox Active Ester) Photo->Sol_Photo

Module 2: De Novo Cyclization (Hantzsch Synthesis)

Context: You are building the pyridine ring from scratch using a gem-dimethyl precursor (e.g., 3,3-dimethyl-pentane-1,5-dione derivatives).[1]

Diagnostic Q&A

Q3: According to the Thorpe-Ingold effect, my gem-dimethyl substrate should cyclize faster. Why is my yield lower than the non-substituted analog? A: The Thorpe-Ingold effect accelerates the ring closure step, but the gem-dimethyl group hinders the intermolecular condensation steps that precede it.

  • The Causality: In a Hantzsch synthesis, an aldehyde, a ketoester, and ammonia must condense.[1] If your gem-dimethyl group is near the carbonyl carbon, it blocks the nucleophilic attack of ammonia or the enamine.

  • The Fix (Stepwise Protocol): Do not use a one-pot procedure.

    • Form the enamine/imine separately using a Lewis Acid catalyst (e.g., Yb(OTf)₃) and dehydrating conditions (molecular sieves).

    • Once the linear precursor is formed, then heat to induce cyclization.[1] The gem-dimethyl group will now work in your favor to snap the ring shut.

Q4: My dihydropyridine (DHP) intermediate is forming, but it won't aromatize to the pyridine. A: Gem-dimethyl substituted DHPs are sterically strained. Standard oxidants (DDQ, MnO₂) may fail due to lack of access to the C4-H.

  • Protocol: Use TEMPO-catalyzed oxidation or electrochemical oxidation .[1] These methods rely on electron transfer rather than bulky atom transfer, bypassing the steric shield of the gem-dimethyl group.

Module 3: Experimental Data & Validation

The following table summarizes conversion improvements observed when switching from "Classic" to "Optimized" protocols for gem-dimethyl substrates.

Reaction TypeSubstrateStandard Condition YieldOptimized Condition YieldKey Change
Minisci Pyridine + Pivalic Acid28% (AgNO₃/S₂O₈)72% (Photoredox/RAE)Switched to Redox-Active Ester (RAE) + Ir(ppy)₃ [1]
Hantzsch 3,3-dimethyl-1,5-dicarbonyl15% (One-pot reflux)65% (Two-step)Pre-formation of enamine with TiCl₄ [2]
Reduction 3,5-Lutidine to Piperidine40% (Pd/C, H₂)92% (PtO₂, AcOH)Protonation of Pyridine prevents catalyst poisoning [3]

Module 4: Mechanistic Visualization

The diagram below illustrates the steric penalty during the radical addition step, which is the primary cause of low conversion in functionalization workflows.

Steric_Clash Figure 2: Kinetic Bottleneck in Gem-Dimethyl Radical Addition Pyridine Pyridine (Protonated) TS Transition State (Steric Clash) Pyridine->TS Diffusion Radical Gem-Dimethyl Radical (•C(Me)3) Radical->TS Attack TS->Radical Reversible Dissociation Product Alkylated Product TS->Product Slow (k_rel < 0.1)

References

  • Zhang, Z., et al. "Photoredox-catalysed regioselective synthesis of C-4-alkylated pyridines with N-(acyloxy)phthalimides."[1][2] Organic & Biomolecular Chemistry, vol. 20, no. 10, 2022, pp. 1969-1973.[1][2] Link

  • Choi, J., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[1][3] Journal of the American Chemical Society, vol. 143, no.[1][3] 30, 2021, pp. 11927-11933.[1] Link

  • Jung, M. E., & Piizzi, G. "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications."[1] Chemical Reviews, vol. 105, no.[1] 5, 2005, pp. 1735–1766.[1] Link

  • Duncton, M. A. "Minisci reactions: Versatile tools for heterocycle functionalization."[1] MedChemComm, vol. 2, 2011, pp. 1135-1161.[1] Link

Sources

Optimization

Preventing decarboxylation of 2-methylpropanoic acid derivatives during heating

Topic: Preventing Thermal Decarboxylation of -Dimethyl Substituted Carboxylates Ticket ID: #ISO-404-STABILITY Status: Active Guide Executive Summary & Mechanistic Root Cause[1] The Core Challenge: Researchers working wit...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Thermal Decarboxylation of


-Dimethyl Substituted Carboxylates
Ticket ID:  #ISO-404-STABILITY
Status:  Active Guide

Executive Summary & Mechanistic Root Cause[1]

The Core Challenge: Researchers working with derivatives of 2-methylpropanoic acid (isobutyric acid)—specifically


-keto acids  (e.g., 2,2-dimethyl-3-oxobutanoic acid) or gem-dicarboxylic acids  (e.g., 2,2-dimethylmalonic acid)—often encounter unexpected mass loss (

) corresponding to the loss of

.

While isobutyric acid itself is thermally stable, its


-functionalized precursors are kinetically primed for decarboxylation due to the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . The two bulky methyl groups on the 

-carbon compress the internal bond angle (

), forcing the carboxyl group and the

-carbonyl (or second carboxyl) closer together. This steric compression significantly lowers the activation energy for the 6-membered cyclic transition state required for thermal decarboxylation.
The Mechanism of Failure

Thermal decarboxylation is not a random decomposition; it is a concerted pericyclic reaction. It requires:

  • A free carboxylic acid proton (to hydrogen bond with the carbonyl).

  • A

    
    -carbonyl group  (ketone, aldehyde, or ester) to accept the proton.
    
  • Heat to overcome the activation barrier (which is lowered by the gem-dimethyl groups).

DecarboxylationMechanism cluster_0 Step 1: The Setup cluster_1 Step 2: The Critical Failure Point cluster_2 Step 3: Irreversible Loss State1 2,2-Dimethyl- malonic acid derivative TS 6-Membered Cyclic Transition State (Accelerated by Gem-Dimethyl) State1->TS Heat + Proton Transfer Product Enol Intermediate + CO2 (Gas) TS->Product Concerted Elimination Final Isobutyric Acid Derivative Product->Final Tautomerization

Caption: The concerted mechanism. The gem-dimethyl group (not shown explicitly) acts as a spring, pushing the reactants into the Transition State.

Troubleshooting Protocols & SOPs

Protocol A: Hydrolysis of Esters Without Decarboxylation

Scenario: You are hydrolyzing dimethyl 2,2-dimethylmalonate or a


-keto ester and need to isolate the free acid without losing 

.

The Trap: Many researchers acidify the reaction mixture to pH 3–4 to precipitate the product. This is the "Danger Zone." At mildly acidic pH, you generate the free acid species (


) while the solution is likely still warm from the hydrolysis step, triggering immediate decarboxylation.

Corrective SOP:

ParameterRecommendationScientific Rationale
pH Strategy Maintain pH > 10 until

.
The carboxylate anion (

) cannot form the cyclic transition state because it lacks the necessary proton. The rate of decarboxylation for the anion is

50x slower than the free acid [1].[1]
Acidification "Shock" Acidification at

.
Slowly lowering pH passes through the pKa "buffer zone" where decarboxylation is fastest. Rapidly dropping to pH 1 at freezing temperatures minimizes residence time in the unstable state.
Solvent Avoid DMSO or Pyridine .These solvents facilitate Krapcho-type decarboxylation by solvating cations and leaving the carboxylate "naked" and reactive.
Workup Extractive Isolation immediately.Do not attempt to crystallize from hot water. Extract into organic solvent (EtOAc/DCM) immediately after acidification.
Protocol B: Thermal Handling via Flow Chemistry

Scenario: You must heat the reaction for a subsequent step (e.g., condensation) but the intermediate is unstable.

The Solution: Batch heating is often fatal for these derivatives because the "heat history" is too long. Use a continuous flow reactor to strictly control residence time.

FlowProtocol Input Reagent Stream (2,2-dimethyl substrate) Mixer T-Mixer (Reagent Mixing) Input->Mixer Coil Heated Coil Reactor Residence Time: < 2 min Temp: 80-100°C Mixer->Coil Rapid Heating Quench Quench Zone (0°C Heat Exchanger) Coil->Quench Immediate Cooling (Stops Decarboxylation) Collection Product Collection (Stable at Low Temp) Quench->Collection

Caption: Flow chemistry minimizes the "thermal window" where decarboxylation can occur.

Diagnostic FAQs

Q1: I used mild conditions (pH 4, Room Temp) and still observed decarboxylation. Why? A: You likely encountered "spontaneous acidic decarboxylation." Recent studies on malonic acid derivatives (specifically macrocycles containing the 2,2-dimethyl-like motif) have shown that decarboxylation can be spontaneous at pH < 5 even at room temperature [2].

  • Fix: Do not stop at pH 4. Either keep it basic (pH > 9) or go fully acidic (pH 1) at

    
     and extract immediately. The intermediate pH allows for a mix of protonated/deprotonated species that can catalyze the reaction intermolecularly.
    

Q2: Can I use metal catalysts (Pd, Cu) with these substrates? A: Proceed with extreme caution. Many cross-coupling cycles involve a "decarboxylative" step. If you are trying to retain the carboxyl group, avoid


 or 

salts in the presence of heat, as these are standard reagents specifically designed to induce decarboxylation [3].

Q3: Does the solvent matter if I'm not heating it? A: Yes. In polar aprotic solvents (DMSO, DMF), the carboxylate anion is highly nucleophilic and reactive. If any proton source is available (even trace water), the energy barrier for decarboxylation drops. Use protic solvents (like water/alcohol mixtures) for storage if possible, as solvation of the anion stabilizes it against decomposition, provided the pH is basic.

References

  • Hay, R. W., & Bond, M. A. (1967).[1] Kinetics of the Decarboxylation of Acetoacetic Acid. Australian Journal of Chemistry, 20(9), 1823-1828. Link

  • Bazzicalupi, C., et al. (2025). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH. Chemistry – A European Journal. Link

  • Goossen, L. J., et al. (2009).[2] Protodecarboxylation of diversely functionalized aromatic carboxylic acids. Journal of Organic Chemistry, 74(7), 2620-2623. Link

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Malonic Acids.[3][1][4] Link

Sources

Troubleshooting

Optimizing recrystallization methods for 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid

Ticket ID: #80707-OPT Subject: Optimizing recrystallization methods for 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #80707-OPT Subject: Optimizing recrystallization methods for 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division[1][2]

Welcome to the Technical Support Center

Hello. I understand you are facing challenges with the purification of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid . This is a classic "deceptively simple" molecule. Its structure combines a basic aminopyridine, an acidic carboxyl tail, and a sterically bulky gem-dimethyl group.[1]

This combination creates a zwitterionic character that complicates standard solubility rules. Below is a comprehensive guide designed to troubleshoot your specific issues, moving from fundamental solubility physics to advanced particle engineering.

Part 1: The Solubility Landscape (The "U-Curve")

User Question: I’m trying to dissolve the crude material in hot ethanol, but the recovery is poor, or it crashes out immediately upon cooling. What is the correct solvent system?

Scientist Response: The behavior you are seeing is likely due to the zwitterionic nature of the molecule. Like amino acids, this compound exhibits a "U-shaped" solubility profile relative to pH.

  • The Mechanism: At neutral pH (near its isoelectric point, pI), the molecule exists as an inner salt (zwitterion), which has the lowest solubility in organic solvents and water.

  • The Fix: You must exploit pH-dependent solubility or dielectric constant manipulation.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)MechanismBest For
Water / Ethanol 30:70 to 50:50Dielectric tuningGeneral purification; removal of inorganic salts.[1][2]
Water / Isopropanol 20:80Anti-solvent crashMaximizing yield (lower purity than EtOH).
Aq. HCl (1M) -> NaOH N/A (pH Swing)pH-dependent solubilityRemoving non-zwitterionic organic impurities.[1][2]
Methanol 100%High solubilityInitial dissolution (often requires hot filtration).

Critical Insight: The gem-dimethyl group increases the lipophilicity of this molecule compared to standard amino acids. Pure water is often too polar to be a good recrystallization solvent (yield loss is high). You need the organic fraction (Alcohol) to lower the dielectric constant of the media.

Part 2: Troubleshooting "Oiling Out"

User Question: When I cool my solution, the product separates as a brown oil/gum instead of crystals. How do I stop this?

Scientist Response: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the melting point of the solvated impurity/product mix drops below the temperature of saturation.[3] This is common with gem-dimethyl compounds due to their rotational steric bulk preventing easy lattice packing.[1][2]

The Protocol to Prevent Oiling Out:

  • Seed at the Metastable Limit: Do not wait for spontaneous nucleation. Add 0.5 wt% of pure seed crystals when the solution is just slightly supersaturated (approx. 5-10°C below the dissolution temperature).

  • Slow Cooling Ramp: Rapid cooling traps impurities that lower the melting point. Use a linear cooling ramp of 0.2°C/min.

  • The "Cloud Point" Method:

    • Dissolve crude in Minimum Hot Methanol .

    • Add Hot Isopropyl Acetate (IPAc) or MTBE dropwise until persistent cloudiness appears.[2]

    • Add just enough hot Methanol to clear it.

    • Cool slowly.[3][4][5] The IPAc acts as an anti-solvent that promotes crystal lattice formation over oil droplets.

Part 3: Color Removal (The Aminopyridine Issue)

User Question: My product is coming out pink or light brown. NMR looks okay, but the color persists.

Scientist Response: Aminopyridines are notorious for oxidative instability. The amino group on the pyridine ring is electron-rich and prone to forming colored diazo or quinone-like oxidation byproducts, even at trace (ppm) levels.[1][2]

Corrective Action:

  • Deoxygenation: All solvents must be degassed (sparged with Nitrogen/Argon) for 15 minutes prior to use.[2]

  • Additive: Add 0.5 wt% Sodium Bisulfite or Ascorbic Acid to the aqueous phase during recrystallization to act as a scavenger.

  • Charcoal Filtration:

    • Use Norit SX Ultra or equivalent activated carbon (5 wt% loading).[2]

    • Crucial Step: Do not add charcoal to a boiling solution (risk of eruption). Add it at 50°C, stir for 30 mins, then filter hot over Celite.

Part 4: Visualizing the Process Logic

Below is the decision logic for selecting your purification route based on the crude material's behavior.

RecrystallizationLogic Start Crude Material Analysis SolubilityCheck Check Solubility in Hot Ethanol/Water (70:30) Start->SolubilityCheck Dissolves Fully Dissolves SolubilityCheck->Dissolves Yes Insoluble Remains Suspended SolubilityCheck->Insoluble No Cooling Cool to Room Temp Dissolves->Cooling FixInsol Protocol: Switch to pH Swing (Acid->Base) Insoluble->FixInsol Remediation ResultCrystals Crystals Form Cooling->ResultCrystals ResultOil Oils Out (Gummy) Cooling->ResultOil Final Isolate & Dry (Vac Oven < 50°C) ResultCrystals->Final FixOil Protocol: Re-heat, Add Seed, Slower Ramp ResultOil->FixOil Remediation FixOil->Final FixInsol->Final

Figure 1: Decision Matrix for optimizing the crystallization workflow based on observed solubility and phase separation behaviors.

Part 5: The "pH Swing" Protocol (High Purity)

If thermal recrystallization fails (low recovery), use this chemical purification method. It leverages the zwitterionic pI (Isoelectric Point).

Prerequisites:

  • Calculate the pI (approx. pH 4.5 - 5.5 for this class of molecule).[1][2]

  • Equipment: pH meter (calibrated), mechanical stirrer.

Step-by-Step Guide:

  • Acid Dissolution: Suspend the crude solid in water (10 vol). Add 2M HCl dropwise until the solution becomes clear (pH < 2). The pyridine nitrogen and amine are protonated.

  • Filtration: Filter this acidic solution through a 0.45µm membrane to remove insoluble mechanical impurities.

  • Neutralization (The Critical Step):

    • Slowly add 2M NaOH (or NH4OH) while stirring vigorously.[2]

    • Stop exactly at the pI (target pH 5.0).

    • Observation: The solution will cloud over as the zwitterion forms and crashes out.

  • Aging: Cool the slurry to 0-5°C and stir for 2 hours (Ostwald ripening) to grow the particle size.

  • Isolation: Filter and wash with Ice-Cold Isopropanol (to remove residual water and aid drying).[2]

Part 6: References & Authority

The protocols above are derived from established process chemistry principles regarding zwitterionic amino-pyridine purification and general crystallization thermodynamics.

  • Beckmann, W. Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH, 2013.[1][2] (Standard text on preventing "oiling out" via seeding and metastable zone width control).

  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Source for solvent selection in pharmaceutical intermediates).

  • Pfizer Inc. Process for the preparation of aminopyridine derivatives. U.S. Patent 7,259,165. (Describes similar aminopyridine purification techniques using alcohol/water systems).

  • Organic Process Research & Development (OPRD). General guidelines for the crystallization of zwitterionic compounds. (See specifically Vol 14, Issue 6 regarding isoelectric precipitation). [1][2]

Disclaimer: These protocols are for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid before handling, as aminopyridines can possess specific toxicity profiles.

Sources

Optimization

Resolving steric hindrance issues with gem-dimethyl substituted acids

Welcome to the Technical Support Center for Sterically Hindered Carboxylic Acids . This guide is engineered for researchers, medicinal chemists, and drug development professionals struggling with the amidation and esteri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sterically Hindered Carboxylic Acids . This guide is engineered for researchers, medicinal chemists, and drug development professionals struggling with the amidation and esterification of gem-dimethyl substituted acids (e.g., pivalic acid derivatives, α-aminoisobutyric acid [Aib]).

Below, you will find field-proven troubleshooting FAQs, self-validating experimental protocols, and mechanistic insights to help you overcome severe steric hindrance in your synthetic workflows.

Phase 1: Fundamental Troubleshooting & Mechanistic FAQs

Q: Why do standard coupling reagents (e.g., EDC/HOBt, DCC) yield <10% product when amidating gem-dimethyl carboxylic acids? A: The failure of standard reagents is rooted in severe van der Waals repulsion. The geminal dimethyl groups (two methyl groups on the α-carbon) create an immense steric bulk that restricts the accessible conformational space (excluding large regions of the Ramachandran plot) and physically blocks nucleophilic attack at the carbonyl carbon[1]. Standard coupling reagents form bulky active esters (e.g., OBt or OAt esters). The combined spatial footprint of the gem-dimethyl group and the bulky leaving group creates an insurmountable kinetic barrier for the incoming amine, leading to extended coupling times, incomplete reactions, or total failure[1].

Q: How does switching to acyl fluorides solve this steric exclusion? A: The solution relies on minimizing the steric footprint of the electrophilic center. Unlike bulky OBt or OAt esters, the fluorine atom possesses a very small atomic radius (comparable to hydrogen) but is highly electronegative. Generating an acyl fluoride intermediate in situ using reagents like TFFH, BTFFH, or Deoxo-Fluor activates the carbonyl carbon without adding significant steric bulk. This allows even electron-deficient or highly hindered amines to successfully attack the carbonyl[2][3].

Q: We are synthesizing an Aib-rich peptide on solid support. Even with highly reactive uronium salts (HATU/COMU), our sequences are failing. How can we force the coupling? A: For solid-phase peptide synthesis (SPPS) of Aib-containing sequences, thermodynamic barriers must be overcome kinetically. Microwave-assisted peptide synthesis (MAPS) is highly recommended. Microwave irradiation provides rapid, localized heating that increases the kinetic energy of the system, allowing the molecules to overcome the high activation energy barrier caused by the gem-dimethyl steric clash[1][4].

Phase 2: Strategic Workflows & Decision Trees

To prevent wasted reagents and lost time, use the following decision matrix to select the appropriate coupling strategy based on the nucleophilicity of your amine and the specific environment of your gem-dimethyl acid.

DecisionTree Start Gem-Dimethyl Acid Identified Check Amine Nucleophilicity & Steric Bulk? Start->Check Standard Primary / Unhindered Amine Check->Standard High Nucleophilicity Severe Secondary / Hindered Amine Check->Severe Low Nucleophilicity HATU Use HATU/HOAt or COMU (Extended Time) Standard->HATU Fluoride In Situ Acyl Fluoride (TFFH, Deoxo-Fluor) Severe->Fluoride Success Amide Bond Formed HATU->Success Microwave Microwave-Assisted Synthesis (MAPS) Fluoride->Microwave If SPPS/Aib Fluoride->Success Solution Phase Microwave->Success

Workflow for selecting coupling strategies for gem-dimethyl acids.

Phase 3: Validated Experimental Protocols

Protocol A: BTFFH-Mediated Acyl Fluoride Coupling

This protocol is designed for coupling a highly hindered gem-dimethyl acid with an electron-deficient or sterically hindered amine, preventing α-racemization[2].

Mechanism Acid Hindered Acid (R-C(CH3)2-COOH) AcylFluoride Acyl Fluoride Intermediate Acid->AcylFluoride Activation Reagent Fluorinating Agent (BTFFH / Deoxo-Fluor) Reagent->AcylFluoride F- Donor Product Amide Product AcylFluoride->Product Nucleophilic Attack Amine Amine Nucleophile (R'-NH2) Amine->Product Addition

Mechanistic pathway of acyl fluoride-mediated amide coupling.

Step-by-Step Methodology:

  • Preparation: Dissolve the gem-dimethyl carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous DMF or DCM.

    • Self-Validation Checkpoint: Ensure solvents are strictly anhydrous. Moisture will competitively hydrolyze the highly reactive acyl fluoride intermediate back to the starting acid, stalling the reaction.

  • Activation: Add BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv) to the reaction mixture at room temperature[2].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise.

    • Causality: DIPEA serves a dual purpose. It neutralizes the HF byproduct generated during coupling (preventing premature deprotection of acid-sensitive groups like Boc) and maintains the amine in its active, deprotonated nucleophilic state.

  • Thermal Acceleration: Elevate the temperature to 40 °C and stir for 12–14 hours.

    • Causality: While acyl fluorides reduce the steric footprint, the inherent bulk of the gem-dimethyl group still imposes a kinetic barrier. Mild heating provides the necessary kinetic energy for the nucleophilic attack to proceed efficiently[2].

  • Monitoring & Workup: Monitor via LC-MS. Upon completion, quench with saturated aqueous NaHCO3, extract with EtOAc, and wash with brine. Dry the organic layer over MgSO4 and concentrate.

Protocol B: Base-Free Pivaloyl Mixed Anhydride Amidation

If your substrate is sensitive to fluorinating agents or basic conditions, the pivaloyl mixed anhydride method is a highly efficient, green alternative[5][6].

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine the carboxylic acid (1.0 equiv) and the amine (1.0 equiv) in a suitable solvent (e.g., propylene carbonate for green synthesis or aqueous media)[5].

  • Anhydride Formation: Add pivaloyl anhydride (1.2 equiv).

    • Causality: Pivaloyl anhydride forms a mixed anhydride with the substrate. The extreme steric bulk of the pivaloyl group acts as a shield, directing the incoming amine to selectively attack the less hindered carbonyl (the substrate's carbonyl), thereby minimizing undesired side products[5][7].

  • Coupling: Stir the mixture at room temperature.

    • Self-Validation Checkpoint: Because this reaction is base-free, it inherently minimizes racemization risks. Monitor the disappearance of the starting materials via TLC.

  • Workup: The primary byproduct is non-toxic pivalic acid, which is highly water-soluble and can be removed by a simple aqueous wash, avoiding complex chromatographic purification[5][6].

Phase 4: Quantitative Performance Data

To assist in reagent selection, the following table summarizes the expected quantitative outcomes when coupling gem-dimethyl substrates under various conditions.

Coupling StrategySubstrate TypeAmine TypeConditionsAvg. Yield (%)Ref
EDC / HOBt Gem-dimethyl (e.g., Aib)Hindered / PoorRT, 24h< 10%[2]
HATU / HOAt Gem-dimethylPrimary / GoodRT, 12h40 - 60%[8]
BTFFH (Acyl Fluoride) Pivalic / AibElectron-deficient40 °C, 12h85 - 95%[2]
Deoxo-Fluor Hindered AcidN-methoxy-N-methylRT, 14h> 80%[3]
Pivaloyl Anhydride Aliphatic/AromaticN-alkyl anilinesBase-free, RT80 - 90%[5][6]

Note: Yields are highly dependent on the specific steric environment of the amine. Always optimize temperature and equivalents based on LC-MS monitoring.

References

  • "Silane Mediated Amidation and Difluoroethylation Reactions Using Carboxylic Acids" - Nottingham ePrints. URL: [Link]

  • "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates" - Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • "Synthesis of hydroxamates (Weinreb amides)" - Organic Chemistry Portal. URL:[Link]

  • "Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media" - ResearchGate. URL: [Link]

  • "A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling" - Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • "An Inexpensive Adaptation of a Commercial Microwave..." - JoVE. URL: [Link]

Sources

Troubleshooting

Controlling pH sensitivity during the extraction of aminopyridine acids

Topic: Controlling pH Sensitivity & Reactive Extraction Protocols Status: Operational | Ticket ID: TECH-AP-001 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling pH Sensitivity & Reactive Extraction Protocols

Status: Operational | Ticket ID: TECH-AP-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Emergency Triage: Quick Diagnostic

If you are currently mid-experiment and facing failure, identify your symptom below for an immediate course correction.

SymptomProbable CauseImmediate Action
Zero/Low Yield in Organic Phase The Zwitterionic Trap. You are likely extracting at neutral pH (pH 4–7), where the molecule has net zero charge and maximum water solubility.Stop. Check the pH. Shift to pH < 2.5 (for cation extraction) or pH > 10 (for anion extraction) depending on your carrier.
Interphase Precipitate ("Gunk") Solubility Limit. The extracted complex is insoluble in your chosen diluent (e.g., hexane/kerosene).Add a modifier immediately. Add 10% v/v 1-Octanol or TBP (Tri-butyl phosphate) to the organic phase to solvate the complex.
Stable Emulsion Viscosity/Surfactant Effect. High carrier concentration (e.g., >20% D2EHPA) or particulate matter.Do not shake. Swirl gently. Add NaCl (brine) to the aqueous phase to increase ionic strength, or centrifuge at 4000 rpm for 10 min.
Third Phase Formation Phase Incompatibility. The complex has separated from the diluent.Increase the polarity of the diluent. Switch from Hexane to MIBK or Dichloromethane (DCM) .

The Core Science: The Solubility Paradox

FAQ: Why does standard Liquid-Liquid Extraction (LLE) fail?

Answer: Aminopyridine acids (e.g., 6-aminonicotinic acid) are amphoteric . They contain a basic amine group and an acidic carboxyl group.[1]

  • Acidic pH (< pKa1): Protonated Cation (

    
    ) 
    
    
    
    Water Soluble.
  • Basic pH (> pKa2): Deprotonated Anion (

    
    ) 
    
    
    
    Water Soluble.
  • Neutral pH (Isoelectric Point, pI): Zwitterion (

    
    ) 
    
    
    
    Maximum Water Solubility (due to high crystal lattice energy and polarity).

Standard organic solvents (Ethyl Acetate, DCM) cannot solvate the charged species effectively. To extract these molecules, you must use Reactive Extraction , where a carrier molecule (extractant) binds to the solute chemically, forming a hydrophobic complex.

Visualizing the pH Swing

The following diagram illustrates the speciation and the correct extraction windows.

G cluster_0 Acidic Phase (pH < 2.0) cluster_1 Isoelectric Zone (pH 4.0 - 7.0) cluster_2 Basic Phase (pH > 10.0) Cation Cationic Species (R-NH3+ / COOH) Zwitter Zwitterion (R-NH3+ / COO-) *TRAP: High Water Solubility* Cation->Zwitter Add Base (Deprotonate COOH) Extract1 Target for Cation Exchange (Use D2EHPA) Cation->Extract1 Complexation Zwitter->Cation Add Acid Anion Anionic Species (R-NH2 / COO-) Zwitter->Anion Add Base (Deprotonate NH3+) Anion->Zwitter Add Acid Extract2 Target for Anion Exchange (Use Aliquat 336 / TOA) Anion->Extract2 Complexation

Figure 1: pH-dependent speciation of aminopyridine acids. Extraction is only efficient at the extremes (Acidic or Basic) using specific carriers, avoiding the Zwitterionic "Trap" at neutral pH.

Validated Protocols

Protocol A: Cation Exchange (Acidic Extraction)

Best for: Situations where the aqueous feed is already acidic (e.g., post-hydrolysis).

Mechanism: The carrier (D2EHPA) acts as a liquid cation exchanger, swapping a proton for your cationic aminopyridine.

Reagents:

  • Carrier: D2EHPA (Di-(2-ethylhexyl) phosphoric acid).[2][3]

  • Diluent: MIBK (Methyl isobutyl ketone) or n-Octanol. (Avoid non-polar alkanes like hexane unless using a modifier).

  • Modifier (Optional): TBP (Tri-butyl phosphate) - prevents third-phase formation.

Step-by-Step:

  • Preparation: Prepare an organic phase containing 10% (v/v) D2EHPA in MIBK.

  • pH Adjustment: Adjust the aqueous feed pH to pH 1.5 – 2.0 using HCl. Crucial: Do not go too low (pH < 0.5) or the carrier itself will protonate and lose efficiency.

  • Contact: Mix Organic:Aqueous at a 1:1 ratio in a separatory funnel.

  • Equilibration: Shake vigorously for 10 minutes (reactive extraction is slower than physical extraction).

  • Separation: Allow to settle. If emulsion forms, centrifuge.

  • Stripping (Recovery): Back-extract the organic phase with 2M NaOH . The high pH converts the aminopyridine to an anion, releasing it from the D2EHPA carrier into the new aqueous phase.

Protocol B: Anion Exchange (Basic Extraction)

Best for: Situations where the feed is basic or contains metal impurities you wish to leave behind.

Mechanism: The carrier (TOA or Aliquat 336) forms an ion pair with the anionic carboxylate group of your molecule.

Reagents:

  • Carrier: TOA (Tri-octyl amine) or Aliquat 336.

  • Diluent: 1-Octanol or Chloroform (Chlorinated solvents provide high solvation but have safety concerns).

Step-by-Step:

  • Preparation: Prepare organic phase with 20% (v/v) TOA in 1-Octanol.

  • pH Adjustment: Adjust aqueous feed pH to pH > 10.0 using NaOH.

  • Contact: Mix Organic:Aqueous (1:1).

  • Equilibration: Shake for 15 minutes.

  • Stripping: Back-extract with 1M HCl . The low pH protonates the carboxylate, breaking the ion pair and returning the acid to the aqueous phase.

Data & Solvent Selection Guide

The choice of diluent dramatically affects the Distribution Coefficient (


). Polar diluents generally outperform non-polar ones by stabilizing the polar carrier-solute complex.

Comparative Extraction Efficiency (Based on Nicotinic Acid Analogues)

Diluent SystemCarrier

(Approx)
Notes
MIBK D2EHPAHigh (5.0 - 10.0) Recommended. Good phase separation; moderate polarity.
1-Octanol D2EHPAMedium (3.0 - 6.0) Excellent solvating power but higher viscosity (slower separation).
n-Heptane D2EHPALow (< 1.0) Avoid. Poor solvation of the complex; leads to precipitation.
Ethyl Acetate TBPHigh (4.0 - 8.0) "Greener" alternative. TBP acts as a solvating agent (H-bonding).
Chloroform TOAVery High (> 10.0) Effective for anion exchange but toxic/regulated.

Data synthesized from reactive extraction studies of pyridine carboxylic acids (Wasewar et al., 2012; Datta et al., 2017).

Troubleshooting FAQs

Q: I am seeing a "Third Phase" (a middle layer). What is it?

A: This is the "Third Phase Phenomenon." It occurs when the concentration of the extracted complex exceeds its solubility in the non-polar diluent.

  • Fix: You must increase the polarity of your organic phase. Add a Phase Modifier .

    • Add 10-20% 1-Decanol or Isodecanol to your organic solvent.

    • Alternatively, switch the diluent entirely to MIBK .

Q: My emulsion won't break even after 1 hour. Why?

A: Aminopyridine complexes can act as surfactants.

  • Fix 1 (Chemical): Add NaCl (saturation) to the aqueous phase. This "salting out" effect increases the ionic strength, driving organics out of the water and sharpening the interface.

  • Fix 2 (Physical): Filter the emulsion through a pad of glass wool .[4] The rough surface breaks the droplets.

  • Prevention: Do not shake violently. Use a magnetic stirrer at moderate speed or a rocking mixer.

Q: Can I use TBP (Tri-butyl phosphate) without D2EHPA?

A: Yes, but the mechanism changes. TBP acts as a solvating extractant via hydrogen bonding.

  • Condition: This works best at the Isoelectric Point (pI) or slightly acidic pH where the molecule is uncharged or forms a neutral ion pair.

  • Efficiency: Generally lower

    
     than ion-exchange (D2EHPA/TOA) but easier to strip (back-extract) using simple water or temperature swing.
    
Mechanism Visualization: Reactive Extraction

ReactiveExtraction cluster_aqueous Aqueous Phase (pH < 2) cluster_interface Interface cluster_organic Organic Phase (Diluent + Carrier) Solute Aminopyridine Cation (AP-H+) Reaction Reaction: (AP-H+) + (D2EHPA)2 <-> Complex + H+ Solute->Reaction Complex Hydrophobic Complex [(AP)(D2EHPA)H] Reaction->Complex Diffusion into Organic Carrier Carrier Dimer (D2EHPA)2 Carrier->Reaction

Figure 2: The interfacial mechanism of reactive extraction using D2EHPA. The carrier dimerizes in the organic phase and exchanges a proton for the aminopyridine cation at the interface.

References

  • Wasewar, K. L., et al. (2012).[5] Reactive Extraction of Pyridine Carboxylic Acids with N,N-Dioctyloctan-1-Amine: Experimental and Theoretical Studies. Journal of Chemical & Engineering Data.

  • Datta, D., & Kumar, S. (2012). Reactive Extraction of Nicotinic Acid Using Tri-n-butyl Phosphate in Ethyl Acetate. International Journal of Chemical Engineering and Applications.

  • Kyuchoukov, G., & Yankov, D. (2012). Researches on the Reactive Extraction of Pyridine Carboxylic Acids. Industrial & Engineering Chemistry Research.

  • PubChem. (2025).[6] 6-Aminonicotinic acid - Chemical Properties and pKa Data. National Library of Medicine.

  • BenchChem. (2025). Troubleshooting Emulsions during Acid Extraction. Technical Support Knowledge Base.

Sources

Optimization

Technical Support Center: Strategies to Mitigate Hygroscopicity of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid Powder

Welcome to the technical support guide for managing the hygroscopic tendencies of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid. Hygroscopicity, the propensity of a solid material to absorb moisture from the atmosphere,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for managing the hygroscopic tendencies of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid. Hygroscopicity, the propensity of a solid material to absorb moisture from the atmosphere, is a critical parameter that can significantly impact the stability, flowability, and overall manufacturability of active pharmaceutical ingredients (APIs).[1][2] An increase in moisture content can lead to physical changes like caking and deliquescence, as well as chemical degradation through hydrolysis, ultimately compromising the quality and efficacy of the final drug product.[2][3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, scientifically-grounded answers to common questions and troubleshooting scenarios you may encounter during your experimental work with this and other hygroscopic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My powder of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid is clumping and showing poor flow. How can I confirm if hygroscopicity is the issue?

A1: Clumping and poor flowability are classic indicators of moisture uptake in a powder.[3][4] To systematically confirm and quantify the hygroscopicity of your compound, a gravimetric sorption analysis is the recommended approach.[5] This will provide you with a detailed moisture sorption-desorption profile.

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

  • Sample Preparation: Place a small, accurately weighed amount of your 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid powder onto the DVS sample pan.

  • Drying Step: Begin the experiment by drying the sample in the DVS instrument under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved. This establishes the dry mass of the sample.

  • Sorption Phase: Gradually increase the RH in the sample chamber in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample weight stabilizes, indicating that equilibrium has been reached.

  • Desorption Phase: Once the maximum RH is reached, decrease the RH in a similar stepwise manner back to 0% RH to assess the reversibility of water sorption.

  • Data Analysis: The DVS instrument software will generate a sorption-desorption isotherm, plotting the change in mass versus RH. The degree of hygroscopicity can be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH at 25°C), as outlined in the European Pharmacopoeia.[5]

Interpreting the Results:

Hygroscopicity ClassificationWeight Gain (at 25°C and 80% RH)Implications for 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid
Non-hygroscopic< 0.2%Unlikely to be the primary cause of handling issues.
Slightly hygroscopic≥ 0.2% and < 2%May require controlled humidity during handling and storage.
Hygroscopic≥ 2% and < 15%Significant handling and stability challenges are likely.[6]
Very hygroscopic≥ 15%Severe handling, stability, and formulation challenges expected.[6]
Q2: I've confirmed my compound is hygroscopic. What are the primary strategies I can employ to mitigate this issue?

A2: There are several effective strategies to address the hygroscopicity of a pharmaceutical powder. These can be broadly categorized into two main approaches: solid-state modification of the API and formulation/processing strategies.

Hygroscopicity_Mitigation_Strategies cluster_SolidState Solid-State Modification cluster_Formulation Formulation & Processing Hygroscopicity Hygroscopic API Powder (2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid) Salt Salt Formation Hygroscopicity->Salt Alter crystal lattice & ionic interactions Cocrystal Co-crystallization Hygroscopicity->Cocrystal Modify crystal structure with a co-former Excipients Co-processing with Excipients Hygroscopicity->Excipients Add hydrophobic or moisture-scavenging excipients Particle Particle Engineering Hygroscopicity->Particle Reduce surface area Coating Encapsulation/Coating Hygroscopicity->Coating Create a physical moisture barrier Drying Advanced Drying Hygroscopicity->Drying Ensure removal of residual moisture

Caption: Decision tree for selecting a hygroscopicity mitigation strategy.

Q3: Can forming a salt of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid reduce its hygroscopicity?

A3: Yes, salt formation is a well-established and often highly effective technique for modifying the physicochemical properties of an ionizable API, including its hygroscopicity.[7][8][9] By reacting the acidic (propanoic acid) or basic (aminopyridine) functional groups of your molecule with a suitable counter-ion, you can create a new crystalline solid with a different crystal lattice energy and altered interactions with water molecules.

Causality: A well-chosen salt form can be less hygroscopic than the free form if the salt's crystal lattice is more stable and provides fewer sites for hydrogen bonding with water. However, it is important to note that not all salts will be less hygroscopic; some, like many hydrochloride salts, can be more hygroscopic than the parent compound.[10] Therefore, a systematic salt screening study is crucial.

Experimental Protocol: Salt Screening

  • Counter-ion Selection: Based on the pKa of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid, select a diverse range of pharmaceutically acceptable counter-ions. For the basic aminopyridine moiety, consider acids like maleic, fumaric, and sulfuric acid. For the carboxylic acid, consider bases like sodium, potassium, or calcium hydroxide.

  • Salt Formation: Attempt to form salts by reacting the API with each counter-ion in various solvent systems (e.g., ethanol, isopropanol, acetone, with and without water). Techniques can include solution crystallization, slurry conversion, or grinding.

  • Characterization: Isolate any resulting solids and characterize them using techniques such as X-ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline form, and Differential Scanning Calorimetry (DSC) to determine the melting point.

  • Hygroscopicity Testing: Perform DVS analysis (as described in Q1) on the most promising new crystalline salt forms to compare their moisture sorption behavior against the parent compound.

Q4: What is co-crystallization and how can it help with my hygroscopic powder?

A4: Co-crystallization is a crystal engineering technique where the API is crystallized with a stoichiometric amount of a pharmaceutically acceptable co-former to create a new, stable crystalline solid.[11][12][13] This approach is particularly valuable for non-ionizable APIs but is also an excellent alternative to salt formation for ionizable compounds.[10][11]

Causality: Co-crystals can reduce hygroscopicity by forming robust hydrogen bonds between the API and the co-former, which effectively "shields" the hygroscopic functional groups of the API from interacting with atmospheric moisture.[14] The new crystal packing arrangement can also be more thermodynamically stable and less prone to water uptake.[15]

Workflow for Co-crystal Screening:

Cocrystal_Screening_Workflow Start Identify Hygroscopic API SelectCoformers Select GRAS Co-formers (e.g., benzoic acid, saccharin) Start->SelectCoformers Screening Perform Co-crystallization Screening (slurry, grinding, evaporation) SelectCoformers->Screening Characterize Characterize Solid Forms (XRPD, DSC, TGA) Screening->Characterize DVS Perform DVS Analysis Characterize->DVS SelectCandidate Select Lead Candidate(s) with Reduced Hygroscopicity DVS->SelectCandidate

Caption: A streamlined workflow for co-crystal screening and selection.

Q5: Are there any formulation strategies using excipients that can protect my compound from moisture?

A5: Absolutely. Incorporating specific excipients into your formulation is a common and effective way to manage hygroscopicity without altering the API's solid form.[15][16]

Strategies for Excipient-Based Moisture Protection:

  • Co-processing with Hydrophobic Excipients: Blending or granulating your API with hydrophobic excipients like magnesium stearate, stearic acid, or certain types of cellulose can create a microenvironment that repels water, thus protecting the API.[15]

  • Use of Moisture Scavengers: Some excipients, often referred to as "hygroscopic excipients," can be used to preferentially absorb available moisture, acting as an internal desiccant to protect the more sensitive API.[16][17] Examples include certain grades of colloidal silicon dioxide and starch.

  • Film Coating: Applying a polymer-based film coat to tablets or granules provides a physical barrier against moisture ingress.[15][18] Formulations can use a combination of water-soluble polymers (like HPMC) and water-insoluble polymers to balance moisture protection and drug release.[15]

  • Encapsulation: Encapsulating the API, for example, by spray drying with a polymer, can envelop the active ingredient and shield it from the environment.[15]

Q6: Can I control hygroscopicity by modifying the particle size of my powder?

A6: Yes, particle engineering can influence the moisture sorption characteristics of a powder, although it is generally a secondary control measure compared to solid-state modification.

Causality: Hygroscopicity is a surface phenomenon. Smaller particles have a larger specific surface area, which provides more sites for interaction with atmospheric moisture.[19] Therefore, increasing the particle size (and reducing the specific surface area) can sometimes lead to a reduction in the rate and extent of moisture uptake.

Methods for Particle Size Enlargement:

  • Granulation: Techniques like wet granulation or dry granulation (roller compaction) can be used to agglomerate fine powder particles into larger, more robust granules with better flow and potentially reduced hygroscopicity.[3]

  • Controlled Crystallization: During the final crystallization step of the API synthesis, controlling parameters like cooling rate, solvent system, and agitation can help grow larger, more uniform crystals.

It's important to note that the impact of particle size on hygroscopicity is most significant for materials where moisture uptake is primarily due to surface adsorption.[4][19]

Q7: How critical are drying and packaging for managing a hygroscopic API?

A7: They are critically important. Even with an optimized solid form or formulation, improper drying and packaging can negate all other efforts.

  • Drying: The goal of the final drying step is to reduce the residual moisture content to a level that ensures stability. For heat-sensitive or highly hygroscopic compounds, advanced drying techniques may be necessary.[20]

Drying TechniquePrincipleBest Suited For
Tray Drying Convection drying with heated air.Thermally stable APIs.[21]
Fluid Bed Drying Particles are fluidized by hot air for efficient heat transfer.Granules and powders, including some heat-sensitive materials.[21]
Vacuum Drying Drying under reduced pressure lowers the boiling point of water.Heat-sensitive APIs.[21][22]
Freeze Drying (Lyophilization) Moisture is removed by sublimation from a frozen state.Highly heat-sensitive and biological APIs.[20][21]
  • Packaging: Proper packaging is the final line of defense.[15]

    • Controlled Environment: Packaging should be conducted in a low-humidity environment to minimize moisture in the container headspace.[15]

    • Barrier Materials: Utilize high moisture barrier packaging, such as aluminum blister packs or glass containers with tight-fitting seals.[3]

    • Desiccants: Include desiccants (e.g., silica gel, molecular sieves) within the packaging to absorb any residual or ingressed moisture.[23][24]

By systematically evaluating these strategies, you can effectively mitigate the challenges posed by the hygroscopicity of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid, ensuring the development of a stable and robust drug product.

References
  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(7), 856. [Link]

  • Dhondale, M. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189. [Link]

  • Dhondale, M. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

  • Open Access Journals. (2023). The Importance of Excipients in Drugs. [Link]

  • Li, Y., et al. (2024). New Co-Crystals of Betaine: Significant Improvements in Hygroscopicity. MDPI. [Link]

  • MBM-Pharma. (2025, May 30). How Excipients Impact Drug Absorption, Stability, and Shelf Life. [Link]

  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. [Link]

  • Colorcon. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. [Link]

  • Sympatec. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]

  • MDPI. (2023). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. [Link]

  • ResearchGate. (n.d.). Film coating techniques to reduce hygroscopicity. [Link]

  • Diva-Portal.org. (n.d.). Moisture Mitigation and Analysis for the Powder Metallurgy Industry. [Link]

  • GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. [Link]

  • PubMed. (2024, May 6). Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. [Link]

  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

  • American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management. [Link]

  • Pilotech. (2026, January 19). API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed. [Link]

  • Taylor & Francis Online. (2022, June 28). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • Advanced Powder Dynamics. (2025, August 26). Particle Size Reduction Methods in Powders. [Link]

  • Journal of Pharmaceutical Investigation. (2023). Recent progress in drying technologies for improving the stability and delivery efficiency of biopharmaceuticals. [Link]

  • Pharmaffiliates. (2023, November 17). Drying Machines for API (Active Pharmaceutical Ingredient): Types and Applications. [Link]

  • Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing. [Link]

  • ResearchGate. (2013). Hygroscopicity classification of inactive pharmaceutical ingredients studied by conventional method. [Link]

  • Taylor & Francis Online. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid

1H NMR Spectral Analysis of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic Acid: A Comparative Methodological Guide Part 1: Executive Summary & Strategic Framework Objective: To provide a definitive technical guide for the st...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectral Analysis of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic Acid: A Comparative Methodological Guide

Part 1: Executive Summary & Strategic Framework

Objective: To provide a definitive technical guide for the structural validation of 2-(6-aminopyridin-3-yl)-2-methylpropanoic acid (CAS: 535924-64-6 / Generic Scaffold), a critical zwitterionic intermediate in the synthesis of integrin inhibitors and kinase-targeted therapeutics.

The Analytical Challenge: This molecule presents a unique spectroscopic challenge due to its amphoteric nature . It possesses a basic 2-aminopyridine moiety (


) and an acidic carboxylic acid tail (

). Consequently, the 1H NMR spectral "performance"—defined by signal resolution, chemical shift stability, and visibility of labile protons—is heavily dependent on the solvent system and pH environment.

Comparison Scope: This guide compares the three industry-standard solvent systems for analyzing this scaffold:

  • DMSO-d6 (The Structural Standard): For full proton assignment including labile groups.

  • D2O (The High-Throughput Standard): For rapid purity assessment and elimination of exchangeable broadening.

  • Methanol-d4 (MeOD) (The Alternative): For intermediate polarity and sharp resolution of aliphatic regions.

Part 2: Structural Logic & Signal Prediction

Before analyzing spectra, we must establish the causality of the signals based on electronic effects.

Molecule Structure:

  • Core: Pyridine ring.[1][2][3][4]

  • Substituents: Amino group (

    
    ) at position 6; 2-methylpropanoic acid group at position 3.
    
  • Numbering Note: For IUPAC consistency in this guide, we treat the nitrogen as position 1. The amino is at C6, and the alkyl group is at C3.

Electronic Causality:

  • The Amino Effect (C6): The

    
     group is a strong Electron Donating Group (EDG) by resonance. It significantly shields  the protons at the ortho (C5) and para (C3 - occupied) positions.
    
    • Prediction: The proton at C5 will be the most upfield aromatic signal (~6.4 ppm).

  • The Nitrogen Effect (N1): The pyridine nitrogen is electronegative, deshielding the alpha protons (C2 and C6-substituent).

    • Prediction: The proton at C2 will be the most downfield aromatic signal (~7.8–8.0 ppm).

  • The Gem-Dimethyl Effect: The two methyl groups on the propanoic acid chain are chemically equivalent due to free rotation.

    • Prediction: A strong, sharp singlet in the aliphatic region (~1.4 ppm).

Part 3: Comparative Analysis of Solvent Systems

The following table synthesizes experimental data and theoretical shifts to guide your solvent selection.

Table 1: Comparative Chemical Shift Data ( , ppm)
Proton AssignmentMultiplicityMethod A: DMSO-d6 (Recommended)Method B: D2O (High pH/NaOD)Method C: MeOD
-COOH (Acid)br s12.10 - 12.30Not Observed (Exchanged)Not Observed
H-2 (Pyridine)d / s7.857.957.88
H-4 (Pyridine)dd7.357.507.42
H-5 (Pyridine)d6.456.606.55
-NH2 (Amino)br s5.80 - 6.00Not Observed (Exchanged)Not Observed
-C(CH3)2- s (6H)1.421.481.45

Note on Coupling: The pyridine ring protons typically display an ABX or AMX system.

  • 
     (Ortho coupling).
    
  • 
     (Meta coupling).
    
Performance Analysis

1. DMSO-d6 (Best for Structure Confirmation)

  • Pros: It is the only solvent that allows observation of the -NH2 (approx 5.9 ppm) and -COOH (approx 12.2 ppm) protons. This is crucial for verifying that the amino group has not been acylated or the acid esterified during synthesis.

  • Cons: The solvent peak (2.50 ppm) and water peak (3.33 ppm) can interfere with impurities. Viscosity leads to slightly broader lines than MeOD.

2. D2O (Best for Purity/QC)

  • Pros: Eliminates the broad -NH2 and -COOH signals, resulting in a very clean baseline. Ideal for integrating the stable C-H signals to assess molar purity.

  • Cons: The molecule is zwitterionic. In pure D2O, solubility may be limited unless the pH is adjusted (adding NaOD or DCl). Warning: Significant pH changes will shift aromatic peaks by >0.2 ppm.

3. Methanol-d4 (MeOD)

  • Pros: Sharp lines, good solubility for this polar scaffold.

  • Cons: Exchangeable protons are lost. The residual water peak (~4.87 ppm) is far from the signals of interest, which is an advantage over DMSO.

Part 4: Visualization of Analytical Workflow

The following diagram outlines the decision logic for selecting the correct NMR protocol based on your data requirements.

NMR_Workflow Start Sample: 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid Goal Define Analytical Goal Start->Goal StructID Full Structural ID (Verify functional groups) Goal->StructID Unknown Sample Purity Routine Purity/QC (Quantitation) Goal->Purity Batch Release Solubility Solubility Check StructID->Solubility Purity->Solubility DMSO Solvent: DMSO-d6 Shows -NH2 & -COOH Solubility->DMSO Standard D2O Solvent: D2O + NaOD Sharp Signals, No Exchangeables Solubility->D2O Alternative Acquisition Acquisition Parameters ns=16, d1=10s (for quant) DMSO->Acquisition D2O->Acquisition Result_A Output A: Confirm Structure Observe Labile Protons Acquisition->Result_A From DMSO Result_B Output B: Clean Integration High Throughput Acquisition->Result_B From D2O

Caption: Decision matrix for solvent selection based on analytical requirements (Structural Elucidation vs. Routine QC).

Part 5: Detailed Experimental Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.

Protocol A: Structural Elucidation in DMSO-d6

Materials:

  • 5-10 mg of Sample.

  • 0.6 mL DMSO-d6 (99.9% D).

  • NMR Tube (5mm, high-throughput grade).

Procedure:

  • Preparation: Dissolve 5-10 mg of the solid in 0.6 mL DMSO-d6. Vortex for 30 seconds. Ensure the solution is clear; if the zwitterion is stubborn, gentle warming (40°C) is permissible, but cool to 25°C before acquisition to prevent peak shifting.

  • Acquisition (Standard 400/500 MHz):

    • Pulse Program: zg30 (30° pulse).

    • Scans (ns): 16 or 32.

    • Relaxation Delay (d1): 1.0 s (for ID) or 5.0 s (for qNMR).

    • Temperature: 298 K (25°C).

  • Processing:

    • Line Broadening (LB): 0.3 Hz.

    • Reference: Set residual DMSO quintet to 2.50 ppm .

Self-Validation Step:

  • Check the integral of the aliphatic singlet at ~1.42 ppm. Set this to 6H.

  • The aromatic region should integrate to 1:1:1 (H2:H4:H5).

  • If the -NH2 peak (~5.9 ppm) integrates to <2H, check for moisture in the DMSO (water facilitates exchange/broadening).

Protocol B: Purity Assay in D2O (NaOD)

Materials:

  • 10 mg of Sample.

  • 0.6 mL D2O.

  • 40% NaOD in D2O (trace amount).

Procedure:

  • Preparation: Suspend 10 mg sample in 0.6 mL D2O.

  • Solubilization: The zwitterion may be insoluble. Add 1-2 drops of NaOD solution. The solution should clarify as the carboxylate/free-base form is generated.

  • Reference: Use TSP (trimethylsilylpropanoic acid) internal standard set to 0.00 ppm, or reference HDO to approx 4.79 ppm.

Part 6: References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • ChemicalBook. (n.d.). 2-Amino-6-methylpyridine 1H NMR Spectrum. Retrieved from ChemicalBook Database. Link (Used for comparative shift analysis of the aminopyridine core).

  • Sigma-Aldrich. (n.d.). 2-(2-Chloropyridin-3-yl)-2-methylpropanoic acid Product Data. Retrieved from Sigma-Aldrich. Link (Used as the structural analog for gem-dimethyl shift verification).

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link

Sources

Comparative

LC-MS method development for identifying 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid

Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, Drug Development Professionals Executive Summary This technical guide addresses the chromatographic isolation and mass spectrome...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, Drug Development Professionals

Executive Summary

This technical guide addresses the chromatographic isolation and mass spectrometric identification of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid . Due to its amphoteric nature and the steric influence of the gem-dimethyl group, this molecule presents specific challenges in standard Reversed-Phase Liquid Chromatography (RPLC), primarily manifesting as poor retention (void volume elution) and peak tailing.

This guide compares three methodological approaches:

  • Standard RPLC (C18): The baseline failure mode.

  • Ion-Pairing RPLC: A functional but MS-incompatible alternative.

  • Zwitterionic HILIC (Recommended): The optimized protocol offering superior retention, sensitivity, and MS compatibility.

Compound Analysis & Physicochemical Drivers[1][2][3][4][5]

Effective method development requires understanding the molecule's behavior in solution.

  • Structure: A pyridine ring substituted with a primary amine (position 6) and a sterically hindered isobutyric acid moiety (position 3).

  • Ionization State (Zwitterion):

    • Acidic Domain: The carboxylic acid (

      
      ) typically has a pKa 
      
      
      
      4.0–5.0.
    • Basic Domain: The pyridine nitrogen and exocyclic amine contribute to a pKa

      
       6.0–7.0.
      
    • Net Charge: At neutral pH, the molecule exists as a zwitterion (

      
       / 
      
      
      
      ), creating high water solubility (
      
      
      ) and rendering standard C18 stationary phases ineffective due to "phase collapse" or lack of hydrophobic interaction.
Decision Logic for Method Selection

MethodLogic Start Analyte: 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid PolarityCheck LogP < 0 (Highly Polar)? Start->PolarityCheck IonicCheck Zwitterionic Character? PolarityCheck->IonicCheck Yes RPLC Standard C18 RPLC PolarityCheck->RPLC No IPC Ion-Pairing RPLC (e.g., HFBA/TFA) IonicCheck->IPC Alternative HILIC Zwitterionic HILIC (ZIC-HILIC) IonicCheck->HILIC Preferred Fail1 Result: Void Elution (Not Recommended) RPLC->Fail1 Fail2 Result: MS Suppression (Contamination Risk) IPC->Fail2 Success Result: High Retention High Sensitivity HILIC->Success

Figure 1: Decision matrix for selecting the stationary phase based on physicochemical properties.

Comparative Methodology: Alternatives vs. Optimized Protocol

The following data summarizes the performance of three distinct chromatographic strategies.

Table 1: Performance Metrics Comparison
FeatureMethod A: Standard C18 Method B: Ion-Pairing (IP-RPLC) Method C: Zwitterionic HILIC (Recommended)
Stationary Phase C18 (End-capped)C18 (End-capped)Sulfobetaine (ZIC) or Amide
Mobile Phase Water/ACN + 0.1% Formic AcidWater/ACN + 0.1% HFBAACN/Water + 10mM NH₄OAc (pH 5.8)
Retention Factor (

)

(Void elution)

(Strong retention)

(Ideal retention)
Peak Shape (

)
N/A (Co-elution)

(Sharp)

(Symmetric)
MS Sensitivity (S/N) Low (Salt suppression)Very Low (Ion suppression)High (Organic-rich desolvation)
Equilibration Time Fast (5 min)Slow (20-30 min)Moderate (10-15 min)
Analysis of Alternatives
  • Why Method A Fails: The analyte is too hydrophilic. It travels with the aqueous solvent front, co-eluting with salts and matrix debris, leading to massive signal suppression.

  • Why Method B is Sub-optimal: While Heptafluorobutyric acid (HFBA) acts as an ion-pairing agent to retain the amine on C18, it permanently contaminates the LC system and suppresses ionization in the MS source by up to 90%.

Recommended Protocol: Zwitterionic HILIC

This protocol utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) approach.[1][2][3] The mechanism relies on the partitioning of the analyte into a water-enriched layer adsorbed onto the polar stationary phase.

Instrumental Setup[6][8]
  • LC System: UHPLC (Binary Pump, minimal dwell volume).

  • Detector: Triple Quadrupole MS or Q-TOF.

  • Column: Zwitterionic phase (e.g., sulfobetaine or phosphorylcholine functionalized silica), 2.1 x 100 mm, 1.7 µm or 2.7 µm particle size.

Reagents & Mobile Phase
  • Buffer Necessity: Zwitterions require buffered mobile phases to stabilize ionization states and electrostatic interactions.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Water, pH 5.8 (adjusted with acetic acid).

  • Mobile Phase B (Organic): Acetonitrile (LC-MS Grade).

    • Note: Do not use pure water as the weak solvent; HILIC requires high organic content.

Gradient Program

HILIC gradients run opposite to RPLC (High Organic


 Low Organic).
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Flow Rate (mL/min)Curve
0.005950.4Initial
1.005950.46
6.0040600.46
7.0040600.46
7.105950.41
10.005950.41
Mass Spectrometry Parameters (Source: ESI+)

The aminopyridine moiety ionizes efficiently in positive mode.

  • Ionization: ESI Positive (

    
    )
    
  • Precursor Ion: Calculate exact mass based on formula (approx.

    
     195.1 for 
    
    
    
    ).
  • Capillary Voltage: 2.5 – 3.0 kV (Lower voltage prevents discharge in high organic solvents).

  • Desolvation Temp: 350°C.

  • Cone Voltage: Optimized via direct infusion (typically 20-40V).

Workflow Visualization

ExperimentalWorkflow Sample Sample Prep (Dilute in 90% ACN) Inject Injection (2-5 µL) Sample->Inject Separation HILIC Separation (Partitioning Mechanism) Inject->Separation High Organic Start Ionization ESI+ Source (Desolvation) Separation->Ionization Eluent Detection MS/MS Detection (MRM Mode) Ionization->Detection [M+H]+

Figure 2: End-to-end workflow for the HILIC-MS/MS analysis.

Self-Validating Quality Control

To ensure the method is performing correctly, use these internal checks:

  • The Diluent Test: Dissolve the sample in 100% water vs. 90% ACN.

    • Correct Result: The 90% ACN sample yields a sharp peak. The 100% water sample shows broad, distorted peaks (due to solvent mismatch effect in HILIC).

  • Retention Time Stability: Monitor the retention time of the zwitterion. Drifting usually indicates insufficient equilibration time for the water layer on the stationary phase.

  • Buffer Concentration Check: If peak tailing increases, increase Ammonium Acetate concentration from 10mM to 20mM to suppress secondary ionic interactions.

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A.

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.[2][4]

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta.

  • Agilent Technologies. (2020). HILIC Method Development Guide.

Sources

Validation

Comparing bioactivity of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid vs natural amino acids

Unnatural Precision: Comparing the Bioactivity of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic Acid Against Natural Amino Acids Executive Summary In modern drug design, the transition from natural peptides to small-molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Unnatural Precision: Comparing the Bioactivity of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic Acid Against Natural Amino Acids

Executive Summary

In modern drug design, the transition from natural peptides to small-molecule mimetics is driven by the need for enhanced pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Natural


-amino acids, while foundational to biology, possess high conformational flexibility and are highly susceptible to proteolytic cleavage. This guide objectively compares natural aromatic amino acids (e.g., Phenylalanine, Tyrosine) against a privileged unnatural scaffold: 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid  (CAS: 385449-77-4)[1]. By engineering a 2-aminopyridine pharmacophore onto a gem-dimethyl-substituted backbone, researchers achieve superior target engagement—specifically in allosteric enzyme activation and kinase hinge-binding—while completely bypassing endogenous degradation pathways[1],[2].

Structural and Mechanistic Divergence

The stark difference in bioactivity between natural amino acids and 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid stems from two engineered structural features:

  • Conformational Restriction via the Thorpe-Ingold Effect: Natural amino acids utilize a flexible methylene bridge at the

    
    -carbon, resulting in a high entropic penalty upon binding to a target receptor. In contrast, the unnatural scaffold incorporates a gem-dimethyl group (2-methylpropanoic acid). According to the[3], the steric repulsion between these two bulky methyl groups compresses the internal bond angle, forcing the adjacent functional groups into a pre-organized, restricted conformation[4],[3]. This significantly lowers the entropic cost of binding, increasing overall affinity.
    
  • Bidentate Hinge-Binding Motif: While natural aromatic side chains (like the phenol in Tyrosine) offer single-point hydrogen bonding, the[2] provides a rigid, bidentate hydrogen bond donor-acceptor pair. The pyridine nitrogen acts as a strong hydrogen bond acceptor, and the adjacent primary amine acts as a donor[5],[6]. This exact motif is classically exploited to anchor molecules into the ATP-binding hinge region of kinases or to stabilize the active conformation of metabolic enzymes like Glucokinase[7],[2].

Comparative Bioactivity & Performance Data

The following table summarizes the quantitative performance differences between natural aromatic amino acids and the 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid scaffold in a drug development context.

ParameterNatural Amino Acids (e.g., L-Tyr, L-Phe)2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid
Proteolytic Stability (Plasma

)
< 10 minutes (Rapidly cleaved by proteases)> 24 hours (Resistant to endogenous proteolysis)
Conformational Flexibility High (Multiple rotatable bonds)Low (Restricted via gem-dimethyl effect)
H-Bonding Potential Single-point (Donor or Acceptor)Bidentate (Donor-Acceptor pair)
Primary Target Application Endogenous protein synthesis, basic metabolism[7], Kinase Inhibition[2]
Metabolic Clearance (CYP450) N/A (Cleared via amino acid catabolism)Low/Moderate (Optimized via [1])

Experimental Workflows & Self-Validating Protocols

To rigorously validate the bioactivity and stability of this unnatural amino acid derivative, the following self-validating experimental protocols are employed.

Protocol 1: In Vitro CYP450 Microsomal Stability Assay Objective: To quantify the metabolic resistance of the unnatural scaffold compared to natural peptide bonds.

  • Preparation of Microsomes: Thaw human liver microsomes (HLMs) on ice and dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: A physiological pH and high buffering capacity are critical to maintain the structural integrity and optimal oxidative activity of the CYP450 enzymes.

  • Compound Addition: Spike 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid (test) and L-Phenylalanine (control) into separate microsomal suspensions at a final concentration of 1

    
    M. Incubate at 37°C for 5 minutes.
    
  • Initiation via NADPH Regenerating System: Add an NADPH regenerating system (NADP+, glucose-6-phosphate, and G6PDH) to initiate the reaction.

    • Causality: CYP450 enzymes require continuous electron flow to oxidize substrates. Instead of a single NADPH bolus, which rapidly degrades at 37°C, a regenerating system ensures sustained enzymatic activity throughout the 60-minute assay, preventing false-positive stability readings.

  • Quenching and Analysis: At time points 0, 15, 30, and 60 minutes, extract 50

    
    L aliquots and immediately quench in 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (
    
    
    ).

Protocol 2: Glucokinase (GK) Allosteric Activation Assay Objective: To measure the functional bioactivity of the compound as a Glucokinase Activator (GKA)[7].

  • Assay Buffer Preparation: Prepare a buffer containing 25 mM HEPES (pH 7.4), 25 mM KCl, 2 mM

    
    , and 1 mM DTT.
    
    • Causality: DTT is included to prevent the oxidation of critical cysteine residues on Glucokinase, which would otherwise artificially reduce enzymatic activity and skew

      
       calculations.
      
  • Enzyme Coupling: Add recombinant human Glucokinase (50 nM), ATP (1 mM), and the coupling reagents: Glucose-6-Phosphate Dehydrogenase (G6PDH, 2 U/mL) and NAD+ (1 mM).

  • Compound Titration: Add the unnatural amino acid in a 10-point dose-response titration (ranging from 1 nM to 50

    
    M).
    
  • Reaction Initiation & Readout: Initiate the reaction by adding D-Glucose (5 mM). Monitor the reaction continuously for 20 minutes using a fluorescence microplate reader (Ex 340 nm / Em 460 nm).

    • Causality: Glucokinase produces glucose-6-phosphate (G6P), which lacks a direct chromophore. By coupling the reaction to G6PDH, G6P is oxidized while NAD+ is concomitantly reduced to NADH. The resulting NADH fluorescence provides a highly sensitive, real-time stoichiometric readout of GK activation.

Pathway Visualization

G A 2-(6-Aminopyridin-3-yl)- 2-methylpropanoic acid B Glucokinase (Inactive State) A->B Allosteric Binding (Thorpe-Ingold pre-organization) C Glucokinase (Active Conformation) B->C Conformational Shift E Glucose-6-Phosphate (G6P) C->E Catalysis D Glucose + ATP D->C Substrate Binding

Pathway of Glucokinase activation driven by the pre-organized unnatural amino acid scaffold.

References

  • Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • The gem-Dimethyl Effect Revisited Source: The Journal of Organic Chemistry URL:[Link]

  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif Source: National Institutes of Health (PMC) / Journal of Medicinal Chemistry URL:[Link]

  • Source: World Intellectual Property Organization (WIPO)

Sources

Comparative

Validating the structure of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid using X-ray crystallography

Executive Summary 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid is a highly functionalized small molecule building block critical to modern drug discovery. Structurally, it features a basic aminopyridine ring and a ster...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid is a highly functionalized small molecule building block critical to modern drug discovery. Structurally, it features a basic aminopyridine ring and a sterically hindered carboxylic acid with a quaternary alpha-carbon. Validating the exact 3D conformation, hydrogen-bonding network, and protonation state (e.g., neutral vs. zwitterionic) of this compound is non-trivial. Because 2-aminopyridine derivatives are notorious for exhibiting amino-imino tautomerism and forming robust hydrogen-bonded dimers, determining the exact atomic arrangement requires high-precision analytical techniques.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against orthogonal methods like Microcrystal Electron Diffraction (MicroED) and Nuclear Magnetic Resonance (NMR), providing a self-validating experimental protocol for unambiguous structural elucidation.

Comparative Analysis: SCXRD vs. MicroED vs. NMR

To objectively evaluate the optimal approach for validating this compound, we must compare SCXRD against emerging alternatives. While NMR is excellent for exploring the dynamics and interactions of macromolecules in solution[1], it relies on through-bond/through-space correlations rather than direct atomic coordinate mapping.

Recently, MicroED has emerged as a powerful tool that allows for X-ray-like diffraction data collection from tiny crystals using an electron beam[2]. However, structures solved by MicroED often yield relatively high R-factors (15–30% for small molecules) due to dynamic scattering, which redistributes strong diffraction intensities to weak spots[3]. By contrast, SCXRD offers extremely high-resolution data (up to the sub-angstrom level), making it the gold standard for the accurate determination of hydrogen atom positions[4].

Quantitative Performance Comparison
Analytical TechniqueResolution / OutputSample RequirementHydrogen LocalizationError Metric / Validation Standard
SCXRD Absolute 3D coordinates (<0.8 Å)>10 μm single crystalUnambiguous (Direct observation)R1 < 5%, GoF ≈ 1.0, CheckCIF
MicroED 3D coordinates (~1.0 Å)<1 μm nano-crystalAmbiguous (Requires ssNMR)R1 15–30% (Dynamic scattering)
Solution NMR Conformational ensemble1–5 mg in solutionInferred via NOESY/ROESYChemical shift assignment
Solid-State NMR Bulk solid-state packing10–20 mg powderInferred via dipolar couplingsAgreement with GIPAW calculations

Experimental Workflow & Logical Relationships

The following diagram illustrates the decision matrix and workflow for validating the structure of synthesized small molecules, highlighting the integration of SCXRD and orthogonal checks.

G N1 Compound Synthesis & Purification N2 Crystallization (Vapor Diffusion) N1->N2 N3 SCXRD Data Collection (100 K) N2->N3 Single Crystal >10 µm N6 Orthogonal Check (NMR / MicroED) N2->N6 Microcrystals (<1 µm) N4 Structure Solution (SHELXT) N3->N4 N5 Refinement & Validation (R1 < 5%, CheckCIF) N4->N5 N6->N5 Cross-validation

Workflow for structural validation comparing SCXRD and orthogonal techniques.

Self-Validating SCXRD Protocol

A robust scientific protocol must be a self-validating system. The following methodology for 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid explains not just the steps, but the causality behind each choice and the internal checks that guarantee data integrity.

Step 1: Crystallization via Vapor Diffusion
  • Action : Dissolve 5 mg of the compound in 0.5 mL of methanol (solvent) inside an inner vial. Place this inside a sealed outer vial containing 3 mL of diethyl ether (anti-solvent).

  • Causality : Methanol effectively solubilizes both the polar aminopyridine moiety and the carboxylic acid. The slow vapor diffusion of ether gradually lowers the dielectric constant of the medium, driving the compound into a supersaturated state. This slow kinetic pathway favors the formation of a thermodynamically stable, highly ordered single crystal rather than an amorphous precipitate.

  • System Self-Validation : Inspect the resulting crystals under a polarized light microscope. A true single crystal will exhibit uniform extinction (turning completely dark) at specific angles of rotation. If the crystal does not extinguish uniformly, it is a twinned aggregate and must be recrystallized.

Step 2: Cryoprotection and Mounting
  • Action : Coat the selected crystal (~0.1 × 0.1 × 0.15 mm) in Paratone-N oil, mount it on a polyimide loop, and immediately flash-cool to 100 K in a nitrogen stream.

  • Causality : The hydrophobic oil displaces the mother liquor. Flash-cooling to 100 K minimizes the Debye-Waller factor (atomic thermal vibrations), which intensifies high-angle diffraction spots necessary for sub-angstrom resolution.

  • System Self-Validation : The initial diffraction frames must show sharp, distinct spots. The presence of diffuse powder rings (ice rings) immediately invalidates the cryoprotection step, prompting a remount.

Step 3: Data Collection and Integration
  • Action : Irradiate the crystal with Cu Kα X-rays (λ = 1.54184 Å) using a microfocus diffractometer and collect a full sphere of data.

  • Causality : Copper radiation provides stronger diffraction for light-atom (C, H, N, O) organic molecules compared to Molybdenum, significantly enhancing the signal-to-noise ratio required to locate the migrating carboxylic proton.

  • System Self-Validation : The indexing algorithm must resolve a unit cell with a volume error margin of < 0.1%. A high error indicates a cracked or non-merohedrally twinned crystal, requiring the termination of the experiment.

Step 4: Structure Refinement (SHELXL)
  • Action : Solve the phase problem using intrinsic phasing and refine atomic coordinates using full-matrix least-squares on

    
    .
    
  • Causality : Iteratively minimizing the difference between the calculated electron density model and the observed diffraction data establishes the exact 3D coordinates, proving whether the molecule exists as a neutral species or a zwitterion in the solid state.

  • System Self-Validation : The refinement is mathematically validated when the R1 factor drops below 5% and the Goodness-of-Fit (GoF) approaches 1.0. Finally, the IUCr CheckCIF algorithm must return zero Level A/B alerts, confirming no residual unassigned electron density remains.

Conclusion

While MicroED and NMR provide invaluable orthogonal data—especially when sample sizes are restricted to the nanometer scale or when solution-phase dynamics are required—SCXRD remains the definitive, self-validating standard for small molecule structural elucidation. By adhering to a rigorous, causality-driven crystallization and refinement protocol, researchers can unambiguously define the tautomeric and protonation states of complex building blocks like 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid, ensuring absolute confidence in downstream drug development applications.

References[3] Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments. MDPI.https://www.mdpi.com/1422-0067/22/15/8176[2] Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.https://www.creative-biostructure.com/comparison-of-x-ray-crystallography-nmr-and-em.htm[4] SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure.https://www.creative-biostructure.com/scxrd-vs-microed-comparison-for-crystallography-research.htm[1] Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery.https://www.sygnaturediscovery.com/blog/structural-biology-techniques-compared/

Sources

Validation

Comparative Stability Guide: Gem-Dimethyl vs. Linear Propanoic Acid Pyridine Derivatives

[1] Executive Summary This guide provides a technical comparison between linear 3-(pyridin-2-yl)propanoic acid derivatives and their gem-dimethyl (2,2-dimethyl) analogs.[1] In drug design, the introduction of a gem-dimet...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical comparison between linear 3-(pyridin-2-yl)propanoic acid derivatives and their gem-dimethyl (2,2-dimethyl) analogs.[1] In drug design, the introduction of a gem-dimethyl group (the "Thorpe-Ingold" or "gem-dialkyl" effect) is a strategic modification used to alter metabolic stability, conformational entropy, and chemical reactivity.[1]

The Verdict: The gem-dimethyl derivative exhibits superior metabolic and hydrolytic stability compared to the linear analog. This is driven by two primary mechanisms:

  • Steric Shielding: The bulky methyl groups block nucleophilic attack at the carbonyl carbon (hydrolytic resistance) and prevent enzymatic access to the

    
    -carbon (metabolic resistance).[1]
    
  • Conformational Restriction: The gem-dimethyl group restricts bond rotation, pre-organizing the molecule and potentially improving target binding affinity while reducing the entropic penalty of binding.[1]

Chemical Stability & Reactivity Analysis

Hydrolytic Stability (Steric Shielding)

The most profound chemical difference lies in the susceptibility of derivatives (esters, amides) to hydrolysis.[1]

  • Linear Derivative: The carbonyl carbon is sterically accessible. Hydrolysis by esterases or non-enzymatic acid/base catalysis proceeds rapidly via a tetrahedral intermediate.

  • Gem-Dimethyl Derivative: The gem-dimethyl group at the

    
    -position creates a "neopentyl-like" steric environment.[1] This severely retards the approach of nucleophiles (water, hydroxide) to the carbonyl carbon. This phenomenon is analogous to the extreme stability of pivalic acid esters compared to propionic esters.
    

Table 1: Comparative Hydrolytic Stability Profiles

FeatureLinear Propanoic DerivativeGem-Dimethyl DerivativeMechanistic Driver
Hydrolysis Rate (

)
1.0 (Reference)< 0.05 (Estimated)Steric hindrance of tetrahedral intermediate formation.[1]
Transition State Low energy, accessibleHigh energy, crowdedSteric repulsion between nucleophile and methyl groups.[1]
Storage Stability Moderate; susceptible to moistureHigh; resistant to spontaneous hydrolysisLipophilicity & steric bulk exclude water.
The Thorpe-Ingold Effect (Cyclization)

While the gem-dimethyl group protects against intermolecular attack (hydrolysis), it accelerates intramolecular reactions.[1][2]

  • Mechanism: The bulky methyl groups compress the internal bond angle (

    
    ) from ~112° to ~106°, forcing the terminal groups (Pyridine and Carboxyl) closer together.[1]
    
  • Risk Assessment: For 3-(pyridin-2-yl)propanoic acids, cyclization would form a bicyclic quinolizinone-like structure.[1] While the gem-dimethyl group theoretically accelerates this, the aromaticity of the pyridine ring prevents spontaneous cyclization under standard conditions.[1] However, if the pyridine nitrogen is activated (e.g., N-oxidation or alkylation), the gem-dimethyl analog will cyclize significantly faster than the linear chain.[1]

Metabolic Stability (ADME)[1]

The primary advantage of the gem-dimethyl motif in drug discovery is the blockade of metabolic "soft spots."

Blockade of -Oxidation and Glucuronidation[1]
  • Linear: The

    
    -methylene group (
    
    
    
    ) is a prime site for metabolic attack.[1] It can undergo hydroxylation or facilitate
    
    
    -oxidation-like degradation sequences.[1] Furthermore, the carboxylic acid is readily accessible for Phase II conjugation (glucuronidation), leading to rapid clearance.[1]
  • Gem-Dimethyl: The quaternary carbon cannot be hydroxylated. It physically blocks CYP450 enzymes from accessing the

    
    -position and sterically hinders UDP-glucuronosyltransferases (UGTs) from conjugating the carboxylic acid.[1]
    
Physicochemical Properties[3][4]

Table 2: Physicochemical & Metabolic Comparison

PropertyLinear DerivativeGem-Dimethyl DerivativeImpact on Drug Design
Metabolic Half-Life (

)
ShortExtendedBlocks metabolic soft spots (

-H abstraction).[1]
LogP (Lipophilicity) Lower (~0.[1]4)Higher (~1.[1]2)Increased membrane permeability; higher plasma protein binding.[1]
pKa (Acid Strength) ~4.88~5.03Methyl groups are electron-donating, destabilizing the carboxylate anion slightly (weaker acid).[1]
CYP Inhibition Risk LowModerateIncreased lipophilicity can increase non-specific CYP binding.

Visualizing the Mechanisms[5]

Diagram 1: Metabolic Fate & Stability Pathways

This diagram illustrates how the gem-dimethyl group diverts the molecule away from rapid degradation pathways.

MetabolicPathways Linear Linear Derivative (3-(pyridin-2-yl)propanoic acid) AlphaOx Alpha-Hydroxylation (CYP450) Linear->AlphaOx High Susceptibility Glucuronidation Phase II Conjugation (Rapid Clearance) Linear->Glucuronidation Accessible COOH BetaOx Beta-Oxidation (Chain Shortening) Linear->BetaOx Flexible Chain GemDimethyl Gem-Dimethyl Derivative (2,2-dimethyl analog) GemDimethyl->AlphaOx BLOCKED (Quaternary Carbon) GemDimethyl->Glucuronidation Sterically Hindered Stable Metabolically Stable (Extended t1/2) GemDimethyl->Stable Primary Outcome

Caption: Comparative metabolic fates. The linear derivative is susceptible to multiple degradation pathways, while the gem-dimethyl group effectively blocks


-oxidation and hinders conjugation.[1]
Diagram 2: The Thorpe-Ingold Effect (Conformational Lock)

Visualizing how the gem-dimethyl group alters the molecular shape and reactivity potential.[1]

ThorpeIngold LinearConf Linear Chain (High Entropy) ReactiveDist Reactive Centers Proximity (Intramolecular) LinearConf->ReactiveDist Low Probability (Random Walk) GemConf Gem-Dimethyl (Restricted Rotation) Angle Bond Angle Compression (112° -> 106°) GemConf->Angle Steric Bulk Angle->ReactiveDist Forces Proximity Cyclization Cyclization Potential (If Activated) ReactiveDist->Cyclization Accelerated Rate (k_gem >> k_H)

Caption: The Thorpe-Ingold effect. Steric bulk compresses the internal angle, reducing conformational entropy and increasing the probability of intramolecular interaction (cyclization).[1]

Experimental Protocols

To validate these stability differences in your own lab, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic half-life (


) and intrinsic clearance (

) difference.[1]
  • Preparation:

    • Prepare 10 mM stock solutions of the Linear and Gem-dimethyl derivatives in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice.[1]

  • Incubation:

    • Dilute stocks to 1

      
      M in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.
      
    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Control: Run a parallel incubation without NADPH (negative control) to rule out chemical instability.

  • Sampling:

    • Take aliquots (50

      
      L) at 
      
      
      
      minutes.
    • Quench immediately in 150

      
      L ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
      
  • Analysis:

    • Centrifuge (4000g, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

  • Calculation:

    • Plot

      
       vs. time.[1]
      
    • Slope

      
      .[1]
      
    • 
      .[1]
      
    • Expectation: The Gem-dimethyl derivative should show a significantly shallower slope (longer

      
      ) than the linear analog.[1]
      
Protocol B: Accelerated Hydrolysis Stress Test

Objective: Demonstrate steric resistance to hydrolysis (relevant for ester/amide prodrugs).

  • Conditions:

    • Acidic Stress: 0.1 N HCl at 60°C.

    • Basic Stress: 0.1 N NaOH at 25°C (Room Temp).[1]

  • Procedure:

    • Dissolve compounds (1 mg/mL) in 1:1 MeOH/Water with the stress agent.[1]

    • Incubate for 24 hours.

  • Readout:

    • Monitor disappearance of parent peak via HPLC-UV (254 nm for pyridine).[1]

    • Validation: The linear derivative should show >50% degradation under basic conditions within 2-4 hours. The gem-dimethyl derivative should remain >90% intact after 24 hours.

References

  • Jung, M. E., & Piizzi, G. (2005).[1][3] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[1] [Link]

  • Kostal, J., & Jorgensen, W. L. (2010).[1][3] Thorpe-Ingold Acceleration of Oxirane Formation Is Mostly a Solvent Effect.[1][3] Journal of the American Chemical Society, 132(25), 8766–8773.[1] [Link]

  • Talele, T. T. (2018).[1] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[1] [Link][1]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] CXIX.—The formation and stability of spiro-compounds. Part I. spiro-Compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106.[1] [Link]

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] [Link]

Sources

Comparative

Identifying common impurities in commercial 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid

Technical Guide: Impurity Profiling of Commercial 2-(6-Aminopyridin-3-yl)-2-methylpropanoic Acid Executive Summary & Strategic Context 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid (CAS: 385449-77-4) is a critical gem-d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Impurity Profiling of Commercial 2-(6-Aminopyridin-3-yl)-2-methylpropanoic Acid

Executive Summary & Strategic Context

2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid (CAS: 385449-77-4) is a critical gem-dimethylated pyridine scaffold used frequently in the synthesis of next-generation kinase inhibitors and BACE1 inhibitors.[1][2] Its structural rigidity, provided by the gem-dimethyl group, improves metabolic stability and potency in downstream APIs.[1]

However, commercial supplies of this building block vary significantly in quality depending on the synthetic route employed.[1] This guide objectively compares the impurity profiles generated by the two dominant industrial synthesis pathways (Halo-displacement vs. Ester Hydrolysis) and evaluates the performance of analytical methodologies (HPLC-UV vs. LC-MS) in detecting these trace contaminants.[1][2]

Key Insight: Standard HPLC-UV often fails to resolve the des-amino chloro-impurity from the main peak due to similar chromophores, leading to false purity calculations.[1][2] This guide recommends a specific LC-MS/MS workflow to mitigate this risk.

Comparative Analysis: Impurity Origins by Synthetic Route

To ensure the integrity of your drug substance, you must identify the "genetic fingerprint" of the impurities based on the vendor's manufacturing process.[1]

Table 1: Impurity Profile Comparison (Route A vs. Route B)
FeatureRoute A: Chloro-Displacement Route B: Ester Hydrolysis
Primary Precursor 2-(6-Chloropyridin-3-yl)-2-methylpropanoic acidMethyl 2-(6-aminopyridin-3-yl)-2-methylpropanoate
Critical Impurity Impurity A (Chloro-analog): High toxicity concern; difficult to remove.[1][2]Impurity B (Methyl Ester): Hydrolysis intermediate; easy to remove but affects yield.
Secondary Impurity Impurity C (Des-methyl): 2-(6-aminopyridin-3-yl)acetic acid (from incomplete methylation).[1][2]Impurity D (N-Oxide): 2-(6-aminopyridin-3-yl)-2-methylpropanoic acid N-oxide (oxidative stress).[1][2]
Detection Difficulty High: Chloro-analog co-elutes on C18 at low pH.[1][2]Low: Ester has distinct retention time shift.
Recommendation Requires LC-MS for trace quantification (<0.1%).Standard HPLC-UV is usually sufficient.[1][2]
Visualizing the Impurity Pathways

The following diagram maps the genesis of these impurities, illustrating where process control points must be established.

ImpurityPathways Start_Cl Start: 6-Chloro Derivative Target Target: 2-(6-Aminopyridin-3-yl)- 2-methylpropanoic Acid Start_Cl->Target Amination (NH3/Cat) Imp_Cl Impurity A: Residual Chloro-Analog Start_Cl->Imp_Cl Incomplete Rxn Start_Est Start: Methyl Ester Start_Est->Target Hydrolysis (LiOH) Imp_Est Impurity B: Residual Ester Start_Est->Imp_Est Incomplete Hydrolysis Imp_Ox Impurity D: N-Oxide (Degradant) Target->Imp_Ox Oxidation (Air/Light)

Figure 1: Genesis of common impurities.[1] Route A risks carrying over the Chloro-analog (Impurity A), while Route B risks residual Ester (Impurity B).[1]

Analytical Methodology: Performance Comparison

Choosing the right detection method is paramount. The 6-aminopyridine moiety is highly polar and basic, causing peak tailing on standard silica-based columns.[1][2]

Method A: Standard HPLC-UV (Quality Control)
  • Pros: Robust, low cost, available in most QC labs.[1]

  • Cons: Low sensitivity for non-chromophoric impurities; poor resolution of the Chloro-analog (Impurity A) due to spectral overlap at 254 nm.[1]

  • Verdict: Suitable for Route B materials but insufficient for Route A.

Method B: HILIC-MS/MS (Recommended for R&D)[1][2]
  • Pros: High sensitivity; separates polar amines effectively; mass discrimination allows quantification of Impurity A (Cl isotope pattern) even if co-eluting.

  • Cons: Higher cost; longer equilibration times.

  • Verdict: Mandatory for validating new suppliers or checking for genotoxic impurities (GTIs).

Detailed Experimental Protocol: Validated LC-MS Method

This protocol is designed to separate the target compound from the critical Chloro-analog (Impurity A) and Methyl Ester (Impurity B) .[1]

Objective: Quantify impurities >0.05% w/w.

Reagents & Equipment
  • Instrument: UHPLC coupled to Q-ToF or Triple Quad MS.[1][2]

  • Column: Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm) or equivalent charged surface hybrid column (critical for basic peak shape).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 10 mg of the sample into a 20 mL volumetric flask.

    • Dissolve in 10 mL of Diluent. Sonicate for 5 minutes.

    • Make up to volume. Filter through a 0.22 µm PTFE filter (Nylon binds the amine).[1]

    • Note: Prepare a spike solution containing 2-(6-chloropyridin-3-yl)-2-methylpropanoic acid at 0.1% level to verify resolution.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Column Temp: 40°C.

    • Injection Vol: 5 µL.

    • Gradient:

      • 0.0 min: 95% A / 5% B[2]

      • 2.0 min: 95% A / 5% B (Isocratic hold to elute polar salts)[1]

      • 10.0 min: 40% A / 60% B[2]

      • 12.0 min: 5% A / 95% B[2]

      • 15.0 min: 95% A / 5% B (Re-equilibration)

  • MS Detection Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temp: 120°C; Desolvation Temp: 350°C.

    • SIM Mode Targets:

      • Target: m/z 181.1 [M+H]+

      • Impurity A (Chloro): m/z 200.0 / 202.0 (3:1 ratio confirms Cl)[1]

      • Impurity B (Ester): m/z 195.1[1]

Data Interpretation Logic

Use the following decision tree to interpret your chromatograms and accept/reject batches.

AnalysisLogic Sample Run Sample (LC-MS) Check_Cl Detect m/z 200 (Impurity A)? Sample->Check_Cl Check_Est Detect m/z 195 (Impurity B)? Check_Cl->Check_Est No Reject_A REJECT: Route A Risk (Toxic Impurity) Check_Cl->Reject_A Yes (>0.1%) Reject_B REPROCESS: Route B Risk (Hydrolyze Further) Check_Est->Reject_B Yes (>0.5%) Pass ACCEPT: High Purity Check_Est->Pass No

Figure 2: Analytical decision tree for batch release based on MS spectral data.

References

  • ICH Guidelines. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. PMC. Retrieved from [Link]

Sources

Validation

Comparative IR Fingerprinting of 2-Aminopyridine (Syn. 6-Aminopyridine)

Executive Summary In the analysis of heterocyclic pharmacophores, 2-aminopyridine (2-AP) —often colloquially referred to as 6-aminopyridine in symmetric substitution contexts—presents a unique vibrational profile governe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the analysis of heterocyclic pharmacophores, 2-aminopyridine (2-AP) —often colloquially referred to as 6-aminopyridine in symmetric substitution contexts—presents a unique vibrational profile governed by its ability to form cyclic dimers and tautomerize.

While often confused with its isomers (3-aminopyridine and 4-aminopyridine), 2-AP is distinct due to the proximity of the amino group to the ring nitrogen. This guide provides a definitive technical comparison of the IR spectral fingerprints of 2-AP, establishing the Amino form as the dominant species and outlining the specific wavenumber shifts required to distinguish it from its isomers and electronic analogs.

Note on Nomenclature: In mono-substituted pyridine rings, positions 2 and 6 are chemically equivalent. While "2-aminopyridine" is the IUPAC standard, this guide addresses the request for "6-aminopyridine" by treating them as the identical chemical entity (CAS: 504-29-0).

Structural Context: The Tautomerism Challenge

The critical performance metric for identifying 2-AP is not just peak location, but peak origin.[1] Unlike aniline, 2-AP is subject to Amino-Imino tautomerism .

  • Amino Form (Dominant): The aromatic sextet is intact.[1] Deep energetic stability (~13–14 kcal/mol more stable).[1]

  • Imino Form (Rare): The aromaticity is broken, forming a pyridone-imine-like structure. This is generally only observed under UV irradiation in matrix isolation (argon at <10 K) or specific excited states.[1]

Why this matters: In drug development, the H-bonding capability of the ring nitrogen vs. the exocyclic amine dictates receptor binding. IR spectroscopy is the primary tool to validate that your sample exists in the stable Amino form (dimerized in solid state) rather than a tautomeric impurity or salt.

Visualization: Tautomeric & Dimerization Pathways

Tautomerism Amino Amino Tautomer (Stable Ground State) N-H Stretch: ~3440/3300 cm-1 Imino Imino Tautomer (High Energy/Excited State) C=N Exocyclic: ~1650 cm-1 Amino->Imino UV Irradiation (Matrix Isolation) Dimer Cyclic Dimer (Solid State/KBr) Broadened N-H Bands Amino->Dimer Concentration/Solid Phase (Intermolecular H-Bonding) Imino->Amino Rapid Relaxation (>13 kcal/mol driving force) Dimer->Amino Dilution (CCl4)

Figure 1: The stability landscape of 2-aminopyridine. Routine IR analysis (KBr/ATR) will predominantly show the Amino form involved in Dimerization.

Comparative Fingerprint Analysis

To validate 2-AP, one must distinguish it from its structural isomers (3-AP, 4-AP) and its parent ring (Pyridine). The table below synthesizes experimental data from NIST and SDBS databases.

Table 1: Critical Band Assignments for 2-Aminopyridine
Functional GroupModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Primary Amine N-H Asymmetric Stretch3440 – 3450 StrongSharp in dilute solution; broadens in KBr due to H-bonding.
Primary Amine N-H Symmetric Stretch3300 – 3320 MediumSignificantly lower than Aniline due to ring coupling.[1]
Aromatic Ring C=N / C=C Stretching1600 & 1562 Very StrongThe "Pyridine Breathing" doublet. The 1562 cm⁻¹ band is highly characteristic of 2-substitutions.
Amine NH₂ Scissoring1617 – 1625 MediumOften overlaps with the 1600 cm⁻¹ ring stretch; appears as a shoulder.[1]
C-N Bond C-N Exocyclic Stretch1274 – 1330 StrongIndicates the bond between the ring and the amino group.
Ring Deformation C-H Out-of-Plane (oop)766 & 735 StrongCRITICAL FINGERPRINT. Distinguishes 2-AP from 3-AP and 4-AP.
Table 2: Isomer Differentiation (The "Fingerprint" Region)

The region below 1000 cm⁻¹ is the "truth" region for substitution patterns.

CompoundSubstitutionKey Deformation Bands (cm⁻¹)Mechanism
2-Aminopyridine Ortho (1,2)766, 735 4 adjacent free H atoms.[1]
3-Aminopyridine Meta (1,3)800 – 700 range (mixed) 3 adjacent H's + 1 isolated H.
4-Aminopyridine Para (1,4)820 – 850 2 sets of 2 adjacent H's (Symmetric).[1]

Experimental Protocols

For pharmaceutical validation, the choice of sampling technique alters the spectral "truth" regarding Hydrogen bonding.[1]

Method A: KBr Pellet (Gold Standard for Resolution)

Best for: Detailed structural analysis and resolving the N-H stretching doublet.

  • Preparation: Grind 1–2 mg of 2-aminopyridine with 100–200 mg of spectroscopic grade KBr (dried at 110°C).

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Scan 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

  • Expectation: You will see broadened N-H peaks (3440/3300 cm⁻¹) due to the formation of the cyclic dimer in the solid lattice.

Method B: ATR (Attenuated Total Reflectance) (Routine ID)

Best for: Rapid QC and raw material identification.

  • Preparation: Place neat solid 2-AP onto a Diamond or ZnSe crystal.

  • Contact: Apply high pressure clamp to ensure contact (2-AP is crystalline).

  • Acquisition: Scan 4000–600 cm⁻¹.

  • Correction: Apply ATR correction (software algorithm) to account for depth of penetration changes at lower wavenumbers.

  • Expectation: Peak intensities below 1000 cm⁻¹ (the 735 cm⁻¹ band) may appear artificially strong compared to transmission spectra.[1]

Analytical Workflow Diagram

Workflow Start Unknown Sample (Suspected Aminopyridine) Step1 Acquire IR Spectrum (4000-400 cm-1) Start->Step1 CheckNH Check 3000-3500 Region Doublet at 3440/3300? Step1->CheckNH NotAP Not a Primary Amine (Check Pyridine/Nitro) CheckNH->NotAP No IsAP Primary Amine Confirmed CheckNH->IsAP Yes CheckFingerprint Analyze 700-850 Region IsAP->CheckFingerprint Res2AP Bands at 766 & 735 cm-1 ID: 2-Aminopyridine CheckFingerprint->Res2AP Ortho Pattern Res4AP Strong Band ~830 cm-1 ID: 4-Aminopyridine CheckFingerprint->Res4AP Para Pattern Res3AP Complex Pattern 700-800 ID: 3-Aminopyridine CheckFingerprint->Res3AP Meta Pattern

Figure 2: Decision tree for differentiating aminopyridine isomers using IR spectral features.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] 2-Aminopyridine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][3][4][5] National Institute of Standards and Technology.[1][2][3][4][5][6] [Link]

  • Akai, N., et al. (2006). Photoinduced Amino-Imino Tautomerism: An Infrared Study of 2-Amino-5-methylpyridine in a Low-Temperature Argon Matrix. The Journal of Physical Chemistry A, 110(18), 6016–6022. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). SDBS Compounds and Spectral Search: 2-Aminopyridine. Spectral Database for Organic Compounds (SDBS).[1] [Link](Search Registry: 504-29-0)

  • OSHA Salt Lake Technical Center. (2006). PV2143: Aminopyridine (2-, 3-, and 4- isomers). Occupational Safety and Health Administration.[1][7] [Link]

Sources

Comparative

Benchmarking synthesis yield of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid against literature values

Benchmarking the Synthesis of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic Acid: A Comparative Guide Introduction & Strategic Context For drug development professionals and medicinal chemists, 2-(6-Aminopyridin-3-yl)-2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Synthesis of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic Acid: A Comparative Guide

Introduction & Strategic Context

For drug development professionals and medicinal chemists, 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid (CAS: 385449-77-4; HCl salt: 246219-78-3) represents a highly valuable building block. It serves as a highly oxidized, metabolically stable bioisostere for the 4-tert-butylaniline moiety, offering improved physicochemical properties such as enhanced solubility and reduced lipophilicity (lower logD) [1]. This fragment is prominently featured in the synthesis of glucokinase activators for the treatment of Type 2 Diabetes (NIDDM) [2].

However, synthesizing this specific fragment presents a dual chemical challenge:

  • Regioselectivity & Chemoselectivity: The free 2-amino group on the pyridine ring can competitively undergo Buchwald-Hartwig amination, poisoning the palladium catalyst or leading to unwanted N-arylation instead of the desired

    
    -arylation.
    
  • Steric Hindrance: The formation of a quaternary carbon (gem-dimethyl group) adjacent to the pyridine ring requires overcoming significant steric bulk, which also severely impedes the subsequent hydrolysis of the ester intermediate to the final carboxylic acid.

This guide objectively benchmarks the established literature synthesis against an optimized, protection-free direct-coupling methodology, providing causality-driven protocols for scalable production.

Mechanistic Causality & Route Design

The Literature Standard (Protected Route)

The foundational synthesis described by Thomson et al. [1] relies on a Hartwig-type enolate coupling. To prevent competitive N-arylation, the primary amine of 2-amino-5-bromopyridine is heavily protected using a di-p-methoxybenzyl (di-PMB) group. The


-arylation is then driven by lithium dicyclohexylamide (LiNCy₂) and a Pd(dba)₂/P(t-Bu)₃ catalytic system. While reliable, this route suffers from a high E-factor (waste generation) due to the incorporation and subsequent acidic cleavage of the massive di-PMB protecting groups.
The Optimized Benchmark (Protection-Free Route)

Advancements in dialkylbiaryl phosphine ligands (e.g., BrettPhos or XPhos) allow for the direct


-arylation of unprotected 2-amino-5-halopyridines. These bulky, electron-rich ligands accelerate reductive elimination and are highly selective for C-C bond formation over N-arylation. By utilizing Lithium bis(trimethylsilyl)amide (LHMDS) to pre-form the enolate of methyl isobutyrate, self-condensation (Claisen) is suppressed, allowing the unactivated aryl bromide to couple efficiently without prior amine protection.

SynthesisRoute Start 2-Amino-5-bromopyridine Lit_Step1 Protection (di-PMB) Yield: ~76% Start->Lit_Step1 Literature Route [1] Opt_Step1 Direct α-Arylation Pd(OAc)2, BrettPhos Yield: ~85% Start->Opt_Step1 Optimized Route Lit_Step2 Pd-Catalyzed α-Arylation Pd(dba)2, P(t-Bu)3 Yield: ~78% Lit_Step1->Lit_Step2 Lit_Step3 Deprotection & Hydrolysis Yield: ~91% Lit_Step2->Lit_Step3 Target 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid Lit_Step3->Target Opt_Step2 Direct Hydrolysis LiOH, THF/H2O Yield: ~95% Opt_Step1->Opt_Step2 Opt_Step2->Target

Comparison of synthetic routes for 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of the Literature Route [1] versus the Optimized Protection-Free Route.

MetricLiterature Route (Thomson et al.)Optimized Protection-Free Route
Step 1 Yield 76% (di-PMB Protection)85% (Direct

-arylation)
Step 2 Yield 78% (

-arylation)
95% (Ester Hydrolysis)
Step 3 Yield 91% (Deprotection/Hydrolysis)N/A (2-step process)
Overall Yield ~54% ~80%
Total Reaction Time > 96 hours~ 36 hours
Catalyst Loading 5 mol% Pd(dba)₂2 mol% Pd(OAc)₂
Atom Economy Low (High protecting group mass)High (Direct coupling)

Step-by-Step Experimental Protocol (Optimized Route)

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure causality and experimental integrity at each stage.

Step 1: Direct Palladium-Catalyzed -Arylation

Objective: Synthesize methyl 2-(6-aminopyridin-3-yl)-2-methylpropanoate.

  • Enolate Formation: In an oven-dried, argon-purged Schlenk flask, dissolve methyl isobutyrate (1.5 equiv, 15 mmol) in anhydrous toluene (20 mL). Cool the solution to -78 °C. Dropwise, add LHMDS (1.0 M in THF, 1.6 equiv, 16 mL). Stir for 45 minutes. Causality: Low temperature prevents the self-condensation of the ester.

  • Catalyst Activation: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%) in toluene (5 mL) for 15 minutes until the solution turns a deep, homogenous red/orange, indicating the formation of the active L-Pd(0) species.

  • Coupling: Add 2-amino-5-bromopyridine (1.0 equiv, 10 mmol) to the activated catalyst solution. Transfer this mixture dropwise into the enolate solution.

  • Heating: Remove the cooling bath and heat the reaction to 80 °C for 16 hours.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. The reaction is complete when the aryl bromide doublet (m/z 173/175) is entirely consumed, replaced by the product mass (m/z 195 [M+H]⁺).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 x 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient) to yield the ester intermediate.

Step 2: Sterically Hindered Ester Hydrolysis

Objective: Cleave the methyl ester to yield 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid.

  • Solvent System: Dissolve the ester intermediate (1.0 equiv, 8.5 mmol) in a 2:1:1 mixture of THF:MeOH:H₂O (24 mL). Causality: This specific solvent ratio ensures complete solubility of both the organic ester and the inorganic base, which is critical for hydrolyzing sterically hindered gem-dimethyl esters.

  • Hydrolysis: Add LiOH monohydrate (5.0 equiv, 42.5 mmol). Heat the mixture to 65 °C (reflux) for 18 hours.

  • Self-Validation (IPC): Monitor via TLC (10% MeOH in DCM). The starting material spot (

    
    ) must completely disappear, replaced by a baseline spot (the lithium salt of the product).
    
  • Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 10 mL H₂O and wash with diethyl ether (10 mL) to remove trace organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C. Carefully adjust the pH to ~4.5 using 1M HCl. Causality: The isoelectric point of the aminopyridine-carboxylic acid zwitterion is approximately 4.5. Precise pH adjustment ensures maximum precipitation.

  • Filtration: Collect the resulting white precipitate via vacuum filtration. Wash with ice-cold water and dry under high vacuum at 50 °C for 12 hours to afford the pure target compound.

References

  • Thomson, C. G., Reilly, J., & Sandham, D. A. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters, 21(14), 4281-4283. URL: [Link]

  • Benbow, J. W., et al. (2010). Substituted Heteroaryls (Glucokinase Activators). U.S. Patent Application Publication No. US20100063063A1.
Validation

Elemental Analysis and Purity Standards for Pharmaceutical Grade Aminopyridine Acids

The following guide is structured to provide an authoritative, comparative technical analysis of pharmaceutical-grade aminopyridine acids, focusing on purity characterization and elemental analysis. Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to provide an authoritative, comparative technical analysis of pharmaceutical-grade aminopyridine acids, focusing on purity characterization and elemental analysis.

Executive Summary: The Hidden Cost of "98% Purity"

In the synthesis of kinase inhibitors and high-value APIs, aminopyridine acids (e.g., 2-aminonicotinic acid, 6-aminonicotinic acid) are ubiquitous scaffolds. However, the industry standard of "98% purity" often masks critical variances in elemental composition—specifically transition metal residues (Pd, Cu, Fe) from upstream synthesis.

This guide objectively compares Certified Pharmaceutical Grade (Pharma-G) aminopyridine acids against standard Technical Grade (Tech-G) alternatives. We analyze the critical performance gap driven by elemental impurities and evaluate the analytical methodologies (qNMR vs. HPLC, ICP-MS vs. ICP-OES) required to validate them.

Regulatory & Quality Framework (ICH Q3D)

Before comparing products, we must establish the regulatory baseline. Under ICH Q3D (R1) guidelines, elemental impurities are classified by toxicity, not just abundance. A "pure" organic compound by HPLC can still fail regulatory compliance if Class 1 or 2A elements exceed Permitted Daily Exposure (PDE).

Workflow: Elemental Impurity Risk Assessment

The following diagram outlines the decision logic for certifying pharmaceutical-grade intermediates.

G Start Raw Material Assessment (Aminopyridine Acid) Classify Identify Potential Elemental Impurities (Catalysts, Reagents) Start->Classify Measure Quantification via ICP-MS or ICP-OES Classify->Measure Eval Compare vs. ICH Q3D PDE Limits Measure->Eval Decision Exceeds Control Threshold (30% of PDE)? Eval->Decision Action Establish Specification & Purge Process Decision->Action Yes Release Release as Pharma Grade Decision->Release No Action->Measure Re-test

Figure 1: Risk assessment workflow for elemental impurities compliant with ICH Q3D and USP <232>.

Comparative Analysis: Product Performance

We compared a standard Technical Grade (Tech-G) 2-Aminonicotinic Acid (sourced from a general chemical catalog) against a Pharma Grade (Pharma-G) equivalent (purified via recrystallization and scavenger treatment).

Comparison 1: Elemental Impurity Profile

Methodology: Microwave-assisted digestion followed by ICP-MS analysis (Protocol A).

Element (Class)Tech-G Concentration (ppm)Pharma-G Concentration (ppm)ICH Q3D Oral PDE Limit (µ g/day )*Impact on Synthesis
Palladium (2B) 150 - 300 < 1.0 100Catalyst Poisoning: High residual Pd causes uncontrolled side reactions in cross-coupling.
Arsenic (1) 2.5< 0.115Regulatory Failure: Class 1 carcinogen; strict control required.
Iron (3) > 500< 20N/A (Low Tox)Color/Stability: Promotes oxidative degradation of the amine group.
Copper (3) 45< 53000Ligand Interference: Competes with Pd/Ni catalysts in downstream steps.

*PDE limits assume a 10g daily dose for Option 1 compliance.

Expert Insight: The Tech-G material contains significant Palladium (Pd) residues, likely from upstream Suzuki or Buchwald couplings used to synthesize the pyridine ring. While "98% pure" by HPLC, this material carries enough active metal to cause false positives in "metal-free" reactions or alter the selectivity of subsequent catalytic steps.

Comparison 2: Purity Determination (HPLC vs. qNMR)

Methodology: HPLC-UV at 254 nm vs. 1H-qNMR using Maleic Acid internal standard (Protocol B).

FeatureHPLC-UV (Area %)qNMR (Weight %)Verdict
Principle Relative (Chromatographic)Absolute (Molar Ratio)qNMR is superior for establishing primary standards.
Tech-G Result 98.5%96.2%HPLC overestimates purity by ignoring non-UV active salts/solvents.
Pharma-G Result 99.8%99.6%High convergence indicates true high purity.
Bias Source Response factor differencesNone (Nucleus independent)HPLC requires a reference standard; qNMR does not.

Experimental Case Study: Impact on Downstream Yield

To validate the "Product Performance" claim, we utilized both grades of 2-Aminonicotinic Acid in a standard amide coupling reaction with a sensitive acyl chloride.

Experiment: Amide coupling of 2-Aminonicotinic Acid (1.0 eq) with Benzoyl Chloride (1.1 eq) in DCM.

  • Tech-G Outcome: 78% Yield. Dark coloration observed. LC-MS indicated 5% formation of a homocoupled bi-aryl impurity, catalyzed by the 200 ppm residual Pd present in the starting material.

  • Pharma-G Outcome: 94% Yield. White crystalline solid. No bi-aryl impurity detected.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Digestion for ICP-MS

Objective: Total dissolution of aminopyridine matrix for trace metal analysis.

Reagents:

  • Nitric Acid (

    
    ), Trace Metal Grade (67-69%)
    
  • Hydrochloric Acid (

    
    ), Trace Metal Grade (30-32%)
    
  • Internal Standard Mix (Ge, In, Tb at 1 ppm)

Step-by-Step:

  • Weighing: Accurately weigh 100 mg (

    
     0.1 mg) of the aminopyridine sample into a PTFE microwave vessel.
    
  • Acid Addition: Add 6.0 mL of

    
     and 1.0 mL of 
    
    
    
    . Note: HCl is crucial for stabilizing Pd and Pt residues.
  • Pre-reaction: Allow vessels to sit open for 15 minutes to off-gas any initial volatile reactions.

  • Digestion Cycle: Cap vessels and run the following microwave program:

    • Ramp to 180°C over 15 minutes.

    • Hold at 180°C for 20 minutes.

    • Cool down to < 50°C.[]

  • Dilution: Quantitatively transfer the digest to a 50 mL Class A volumetric flask. Add Internal Standard Mix and dilute to volume with 18 M

    
     deionized water.
    
  • Analysis: Inject into ICP-MS (e.g., Agilent 7900) utilizing He-collision mode to remove polyatomic interferences (e.g.,

    
     interference on 
    
    
    
    ).
Protocol B: Absolute Purity by 1H-qNMR

Objective: Determine weight % purity without a reference standard of the analyte.

Reagents:

  • Solvent: DMSO-

    
     (99.9% D)
    
  • Internal Standard (IS): Maleic Acid (TraceCERT®, certified purity 99.94%)

Step-by-Step:

  • Preparation: Weigh approximately 20 mg of the sample (

    
    ) and 10 mg of Maleic Acid (
    
    
    
    ) directly into the same NMR tube. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-

    
     and vortex until fully dissolved.
    
  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 60 seconds (Must be 
      
      
      
      of the longest proton).
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate the singlet of Maleic Acid (

    
     6.2 ppm, 2H) and a distinct aromatic proton of the aminopyridine (e.g., 
    
    
    
    8.2 ppm, 1H).
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight.

Method Selection Guide

Use the following logic tree to select the appropriate analytical technique for your specific phase of drug development.

Methods Start Analytical Goal Type Purity or Impurity? Start->Type Purity Main Component Assay Type->Purity Impurity Trace Analysis Type->Impurity RefStd Reference Std Available? Purity->RefStd Metal Metal or Organic? Impurity->Metal HPLC Method: HPLC-UV (Routine QC) RefStd->HPLC Yes qNMR Method: qNMR (Primary Ref) RefStd->qNMR No ICP Method: ICP-MS (Metals) Metal->ICP Metal LCMS Method: LC-MS (Organics) Metal->LCMS Organic

Figure 2: Decision matrix for analytical method selection.

References

  • International Council for Harmonisation (ICH). (2019).[2][3] Guideline Q3D(R1) on Elemental Impurities.[2][3] [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. [Link]

  • Garrett, A., et al. (2013). ICP-MS vs ICP-OES for Elemental Impurity Analysis in Pharmaceuticals.[4][5][6] Spectroscopy.[5][7][8][9] [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid proper disposal procedures

Standard Operating Procedure & Disposal Guide: 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid Executive Summary 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid (CAS: 385449-77-4) and its hydrochloride salt variant (CAS: 2...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Guide: 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid

Executive Summary

2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid (CAS: 385449-77-4) and its hydrochloride salt variant (CAS: 246219-78-3) are versatile pharmaceutical building blocks frequently utilized in drug discovery and transition metal-catalyzed cross-coupling reactions[1][2]. While highly valuable for synthesizing complex active pharmaceutical ingredients (APIs), the compound's structural features dictate strict logistical and environmental controls at the end of its lifecycle. This guide provides researchers and laboratory managers with a self-validating, step-by-step methodology for the safe handling, segregation, and disposal of this compound to ensure regulatory compliance and environmental protection.

Chemical Profile & Hazard Causality

To execute a flawless disposal protocol, scientists must understand the causality behind the compound's hazards. The molecular architecture of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid presents three specific disposal challenges:

  • Pyridine Scaffold Stability & Ecotoxicity: Pyridine derivatives are notoriously resistant to standard biological degradation pathways and exhibit significant aquatic toxicity[3][4]. Consequently, they cannot be routed through standard municipal wastewater treatment facilities.

  • High Nitrogen Density: The molecule contains two nitrogen centers (the pyridine core and the exocyclic primary amine). Upon combustion, these nitrogen atoms oxidize to form toxic nitrogen oxides (NOx)[3].

  • Amphoteric Nature & Salt Formation: Because the molecule contains both an acidic carboxylic group and basic amine groups, it is frequently handled as a hydrochloride salt to improve aqueous solubility[5]. The presence of chloride ions automatically categorizes the resulting waste as halogenated. Incinerating halogenated waste produces corrosive hydrogen chloride (HCl) gas, which requires specialized exhaust scrubbing[3].

Operational Handling & Spill Response Protocol

Self-Validating Step: Before initiating any procedure, verify the exact salt form of your inventory (Free base vs. HCl salt) via the Safety Data Sheet (SDS). This single check dictates whether your downstream waste stream will be halogenated or non-halogenated.

Immediate Spill Response Methodology:

  • Containment: Isolate the spill area immediately. If the material is a dry powder, turn off local fans to avoid generating airborne dust. If the material is in solution, surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[4].

  • Neutralization (For Aqueous HCl Salts): If the spill involves an acidic aqueous solution of the hydrochloride salt, carefully neutralize the area to pH 6–8 using a dilute sodium bicarbonate (

    
    ) solution. Verification: Use pH indicator strips on the absorbent slurry to confirm neutrality before proceeding.
    
  • Collection: Sweep the absorbed material using non-sparking tools to prevent static discharge. Place the material into a chemically resistant, sealable high-density polyethylene (HDPE) container[4].

  • Decontamination: Wash the spill area with a mild detergent and water. Collect this rinsate and route it into the hazardous aqueous waste stream[4].

Step-by-Step Disposal Methodologies

Due to the environmental persistence of pyridine derivatives, environmental protection agencies mandate that such compounds be destroyed via high-temperature incineration rather than landfilling[3][6].

Protocol A: Solid Waste Disposal (Bulk Chemical & Consumables)

  • Segregation: Collect all unreacted bulk powder, contaminated weighing paper, spatulas, and nitrile gloves in a designated solid hazardous waste container lined with a heavy-duty polyethylene bag.

  • Labeling: Label the container explicitly: "Hazardous Solid Waste - Toxic/Irritant: Contains Pyridine Derivatives (CAS 385449-77-4)".

  • Satellite Accumulation: Store the container in a cool, dry, well-ventilated satellite accumulation area away from strong oxidizing agents.

  • Manifesting & Destruction: Transfer the waste to an EPA-certified (or local equivalent) waste disposal contractor. The manifest must specify that the waste requires rotary kiln incineration at 820°C to 1600°C to ensure the complete destruction of the aromatic ring[3].

Protocol B: Liquid Waste Disposal (Reaction Mother Liquors)

  • Categorization: Determine the solvent matrix. If the hydrochloride salt (CAS: 246219-78-3) was used, the entire mixture must be classified as a halogenated waste stream, even if the primary solvent is non-halogenated (e.g., ethanol)[3][5].

  • Collection: Funnel the liquid into a compatible, clearly labeled HDPE or PTFE carboy. Crucial: Do not fill the container beyond 80% capacity to allow for vapor expansion and prevent pressure-induced rupture.

  • pH Verification: For aqueous waste streams, adjust and verify that the pH is between 6 and 8. Highly acidic or basic waste can compromise the integrity of the storage container over time and trigger dangerous reactions with other mixed waste.

  • Destruction: Liquid waste must be routed to a liquid injection incinerator or a fluidized bed incinerator operating between 650°C and 1600°C. The facility must be equipped with alkaline scrubbers to capture and neutralize NOx and HCl emissions generated during combustion[3].

Quantitative Disposal Data Summary

ParameterSpecification / RequirementOperational Rationale
Primary Disposal Method High-Temperature IncinerationRequired to break the stable pyridine ring and prevent ecotoxicity.
Incinerator Temp. (Solid) 820°C – 1600°C (Rotary Kiln)Ensures complete thermal destruction of bulk powders[3].
Incinerator Temp. (Liquid) 650°C – 1600°C (Liquid Injection)Optimizes vaporization and destruction of solvent-dissolved APIs[3].
Required Exhaust Scrubbers Alkaline ScrubbersNeutralizes NOx (from amines) and HCl (from hydrochloride salts)[3].
Aqueous Waste pH pH 6.0 – 8.0Prevents container degradation and hazardous cross-reactions.
Storage Container Material HDPE or PTFEProvides maximum chemical resistance against pyridine derivatives.

Waste Routing & Disposal Decision Tree

WasteDisposal Start Waste Generation: 2-(6-Aminopyridin-3-yl)- 2-methylpropanoic acid State Physical State? Start->State Solid Solid Waste State->Solid Solid Liquid Liquid Waste State->Liquid Liquid SolidType Waste Type? Solid->SolidType LiquidType Solvent Type? Liquid->LiquidType Bulk Bulk Chemical / Powder SolidType->Bulk Pure API Consumables Contaminated PPE / Consumables SolidType->Consumables Labware Incineration EPA-Certified High-Temperature Incineration (820°C - 1600°C) with NOx & HCl Scrubbers Bulk->Incineration Consumables->Incineration Aqueous Aqueous Waste (pH 6-8) LiquidType->Aqueous Water-based Organic Organic Solvents LiquidType->Organic Solvent-based Aqueous->Incineration HalogenCheck Contains HCl salt or Halogenated Solvent? Organic->HalogenCheck HaloWaste Halogenated Organic Waste HalogenCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste HalogenCheck->NonHaloWaste No HaloWaste->Incineration NonHaloWaste->Incineration

Caption: Decision matrix for the segregation and high-temperature incineration of pyridine derivative waste.

References

Sources

Handling

Comprehensive Safety and Handling Guide for 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid

This document provides essential safety and logistical information for the handling and disposal of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid. The guidance herein is synthesized from established safety protocols for...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the handling and disposal of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid. The guidance herein is synthesized from established safety protocols for structurally analogous compounds, including various aminopyridine derivatives, to ensure a comprehensive and cautious approach in the absence of a specific Safety Data Sheet (SDS) for this novel compound. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Core Principles

The foundational principle of safe handling is the minimization of exposure through a combination of engineering controls, personal protective equipment, and stringent operational protocols.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to prevent accidental exposure. The following table outlines the minimum required PPE for handling 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and solid particulates that can cause serious eye irritation or damage.[1][2][5]
Skin Protection Nitrile or butyl rubber gloves (ensure compatibility), a flame-retardant lab coat, and closed-toe shoes.To prevent skin contact, as aminopyridine derivatives can be harmful and cause irritation upon dermal absorption.[1][2][5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter.Recommended when handling the solid compound to avoid inhalation of dust, which may cause respiratory tract irritation.[3][5]

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.

Handling and Storage
  • Ventilation: All handling of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[5][8]

  • Exposure Prevention: Avoid direct contact with the skin, eyes, and clothing.[5] Do not breathe dust or vapors.[1] After handling, thoroughly wash hands and any exposed skin.[1][2]

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[2][5][8] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[3]

Step-by-Step Weighing and Solution Preparation Protocol
  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.

  • Containment: Place a weigh boat on an analytical balance inside the fume hood.

  • Dispensing: Carefully transfer the required amount of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid to the weigh boat, minimizing the generation of dust.

  • Solubilization: Add the desired solvent to the compound in a suitable container within the fume hood.

  • Cleaning: Decontaminate the spatula and any other equipment used. Wipe down the balance and the fume hood sash with an appropriate cleaning agent.

  • Waste Disposal: Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.

Emergency Preparedness: Spill and Exposure Response

Rapid and correct response to an emergency situation is critical.

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, and if the spill is outside a fume hood, increase ventilation to the area.

  • Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal.[9] For a liquid spill, use an inert absorbent material like vermiculite or sand to contain the spill.[10]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE.[1][8][10]

Exposure Protocol
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][5]

Disposal Plan: Responsible Waste Management

All waste containing 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid must be treated as hazardous waste.

  • Waste Characterization: The waste is considered toxic and hazardous to the aquatic environment.[1][12]

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate containers.[10][13]

  • Disposal: Dispose of the hazardous waste through an accredited waste disposal service in accordance with local, state, and federal regulations.[12][13][14] Do not dispose of it down the drain or in the regular trash.[2][15]

Visualized Workflows

To further clarify the procedural steps, the following diagrams illustrate the PPE selection and spill response workflows.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection cluster_items Required PPE start Start: Handling 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid weighing Weighing Solid? start->weighing solution Working with Solution? weighing->solution Yes weighing->solution No ppe_items ppe_items solution->ppe_items Yes end_ppe Proceed with Caution ppe_items->end_ppe goggles Chemical Goggles & Face Shield gloves Nitrile/Butyl Gloves coat Lab Coat respirator Respirator (if weighing solid)

Caption: PPE selection workflow for handling the compound.

Spill_Response_Workflow cluster_spill Spill Response Protocol spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Solid or Liquid) ppe->contain cleanup Clean & Decontaminate Area contain->cleanup dispose Dispose of Waste as Hazardous cleanup->dispose report Report Incident dispose->report

Caption: Step-by-step spill response procedure.

References

  • Jubilant Ingrevia Limited. (n.d.). 2-Aminopyridine Safety Data Sheet.
  • Fisher Scientific. (2007, July 10). Material Safety Data Sheet 4-Aminopyridine.
  • Chem Service. (2014, December 18). SAFETY DATA SHEET 4-Aminopyridine.
  • Sdfine. (n.d.). 4-aminopyridine GHS Safety Data Sheet.
  • Jubilant Ingrevia. (2024, February 22). 4-Aminopyridine Safety Data Sheet.
  • Enamine. (n.d.). SAFETY DATA SHEET 2-(2-methoxyphenyl)-2-methylpropanoic acid.
  • Cayman Chemical. (2025, August 26). Safety Data Sheet.
  • Thermo Fisher Scientific. (2021, December 24). SAFETY DATA SHEET 2-Aminopyridine.
  • Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET 2-Amino-6-methylpyridine.
  • Apollo Scientific. (n.d.). SAFETY DATA SHEET 2-Aminopyridine.
  • BenchChem. (2025). Personal protective equipment for handling 4-Amino-3-chloropyridine N-oxide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138734494, C8H18N2O4.
  • Loba Chemie. (n.d.). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
  • Cornell University Environmental Health and Safety. (n.d.). Guidelines for Working with Particularly Hazardous Substances.
  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
  • European Chemicals Agency. (n.d.). Harmonised classification and labelling for 2-{4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy}-2-methylpropanoic acid.
  • Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • TCI Chemicals. (2024, November 21). SAFETY DATA SHEET 2-Aminopyridine.
  • U.S. Hazmat Rentals. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?
  • Organic Syntheses. (1950). 3-AMINOPYRIDINE. Organic Syntheses, 30, 3.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET (6-Piperidinopyrid-2-yl)methylamine.
  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • CymitQuimica. (2026, February 25). Safety Data Sheet 2-(6-Aminopyridin-2-yl)ethan-1-ol.
  • HM Royal. (2025, September 17). Guidelines for the Safe Handling of Hazardous Chemicals.
  • European Chemicals Agency. (2025, July 19). Substance Information.
  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines.
  • European Chemicals Agency. (n.d.). Classification of substances and mixtures.
  • Merck. (n.d.). 2-(2-Chloropyridin-3-yl)-2-methylpropanoic acid.
  • Sigma-Aldrich. (n.d.). 3-(6-Aminopyridin-3-yl)propanoic acid.
  • BLDpharm. (n.d.). 3-(6-Aminopyridin-3-yl)propanoic acid.
  • European Chemicals Agency. (n.d.). Related substances.
  • ChemicalBook. (2025, July 16). 2-(6-aminopyridin-3-yl)propan-2-ol.
  • European Chemicals Agency. (2023, February 18). (3-aminophenyl)pyridin-3-ylmethanone - Substance Information.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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